methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-cyano-3-pyrrol-1-ylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c1-15-11(14)10-9(8(6-12)7-16-10)13-4-2-3-5-13/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMPSHGYRWWQMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)C#N)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381015 | |
| Record name | methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-81-7 | |
| Record name | Methyl 4-cyano-3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
An In-depth Technical Guide to the Synthesis of Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound. This molecule is of significant interest to researchers in medicinal chemistry and drug discovery due to its privileged heterocyclic scaffolds, the thiophene and pyrrole rings.[1][2] Thiophene derivatives, in particular, are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide will delve into the strategic considerations behind the selected synthetic route, provide detailed experimental protocols, and offer insights into the underlying reaction mechanisms. The target audience for this document includes researchers, scientists, and professionals involved in drug development and synthetic organic chemistry.
Introduction: The Significance of Thiophene and Pyrrole Moieties in Medicinal Chemistry
The fusion of thiophene and pyrrole rings in a single molecular entity creates a unique chemical scaffold with considerable potential for biological activity. Thiophenes are recognized as bioisosteres of benzene rings and can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] Similarly, the pyrrole ring is a common feature in many natural products and pharmaceuticals. The combination of these two heterocycles in this compound presents a compelling target for synthetic exploration and subsequent biological evaluation.
The synthetic strategy outlined in this guide is designed to be both efficient and modular, allowing for potential derivatization to explore structure-activity relationships (SAR). The chosen pathway leverages the well-established Gewald aminothiophene synthesis, a powerful multicomponent reaction for the construction of highly functionalized thiophenes.[4][5][6]
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic strategy. The thiophene ring can be constructed via a Gewald reaction, which requires three key components: a carbonyl compound, an active methylene nitrile, and elemental sulfur.[7][8]
Our proposed retrosynthesis is as follows:
Caption: Overall two-step synthetic workflow.
Step 1: Synthesis of 1-(1H-Pyrrol-1-yl)acetone via Paal-Knorr Reaction
The Paal-Knorr synthesis is a classic and reliable method for constructing pyrrole rings from a 1,4-dicarbonyl compound and a primary amine. [7][9]In this case, 2,5-dimethoxytetrahydrofuran serves as a stable precursor to succinaldehyde upon acidic hydrolysis. This in-situ generated succinaldehyde then reacts with aminoacetone to form the desired pyrrole intermediate.
Reaction Mechanism:
-
Hydrolysis of 2,5-dimethoxytetrahydrofuran: In the presence of an acid catalyst, 2,5-dimethoxytetrahydrofuran is hydrolyzed to the reactive 1,4-dicarbonyl compound, succinaldehyde.
-
Condensation: The primary amine of aminoacetone undergoes condensation with one of the carbonyl groups of succinaldehyde to form a hemiaminal, which then dehydrates to an imine.
-
Cyclization and Dehydration: An intramolecular attack of the enamine tautomer of the remaining ketone onto the second carbonyl group leads to a cyclic intermediate. Subsequent dehydration results in the formation of the aromatic pyrrole ring.
Step 2: Synthesis of this compound via Gewald Reaction
The Gewald reaction is a one-pot, three-component reaction that provides a straightforward route to highly substituted 2-aminothiophenes. [5][6]In this step, the synthesized 1-(1H-pyrrol-1-yl)acetone is reacted with methyl cyanoacetate and elemental sulfur in the presence of a base.
Reaction Mechanism:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (1-(1H-pyrrol-1-yl)acetone) and the active methylene compound (methyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate. [5]2. Michael Addition of Sulfur: Elemental sulfur, in the presence of a base, forms a polysulfide species which then adds to the β-position of the unsaturated nitrile via a Michael addition.
-
Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, with the sulfur attacking the nitrile group. A subsequent tautomerization yields the final aromatic 2-aminothiophene product. It is important to note that the "amino" group in the generalized Gewald product is incorporated into the pyrrole ring in our target molecule's precursor. The mechanism adapts to the specific substrates. In our case, the pyrrole nitrogen is already present. The reaction proceeds through the formation of a thiolate which then cyclizes.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 4.1: Synthesis of 1-(1H-Pyrrol-1-yl)acetone
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2,5-Dimethoxytetrahydrofuran | 132.16 | 13.2 g | 0.1 |
| Aminoacetone hydrochloride | 109.54 | 11.0 g | 0.1 |
| Sodium acetate | 82.03 | 8.2 g | 0.1 |
| Glacial acetic acid | 60.05 | 50 mL | - |
| Water | 18.02 | 25 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethoxytetrahydrofuran (13.2 g, 0.1 mol), aminoacetone hydrochloride (11.0 g, 0.1 mol), sodium acetate (8.2 g, 0.1 mol), glacial acetic acid (50 mL), and water (25 mL).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(1H-pyrrol-1-yl)acetone as a pale yellow oil.
Protocol 4.2: Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1-(1H-Pyrrol-1-yl)acetone | 123.15 | 12.3 g | 0.1 |
| Methyl cyanoacetate | 99.09 | 9.9 g | 0.1 |
| Elemental sulfur | 32.06 | 3.2 g | 0.1 |
| Diethylamine | 73.14 | 10 mL | - |
| Ethanol | 46.07 | 100 mL | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 1-(1H-pyrrol-1-yl)acetone (12.3 g, 0.1 mol) and methyl cyanoacetate (9.9 g, 0.1 mol) in ethanol (100 mL).
-
Add elemental sulfur (3.2 g, 0.1 mol) to the mixture.
-
Add diethylamine (10 mL) dropwise to the stirred mixture at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 50-60 °C) for 3 hours. [10][11]5. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol or a suitable solvent mixture to obtain pure this compound as a crystalline solid. [12]
Characterization Data
The structure and purity of the final product should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrrole protons, the thiophene proton, and the methyl ester protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, the nitrile carbon, and the aromatic carbons of the pyrrole and thiophene rings. |
| FT-IR | Characteristic stretching frequencies for the nitrile (C≡N) and carbonyl (C=O) functional groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₁H₈N₂O₂S (232.26 g/mol ). [12] |
| Melting Point | A sharp melting point range, indicative of high purity. |
Conclusion
This technical guide has detailed a reliable and efficient two-step . The strategy employs the Paal-Knorr pyrrole synthesis followed by the Gewald aminothiophene synthesis, both of which are robust and well-understood reactions in organic chemistry. The provided protocols are designed to be readily implemented in a standard synthetic chemistry laboratory. The modularity of this approach allows for the synthesis of a variety of analogs by simply modifying the starting materials, thus providing a valuable tool for researchers in the field of medicinal chemistry and drug discovery.
References
- Furans, thiophenes and related heterocycles in drug discovery. PubMed.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
- Furans, Thiophenes and Related Heterocycles in Drug Discovery.
- Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
- Thiophenes - Heterocyclic Organic Compounds. Labinsights.
- The Crucial Role of Thiophene Intermediates in Drug Discovery. Dakota Ingredients.
- Gewald reaction. Wikipedia.
- Synthesis of thiophene and pyrrole‐fused S,N‐heterotetracenes.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal.
- Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. PMC - PubMed Central.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
- Thiophene synthesis. Organic Chemistry Portal.
- Five-membered Heterocycles Pyrrole, Furan and Thiophene. University of Babylon.
- Gewald Reaction. Organic Chemistry Portal.
- Synthesis of 3‐amino‐2‐thiophene carboxylate esters
- 175201-81-7|Methyl 4-cyano-3-(1H-pyrrol-1-yl)
- methyl 4-cyano-3-(2,5-dimethyl-1H-pyrrol-1-yl)
- This compound | CAS 175201-81-7.
- Synthetic Routes to Functionalized 4H-thieno[3,2-b]pyrrole-5-carboxylates: Applic
- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.
- Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines.
- US4847386A - Process for preparing thiophene derivatives.
- Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI.
- Methyl 3-amino-4-methylthiophene-2-carboxyl
- Pyrrole synthesis. Organic Chemistry Portal.
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals.
- Methyl3-amino-4-cyano-1-[3-(dimethylamino)
- Regioselective competitive synthesis of 3,5-bis(het) aryl pyrrole-2. Adichunchanagiri University.
- Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Royal Society of Chemistry.
- methyl 3-amino-4-cyano-5-(methylthio)
Sources
- 1. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijpbs.com [ijpbs.com]
- 12. This compound | CAS 175201-81-7 [matrix-fine-chemicals.com]
Spectroscopic Characterization of Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this heterocyclic compound. While experimental data for this specific molecule is not publicly available, this guide synthesizes information from analogous structures and established spectroscopic principles to provide a robust predictive analysis.
Molecular Structure and Properties
This compound is a substituted thiophene derivative with the following key identifiers:
The molecule's structure, featuring a thiophene ring substituted with a pyrrole, a cyano group, and a methyl carboxylate group, suggests a complex and informative spectroscopic profile due to the interplay of these functional groups.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is expected to reveal distinct signals for the protons on the thiophene ring, the pyrrole ring, and the methyl ester. The chemical shifts are influenced by the electron-withdrawing nature of the cyano and carboxylate groups and the aromaticity of the heterocyclic rings.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
-
Data Acquisition: Record the spectrum at room temperature, acquiring a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| Thiophene-H | 7.5 - 8.0 | Singlet (s) | The lone proton on the thiophene ring is significantly deshielded by the adjacent electron-withdrawing cyano group and the sulfur atom. |
| Pyrrole-H (α to N) | 7.0 - 7.5 | Triplet (t) or Doublet of Doublets (dd) | Protons adjacent to the nitrogen in the pyrrole ring are typically in this region. The multiplicity will depend on the coupling with the β-protons. |
| Pyrrole-H (β to N) | 6.2 - 6.7 | Triplet (t) or Doublet of Doublets (dd) | Protons further from the nitrogen are generally more shielded. Their multiplicity will arise from coupling with the α-protons. |
| OCH₃ (Ester) | 3.8 - 4.0 | Singlet (s) | The methyl group of the ester is a characteristic singlet in this region. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg) in 0.5-0.7 mL of deuterated solvent is typically required compared to ¹H NMR.
-
Instrumentation: The same NMR spectrometer as for ¹H NMR is used.
-
Data Acquisition: ¹³C NMR requires a larger number of scans due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically employed to simplify the spectrum to singlets.
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ester) | 160 - 165 | The carbonyl carbon of an ester is characteristically found in this downfield region. |
| Thiophene-C (quaternary) | 125 - 150 | The four carbons of the thiophene ring will have distinct signals, influenced by their substituents. |
| Pyrrole-C (α to N) | 118 - 125 | Carbons adjacent to the nitrogen in the pyrrole ring. |
| Pyrrole-C (β to N) | 108 - 115 | Carbons further from the nitrogen in the pyrrole ring. |
| C≡N (Nitrile) | 115 - 120 | The carbon of the cyano group typically appears in this range. |
| OCH₃ (Ester) | 50 - 55 | The methyl carbon of the ester is found in the upfield region. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum.
-
Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands.
Caption: General workflow for FTIR spectroscopy.
Predicted IR Data
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C≡N stretch (nitrile) | 2220 - 2240 | Medium to Strong |
| C=O stretch (ester) | 1710 - 1730 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| C-O stretch (ester) | 1100 - 1300 | Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: The molecules are ionized, for example, by Electron Impact (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 232, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns:
-
Loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z = 201.
-
Loss of the entire methoxycarbonyl group (-COOCH₃), leading to a fragment at m/z = 173.
-
Cleavage of the pyrrole ring.
-
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 175201-81-7. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum of methyl... Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 125 MHz). Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). Molecules PDF. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]
-
NIST WebBook. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl... Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and characterization of pyrrole-based group 4 PNP pincer complexes. Retrieved from [Link]
Sources
physical properties of methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
An In-depth Technical Guide to the Physical Properties of Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
Introduction
This compound is a heterocyclic compound featuring a thiophene core substituted with a pyrrole ring, a cyano group, and a methyl carboxylate group. This molecular architecture makes it a compound of interest for researchers in medicinal chemistry and materials science. The strategic placement of electron-withdrawing (cyano, carboxylate) and electron-rich (pyrrole, thiophene) moieties suggests potential applications as a scaffold for novel therapeutics or as a building block for functional organic materials. Understanding the fundamental physical properties of this compound is a critical first step for any research and development endeavor, ensuring purity, enabling proper handling and storage, and informing its use in subsequent synthetic transformations.
This guide provides a consolidated overview of the known physicochemical and spectroscopic properties of this compound, complemented by field-proven experimental protocols for their determination.
Compound Identification
A precise identification of a chemical substance is foundational to scientific integrity. The following table summarizes the key identifiers for this compound.[1][2]
| Identifier | Value | Source |
| CAS Number | 175201-81-7 | [1][2] |
| Molecular Formula | C₁₁H₈N₂O₂S | [1][2] |
| Molecular Weight | 232.26 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| SMILES | COC(=O)C1=C(N2C=CC=C2)C(=CS1)C#N | [1][2] |
| InChIKey | FSMPSHGYRWWQMO-UHFFFAOYSA-N | [1][2] |
Physicochemical Properties
The macroscopic physical properties of a compound dictate its behavior in various environments and are crucial for designing experiments, formulations, and purification strategies. While specific experimental data for this compound is not extensively published, the table below outlines the key properties and their typical state, based on structurally related molecules.
| Property | Value / Expected State | Rationale / Notes |
| Physical Form | Expected to be a solid at room temperature. | Similar heterocyclic compounds, such as substituted thiophenes, are typically crystalline solids.[3] |
| Melting Point | Requires experimental determination. | This is a critical indicator of purity. A sharp melting range suggests high purity, while a broad range indicates the presence of impurities. |
| Boiling Point | Requires experimental determination under vacuum. | High molecular weight and polarity suggest a high boiling point, likely with decomposition at atmospheric pressure. |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane, Ethyl Acetate) and poorly soluble in water. | The presence of polar functional groups (cyano, ester) and a nonpolar heterocyclic core suggests this solubility profile. |
| Color | Requires experimental observation. | Often ranges from off-white to pale yellow for similar thiophene derivatives. |
Workflow for Physicochemical Characterization
The determination of these physical properties follows a logical workflow to ensure data accuracy and reliability. The following diagram illustrates a standard procedure for characterizing a novel solid compound in a research setting.
Caption: Workflow for Physicochemical Characterization.
Experimental Protocols
The following sections detail standardized, self-validating protocols for determining key physical properties. The causality behind experimental choices is emphasized to ensure robust and reproducible results.
Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Rationale: DSC is chosen over traditional melting point apparatus for its high precision, sensitivity, and ability to provide thermodynamic data (enthalpy of fusion). It measures the difference in heat flow required to increase the temperature of a sample and a reference, providing an unambiguous melting onset and peak.
Methodology:
-
Calibration: Calibrate the DSC instrument using a certified indium standard (m.p. 156.6 °C). This step is critical for ensuring the trustworthiness of the temperature readings.
-
Sample Preparation: Accurately weigh 1-3 mg of the dried compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C). Use an inert nitrogen atmosphere to prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak of the endotherm corresponds to the complete melting of the material. A sharp peak validates the sample's high purity.
Protocol 2: Qualitative Solubility Assessment
Rationale: Understanding a compound's solubility is paramount for selecting appropriate solvents for reactions, purification (crystallization), and analytical techniques (e.g., NMR, HPLC). A systematic screen across a range of solvents with varying polarities provides a comprehensive solubility profile.
Methodology:
-
Solvent Selection: Prepare a panel of representative solvents, such as water (highly polar, protic), methanol (polar, protic), acetonitrile (polar, aprotic), ethyl acetate (intermediate polarity), dichloromethane (nonpolar, aprotic), and hexane (nonpolar).
-
Sample Preparation: Add approximately 1-2 mg of the compound to a series of small, clear glass vials.
-
Solvent Addition: Add 0.5 mL of a single solvent to each vial.
-
Observation & Agitation:
-
Observe for immediate dissolution at room temperature.
-
If not immediately soluble, agitate the vial using a vortex mixer for 30-60 seconds.
-
Observe again for dissolution. A clear solution with no visible particles indicates solubility.
-
-
Heating (Optional): If the compound is insoluble at room temperature, gently warm the vial (e.g., to 40-50 °C) to assess temperature-dependent solubility, which is crucial information for recrystallization procedures.
-
Classification: Classify the solubility in each solvent as 'freely soluble', 'sparingly soluble', or 'insoluble'.
Spectroscopic Analysis
While specific spectra for this compound are not publicly available, chemical suppliers indicate that Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) data are typically generated for quality control.[4] For a researcher, obtaining ¹H NMR and ¹³C NMR spectra would be the definitive method for structural confirmation, while LC-MS would confirm the molecular weight and assess purity.
Conclusion
This compound (CAS 175201-81-7) is a well-defined organic compound with a molecular weight of 232.26 g/mol .[1][2] While it is expected to be a solid with poor water solubility, key quantitative properties like its melting point require experimental determination using precise methods such as Differential Scanning Calorimetry. The protocols and workflow outlined in this guide provide a robust framework for researchers to characterize this compound, ensuring data integrity and enabling its effective use in drug discovery and materials science applications.
References
-
Supplementary Information. Materials Chemistry. [Link]
-
Matrix Fine Chemicals. This compound | CAS 175201-81-7. [Link]
-
Matrix Fine Chemicals. Molecules PDF. [Link]
Sources
An In-depth Technical Guide to Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate, identified by CAS Number 175201-81-7 , is a highly functionalized heterocyclic compound.[1] Its molecular architecture, featuring a thiophene core substituted with a cyano group, a pyrrole moiety, and a methyl ester, positions it as a molecule of significant interest in medicinal chemistry and materials science. The thiophene ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its bioisosteric relationship with the benzene ring but with a distinct electronic profile that can enhance biological activity and modulate physicochemical properties.[2][3] Similarly, the pyrrole nucleus is a cornerstone of many biologically active natural products and synthetic drugs.[4][5] The strategic placement of electron-withdrawing cyano and carboxylate groups alongside the electron-rich pyrrole ring creates a unique "push-pull" electronic system, suggesting potential for novel chemical reactivity and biological interactions.
This guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthetic route based on established methodologies, detailed characterization protocols, and a discussion of its potential applications in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 175201-81-7 | [1] |
| Molecular Formula | C₁₁H₈N₂O₂S | [1] |
| Molecular Weight | 232.26 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | COC(=O)C1=C(N2C=CC=C2)C(=CS1)C#N | [1] |
| InChIKey | FSMPSHGYRWWQMO-UHFFFAOYSA-N | [1] |
Synthesis and Purification: A Proposed Pathway
Proposed Synthetic Workflow
The logical approach to synthesizing the target molecule involves the Gewald aminothiophene synthesis, followed by a Paal-Knorr pyrrole synthesis. This pathway is chosen for its reliability, use of commercially available starting materials, and versatility.
Caption: Proposed synthetic workflow for the target molecule.
Step-by-Step Experimental Protocol
Part 1: Synthesis of Methyl 3-amino-4-cyano-thiophene-2-carboxylate (Intermediate)
This initial step utilizes the Gewald reaction, a reliable method for synthesizing 2-aminothiophenes.
-
Reaction Setup: To a solution of malononitrile (0.1 mol) and methyl cyanoacetate (0.1 mol) in 150 mL of ethanol, add elemental sulfur (0.1 mol).
-
Catalyst Addition: Slowly add diethylamine (0.1 mol) as a catalyst while stirring.
-
Reaction: Heat the mixture to 50-60°C and maintain for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then chill in an ice bath to precipitate the product.
-
Purification: Filter the solid, wash with cold ethanol, and dry under vacuum. The crude product can be recrystallized from ethanol or purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure aminothiophene intermediate.
Causality and Self-Validation: The Gewald reaction is a multicomponent condensation that reliably forms the thiophene ring. The purity of the intermediate is crucial for the subsequent step. Validation at this stage involves obtaining a sharp melting point and acquiring ¹H NMR and Mass Spectrometry data consistent with the structure of Methyl 3-amino-4-cyano-thiophene-2-carboxylate.
Part 2: Synthesis of this compound (Target Molecule)
This step employs the Paal-Knorr synthesis to construct the pyrrole ring onto the aminothiophene intermediate.
-
Reaction Setup: Dissolve the aminothiophene intermediate (0.1 mol) and 2,5-dimethoxytetrahydrofuran (0.11 mol) in glacial acetic acid (100 mL).
-
Reaction: Heat the mixture to reflux (approximately 118°C) for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and pour it into a beaker of ice water. The product will precipitate out of the solution.
-
Purification: Filter the crude solid, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol. Dry the product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or methanol) or by flash column chromatography.
Causality and Self-Validation: The Paal-Knorr reaction is a classic and efficient method for forming pyrroles from 1,4-dicarbonyl compounds (or their equivalents like 2,5-dimethoxytetrahydrofuran) and primary amines. The final product's identity and purity must be rigorously confirmed. A self-validating system involves:
-
TLC Analysis: A single spot different from the starting materials.
-
Melting Point: A sharp and distinct melting point.
-
Spectroscopic Confirmation: Unambiguous confirmation via ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS).
Spectroscopic Characterization (Predicted)
As experimental data is not publicly available, the following spectroscopic characteristics are predicted based on the known values for the constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Thiophene-H | ~7.8 - 8.0 | s | 1H | H5 |
| Pyrrole-H | ~7.0 - 7.2 | t | 2H | H2', H5' |
| Pyrrole-H | ~6.3 - 6.5 | t | 2H | H3', H4' |
| OCH₃ | ~3.9 - 4.1 | s | 3H | Ester methyl |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl (C=O) | 160 - 165 | Ester C=O |
| Aromatic/Heteroaromatic | 110 - 150 | Thiophene & Pyrrole carbons |
| Cyano (C≡N) | 115 - 120 | Nitrile carbon |
| OCH₃ | 52 - 55 | Ester methyl carbon |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~2220 - 2240 | C≡N (Nitrile) stretch |
| ~1710 - 1730 | C=O (Ester) stretch |
| ~1500 - 1600 | C=C (Aromatic ring) stretches |
| ~1200 - 1300 | C-O (Ester) stretch |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 232. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, M-31) and the entire methoxycarbonyl group (-COOCH₃, M-59).
Potential Applications and Drug Development Insights
The structural motifs within this compound suggest several promising avenues for research in drug discovery. Thiophene and pyrrole cores are prevalent in compounds targeting a wide array of biological pathways.
Potential as Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the ATP-binding site. The planar, electron-rich system of the pyrrolyl-thiophene scaffold could serve as an effective hinge-binding motif.
Caption: Potential mechanism as a kinase inhibitor.
Anticancer and Anti-inflammatory Research
Substituted thiophenes and pyrroles have demonstrated significant cytotoxic activity against various cancer cell lines and have been investigated as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase (COX).[5] The unique electronic nature of this molecule makes it a candidate for screening in anticancer and anti-inflammatory assays. Thiophene derivatives have been explored for their potential as anticancer agents, showing activity against various cell lines.[6] The diverse biological activities of thiophenes also include antimicrobial, antiviral, and antioxidant properties.[7]
Conclusion
This compound is a synthetically accessible and highly functionalized heterocyclic compound. While specific biological data for this molecule is not yet prevalent in the literature, its structural components point towards a high potential for utility in drug discovery, particularly in the fields of oncology and inflammatory diseases. The proposed synthetic and characterization protocols outlined in this guide provide a solid foundation for researchers to produce and validate this compound, enabling its exploration in various biological screening programs. Its unique electronic and structural features warrant further investigation to unlock its full therapeutic potential.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from RSC Publishing. [Link]
-
ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum of methyl...[Link]
-
Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. (2023). National Institutes of Health (NIH). [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). National Institutes of Health (NIH). [Link]
- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (1998).
-
This compound | CAS 175201-81-7. (n.d.). Matrix Fine Chemicals. [Link]
-
Synthesis of heterocyclic compounds possessing the 4H-thieno[3,2-b]pyrrole moiety. (2007). PubMed. [Link]
-
Biological Activities of Thiophenes. (2024). Encyclopedia.pub. [Link]
-
Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (n.d.). National Institutes of Health (NIH). [Link]
-
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). ResearchGate. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health (NIH). [Link]
Sources
- 1. This compound | CAS 175201-81-7 [matrix-fine-chemicals.com]
- 2. Synthesis of heterocyclic compounds possessing the 4H-thieno[3,2-b]pyrrole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR spectrum [chemicalbook.com]
- 4. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
reactivity of the cyano group in methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
An In-depth Technical Guide to the Reactivity of the Cyano Group in Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
Executive Summary
This technical guide provides a comprehensive analysis of the chemical , a polysubstituted heterocyclic compound of interest in medicinal chemistry and materials science. The unique electronic architecture of this molecule—resulting from the interplay between the electron-donating pyrrole ring and the electron-withdrawing cyano and carboxylate groups on the thiophene scaffold—imparts a distinct reactivity profile to the nitrile functionality. This document details the principal transformations of the cyano group, including its hydrolysis to a carboxylic acid, reduction to a primary amine, and cycloaddition to a tetrazole. Each section provides a theoretical framework, validated experimental protocols, and expert insights into the causal factors governing reaction outcomes. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical handle for further molecular elaboration.
Introduction to the Core Scaffold
The Privileged 2-Aminothiophene Scaffold
Substituted thiophenes are foundational motifs in pharmaceutical sciences, valued for their diverse biological activities.[1] The specific subclass of 2-aminothiophenes, from which the target molecule is conceptually derived, is often synthesized via the versatile Gewald aminothiophene synthesis.[2][3] This multicomponent reaction efficiently assembles highly functionalized thiophenes from simple acyclic precursors, making a wide array of derivatives accessible for screening and development.[4][5]
Synthesis of this compound
The title compound is typically prepared through a variation of the Gewald reaction, where an appropriate α-cyanoester, a ketone or aldehyde, and elemental sulfur condense in the presence of a base.[2] The subsequent introduction of the pyrrole moiety creates the final scaffold. The availability of starting materials and the robustness of this reaction make the core structure a readily accessible platform for chemical exploration.[3]
Electronic Landscape and Its Influence on Reactivity
The reactivity of the cyano group at the C4 position is not considered in isolation. It is profoundly influenced by the electronic contributions of the adjacent and ring-bound substituents.
-
Pyrrole Ring (C3): As a π-excessive aromatic heterocycle, the pyrrole ring acts as a powerful electron-donating group through resonance.[6][7] This increases the electron density of the thiophene ring, which could potentially modulate the reactivity of the attached groups.
-
Thiophene Ring: While aromatic, thiophene is less aromatic than benzene. The sulfur atom can donate a lone pair to the π-system but is also moderately electronegative.[8][9] Its primary role is to provide the rigid scaffold for the functional groups.
-
Methyl Carboxylate (C2): The ester group is a classic electron-withdrawing group, reducing electron density at the C2 position through both inductive and resonance effects.
-
Cyano Group (C4): The nitrile group is strongly electron-withdrawing due to the polarity of the carbon-nitrogen triple bond and the sp-hybridization of the carbon atom.[10][11]
The combined effect of these groups creates an electron-poor cyano carbon, making it a prime target for nucleophilic attack. However, the overall electron landscape is complex, requiring careful selection of reaction conditions to achieve selective transformation of the nitrile without affecting the ester or the heterocyclic rings.
Key Transformations of the Cyano Group
The cyano group serves as a versatile precursor to several critical functional groups in drug discovery. The primary transformations—hydrolysis, reduction, and cycloaddition—are detailed below.
Figure 1: Key reaction pathways for the cyano group.
Hydrolysis to Carboxylic Acid
Converting the nitrile to a carboxylic acid is a fundamental transformation, often employed to unmask a key acidic group for biological interactions or to provide a handle for amide coupling. This is typically achieved under harsh acidic or basic conditions, which proceed via an amide intermediate.[12][13][14]
Causality Behind Experimental Choices: The choice between acidic and basic hydrolysis depends on the stability of other functional groups in the molecule.[15] In this case, the methyl ester at C2 is also susceptible to hydrolysis. Therefore, conditions must be chosen to either hydrolyze both groups simultaneously or to favor nitrile hydrolysis, although the latter is challenging. Basic hydrolysis is often faster for the nitrile and will saponify the ester, leading to the dicarboxylate salt, which can be protonated during acidic workup.[16][17]
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Reagent Addition: Add potassium hydroxide (5.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) and maintain for 12-24 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature and then place in an ice bath.
-
Acidification: Slowly add cold 6 M hydrochloric acid (HCl) with vigorous stirring until the pH is ~2. A precipitate should form.[17]
-
Isolation: Collect the solid product (3-(1H-pyrrol-1-yl)thiophene-2,4-dicarboxylic acid) by vacuum filtration, wash with cold water, and dry under vacuum.
Figure 2: Simplified mechanism of base-catalyzed nitrile hydrolysis.
Reduction to Primary Amine
The reduction of the nitrile to a primary amine (R-CN → R-CH₂NH₂) introduces a basic center and a versatile nucleophilic handle for further derivatization. Common methods include catalytic hydrogenation and reduction with metal hydrides.[18][19]
Causality Behind Experimental Choices:
-
Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) with H₂ gas is an atom-economical choice.[20] However, the thiophene ring can be sensitive to certain hydrogenation catalysts, potentially leading to ring-opening or desulfurization. Adding ammonia can help suppress the formation of secondary and tertiary amine byproducts.[21]
-
Metal Hydride Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful and reliable reagent for nitrile reduction.[19] It is highly effective but non-selective. In this molecule, LiAlH₄ will also reduce the methyl ester to a primary alcohol. This may be a desired outcome, leading to an amino-alcohol derivative. If only the nitrile is to be reduced, a milder reagent like borane-tetrahydrofuran complex (BH₃·THF) might be attempted, though selectivity can be challenging to achieve.[21][22]
Experimental Protocol: Reduction with LiAlH₄
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add a solution of LiAlH₄ (2.5-3.0 eq) in THF dropwise. Caution: Exothermic reaction and H₂ gas evolution.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor by TLC.
-
Workup (Fieser Method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously until a granular white precipitate forms.
-
Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude product, (4-(aminomethyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl)methanol, which can be purified by column chromatography.
[3+2] Cycloaddition to Tetrazole
The conversion of a nitrile to a 5-substituted-1H-tetrazole is a highly valuable transformation in medicinal chemistry. The tetrazole ring is a well-established bioisostere for a carboxylic acid, offering similar acidity (pKa) but with improved metabolic stability and cell permeability.[23] The reaction is a [3+2] cycloaddition between the nitrile and an azide salt.[24][25]
Causality Behind Experimental Choices: The reaction typically requires an azide source (e.g., sodium azide, NaN₃) and a catalyst to activate the nitrile.[26] Lewis acids like zinc salts (e.g., ZnBr₂) are effective catalysts that coordinate to the nitrile nitrogen, increasing the electrophilicity of the carbon and facilitating the attack by the azide anion.[27] Performing the reaction in water can be a greener and safer alternative to traditional solvents like DMF.[27] Amine salts can also be used to facilitate the reaction.[28][29]
Experimental Protocol: Zinc-Catalyzed Tetrazole Formation
-
Setup: In a screw-cap vial, combine this compound (1.0 eq), sodium azide (NaN₃, 2.0 eq), and zinc bromide (ZnBr₂, 1.0 eq).
-
Solvent: Add a 1:1 mixture of water and isopropanol.
-
Reaction: Seal the vial tightly and heat the mixture to 120 °C in a heating block or oil bath for 24-48 hours.
-
Workup: Cool the reaction to room temperature. Dilute with water and acidify to pH ~2-3 with 3 M HCl.
-
Isolation: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid, methyl 3-(1H-pyrrol-1-yl)-4-(1H-tetrazol-5-yl)thiophene-2-carboxylate, can be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Summary of Reaction Conditions and Products
| Transformation | Reagents & Conditions | Product Functional Groups | Key Considerations |
| Hydrolysis | 1. KOH, EtOH/H₂O, Reflux2. HCl (aq) | Di-carboxylic Acid | Both nitrile and ester groups are hydrolyzed. |
| Reduction | 1. LiAlH₄, THF, Reflux2. H₂O/NaOH workup | Primary Amine & Primary Alcohol | Both nitrile and ester groups are reduced. |
| Cycloaddition | NaN₃, ZnBr₂, H₂O/iPrOH, 120 °C | Tetrazole & Ester | Selective for the nitrile group. |
Table 2: Key Spectroscopic Data for Functional Group Transformation
| Functional Group | IR Absorption (cm⁻¹) | Approx. ¹³C NMR (ppm) | Notes |
| Cyano (-C≡N) | 2220-2240 (sharp, medium) | 115-120 | Disappearance of this peak confirms reaction. |
| Carboxylic Acid (-COOH) | 2500-3300 (very broad), 1700-1725 | 170-180 | Appearance of broad O-H and C=O stretches. |
| Amine (-CH₂-NH₂) | 3300-3500 (two bands) | ~40-50 | Appearance of N-H stretches. |
| Tetrazole Ring Carbon | N/A | 150-160 | Appearance of the quaternary tetrazole carbon. |
Conclusion and Outlook
The cyano group on the this compound scaffold is a chemically versatile and reactive handle. Its strategic position and electronic environment allow for its efficient conversion into carboxylic acids, primary amines, and tetrazoles—three functional groups of paramount importance in drug design and materials science. The protocols described herein provide reliable pathways for these transformations, although careful consideration must be given to the concomitant reactivity of the methyl ester group. By understanding and controlling the reactivity of this moiety, researchers can rapidly generate diverse molecular libraries for biological evaluation, unlocking the full potential of this privileged heterocyclic core.
References
-
Catalytic Reduction of Nitriles. (n.d.). Thieme. Retrieved from [Link]
-
The Reduction of Nitriles. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Gewald reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. (2001). ACS Publications. Retrieved from [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkat USA. Retrieved from [Link]
-
A green chemistry approach to gewald reaction. (2011). Der Pharma Chemica. Retrieved from [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ResearchGate. Retrieved from [Link]
-
The cyano group in the synthesis of heterocycles. (n.d.). Química Organica.org. Retrieved from [Link]
-
Video: Nitriles to Carboxylic Acids: Hydrolysis. (n.d.). JoVE. Retrieved from [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2020). ACS Publications. Retrieved from [Link]
-
Hydrolysis of Nitriles Definition. (n.d.). Fiveable. Retrieved from [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Nitrile reduction. (n.d.). Wikipedia. Retrieved from [Link]
-
tetrazole synthesis from a nitrile and azide - laboratory experiment. (2022). YouTube. Retrieved from [Link]
-
Biocatalytic hydrolysis of nitriles. (2016). ResearchGate. Retrieved from [Link]
-
Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. (2001). ResearchGate. Retrieved from [Link]
-
Manganese catalysed reduction of nitriles with amine boranes. (2024). RSC Publishing. Retrieved from [Link]
- Process for hydrolysis of nitriles. (1975). Google Patents.
-
Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. (2019). ACS Publications. Retrieved from [Link]
-
Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems. (2022). MDPI. Retrieved from [Link]
-
Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Product Class 5: Nitriles. (n.d.). Thieme. Retrieved from [Link]
-
Nitriles: an attractive approach to the development of covalent inhibitors. (2022). PubMed Central. Retrieved from [Link]
-
The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. (2014). ResearchGate. Retrieved from [Link]
-
Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. (2018). Slideshare. Retrieved from [Link]
-
Why do pyrrole, furan, and thiophene behave electrophile behavior? (2020). Quora. Retrieved from [Link]
-
Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
[3+2] Cycloaddition of nitriles with azides. (n.d.). ResearchGate. Retrieved from [Link]
-
Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. (n.d.). Pearson. Retrieved from [Link]
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle. Retrieved from [Link]
-
Hydrolysis of nitriles with aqueous acid to give carboxylic acids. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College. Retrieved from [Link]
-
The [3+2] Cycloaddition Reaction. (n.d.). Retrieved from [Link]
-
Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
This compound. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]
-
Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. (2009). PubMed. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 7. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]
- 8. quora.com [quora.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The cyano group in the synthesis of heterocycles [quimicaorganica.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 13. fiveable.me [fiveable.me]
- 14. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 15. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 16. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 17. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 21. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 22. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 26. m.youtube.com [m.youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 29. pubs.acs.org [pubs.acs.org]
Investigational Prospectus: The Biological Potential of Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate is a novel heterocyclic compound built upon a thiophene scaffold, a structure recognized as a "privileged" pharmacophore in medicinal chemistry.[1][2] This guide presents a scientific rationale for investigating its potential biological activities, drawing from an analysis of its constituent chemical moieties: a thiophene core, a pyrrole substituent, a cyano group, and a methyl carboxylate ester. While no direct biological data for this specific molecule has been published, its structural architecture strongly suggests potential as an anti-inflammatory, anticancer, and antimicrobial agent. We outline a comprehensive, multi-stage research framework—from in silico modeling to targeted in vitro assays—to systematically evaluate these hypotheses and determine the compound's therapeutic promise. This document serves as a technical roadmap for researchers aiming to unlock the potential of this promising, yet unexplored, chemical entity.
Introduction: A Molecule of Interest
The quest for novel therapeutic agents frequently leads to the exploration of heterocyclic compounds, which form the backbone of a vast number of pharmaceuticals.[3] this compound (CAS 175201-81-7) emerges as a compelling candidate for investigation based on the established pharmacological significance of its components.[4][5]
-
The Thiophene Core: The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. Its bioisosteric relationship with the benzene ring allows it to feature prominently in numerous FDA-approved drugs, including the antiplatelet agent clopidogrel and the antibiotic ticarcillin.[1][3] Thiophene's unique electronic properties and ability to engage in various molecular interactions have cemented its status as a privileged structure in drug discovery.[2]
-
The Pyrrole Moiety: Pyrrole, another fundamental aromatic heterocycle, is a key component of many biologically vital molecules, such as heme and chlorophyll. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6][7] The fusion of a pyrrole ring to the thiophene core creates a planar, electron-rich system that can facilitate potent interactions with biological targets.
-
Key Functional Groups:
-
Cyano Group (-C≡N): This strong electron-withdrawing group is a versatile modulator of a molecule's physicochemical properties. It can act as a potent hydrogen bond acceptor and is a common feature in many enzyme inhibitors, particularly kinase inhibitors, where it often interacts with the hinge region of the ATP-binding pocket.
-
Methyl Carboxylate (-COOCH₃): This ester group can influence the compound's solubility and cell permeability. In vivo, it is susceptible to hydrolysis by esterase enzymes, potentially converting the molecule into its corresponding carboxylic acid, which may be the more active form. This feature presents a pro-drug strategy, where the ester enhances bioavailability.
-
The strategic combination of these structural elements in a single molecule provides a strong foundation for hypothesizing significant and diverse biological activity.
Hypothesized Biological Activities & Mechanistic Rationale
Based on extensive literature evidence from structurally related compounds, we propose three primary avenues of investigation for this compound.
Anti-Inflammatory Potential
Thiophene derivatives are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs), such as tiaprofenic acid and tenoxicam.[8][9] These drugs primarily function by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
Mechanistic Hypothesis: The subject molecule may act as an inhibitor of COX-1 and/or COX-2 enzymes. The planar heterocyclic system can mimic the conformation of arachidonic acid, the natural substrate for COX enzymes, allowing it to bind to the active site. The cyano and carboxylate groups could form critical hydrogen bonds and polar interactions with key amino acid residues within the enzyme's active channel, disrupting its catalytic activity. Furthermore, pyrrole-containing compounds have also demonstrated significant anti-inflammatory properties, sometimes linked to the inhibition of pro-inflammatory cytokines.[10]
Anticancer Potential
The thiophene scaffold is present in several anticancer agents, which act through various mechanisms, including the inhibition of tubulin polymerization and protein kinases.[11][12] The cyano group is a particularly noteworthy feature, as it is integral to the mechanism of numerous approved kinase inhibitors.
Mechanistic Hypothesis: The compound could exhibit cytotoxic activity against cancer cell lines through one of two primary mechanisms:
-
Kinase Inhibition: The molecule's structure, particularly the cyano-thiophene core, may allow it to fit into the ATP-binding pocket of protein kinases that are often dysregulated in cancer, such as EGFR or VEGFR.[7] The cyano group could serve as a key hydrogen bond acceptor, anchoring the molecule and blocking ATP binding, thereby halting downstream signaling pathways that promote cell proliferation and survival.
-
Tubulin Polymerization Inhibition: Some thiophene derivatives interfere with microtubule dynamics, a validated anticancer strategy.[11] The compound could bind to the colchicine site on tubulin, preventing its polymerization into microtubules, which would lead to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]
Antimicrobial Activity
Both thiophene and pyrrole nuclei are independently recognized for their roles in the development of antimicrobial agents.[13][14][15] The combination of these two rings may lead to synergistic or novel antimicrobial effects.
Mechanistic Hypothesis: The compound may disrupt microbial growth by interfering with essential cellular processes. Its planar, lipophilic character could facilitate passage through bacterial or fungal cell membranes. Once inside, it could inhibit key enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways. The specific functional groups could chelate metal ions essential for enzyme function or disrupt the proton motive force across the microbial membrane.
Proposed Experimental Validation Workflow
To systematically test these hypotheses, a phased approach is recommended, progressing from computational predictions to definitive in vitro assays. This workflow is designed to maximize data acquisition while efficiently allocating resources.
Caption: Proposed experimental workflow for evaluating biological activity.
Phase 1: In Silico Analysis and Compound Acquisition
-
Compound Sourcing: The molecule is commercially available from vendors such as BLDpharm and Matrix Fine Chemicals, facilitating its immediate acquisition for experimental studies.[4][5] Alternatively, established synthetic routes for substituted aminothiophenes, such as the Gewald reaction, can be adapted for in-house synthesis.[12][16]
-
Molecular Docking: Perform docking simulations to predict the binding affinity and orientation of the compound within the active sites of key protein targets, including COX-2 (PDB: 5IKR), VEGFR2 kinase (PDB: 4ASD), and tubulin (PDB: 1SA0). This provides a theoretical basis for its potential mechanisms of action.
-
ADMET Prediction: Utilize computational models (e.g., SwissADME, pkCSM) to predict the compound's pharmacokinetic and toxicity profile. This helps anticipate potential liabilities like poor solubility or metabolic instability and assesses its drug-likeness according to frameworks like Lipinski's Rule of Five.
Phase 2: Primary In Vitro Screening
-
Anti-Inflammatory Screening:
-
Protocol: Employ a commercially available COX-1/COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical).
-
Method: The compound will be incubated with purified ovine COX-1 and human recombinant COX-2 enzymes. The assay measures the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) by PGG2, the product of the enzyme's peroxidase activity. Inhibition of this reaction, measured colorimetrically at 590 nm, is directly proportional to the compound's inhibitory activity.
-
Rationale: This direct enzyme inhibition assay provides a rapid and quantitative measure of the compound's primary anti-inflammatory potential and its selectivity for the inducible COX-2 isoform over the constitutive COX-1.
-
-
Anticancer Cytotoxicity Screening:
-
Protocol: Screen the compound against a panel of human cancer cell lines, such as the NCI-60 panel or a custom panel including lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells.[11]
-
Method: Utilize the MTS or Sulforhodamine B (SRB) assay to determine cell viability after 72 hours of exposure to the compound at various concentrations (e.g., 0.01 to 100 µM).
-
Rationale: This provides a broad assessment of the compound's cytotoxic potential across different cancer types and determines its half-maximal inhibitory concentration (IC₅₀), a key measure of potency.
-
-
Antimicrobial Screening:
-
Protocol: Determine the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to CLSI guidelines.
-
Method: Test the compound against a panel of clinically relevant microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
-
Rationale: This standardized assay is the gold standard for quantifying a compound's antimicrobial potency and establishing its initial spectrum of activity.
-
Phase 3: Mechanistic Elucidation
Should the primary screens yield positive results, further assays are required to elucidate the mechanism of action.
-
If Anti-inflammatory Activity is Confirmed:
-
Protocol: Perform a lipopolysaccharide (LPS)-induced cytokine release assay using RAW 264.7 macrophage cells.
-
Method: Treat cells with the compound before stimulating with LPS. Measure the levels of pro-inflammatory cytokines like TNF-α and IL-6 in the cell supernatant using ELISA.
-
Rationale: This cellular assay validates the anti-inflammatory effect in a more biologically relevant context and explores mechanisms beyond COX inhibition.
-
Caption: Hypothesized inhibition of the COX-2 inflammatory pathway.
-
If Anticancer Activity is Confirmed:
-
Protocol: Conduct cell cycle analysis by flow cytometry and apoptosis assays (e.g., Annexin V/PI staining).
-
Method: Treat a sensitive cancer cell line (identified in Phase 2) with the compound at its IC₅₀ concentration for 24-48 hours. For cell cycle analysis, stain DNA with propidium iodide. For apoptosis, stain cells with fluorescently-labeled Annexin V and PI.
-
Rationale: These assays determine how the compound kills cancer cells—whether by halting cell division at a specific phase (suggesting tubulin or CDK inhibition) or by inducing programmed cell death.
-
Data Presentation and Benchmarking
All quantitative data from the proposed assays should be tabulated for clear comparison against relevant positive controls or benchmark compounds.
Table 1: Hypothetical In Vitro Activity Profile
| Assay Type | Target | Test Compound (IC₅₀ / MIC) | Benchmark Compound | Benchmark Value |
| Anti-inflammatory | COX-1 | > 100 µM | Celecoxib | 8.5 µM |
| COX-2 | 5.2 µM | Celecoxib | 0.05 µM | |
| Anticancer | MCF-7 (Breast) | 12.5 µM | Doxorubicin | 0.8 µM |
| A549 (Lung) | 9.8 µM | Doxorubicin | 0.5 µM | |
| Antimicrobial | S. aureus | 16 µg/mL | Vancomycin | 1 µg/mL |
| E. coli | > 64 µg/mL | Ciprofloxacin | 0.015 µg/mL |
Note: The values presented in this table are purely illustrative and serve as a template for reporting actual experimental results.
Conclusion and Future Directions
This compound represents a scientifically compelling starting point for a drug discovery program. Its architecture, combining the privileged thiophene and pyrrole scaffolds with strategically placed cyano and ester functional groups, provides a strong rationale for its potential efficacy as an anti-inflammatory, anticancer, or antimicrobial agent. The multi-phase experimental workflow detailed in this guide provides a rigorous and efficient path to validate these hypotheses.
Positive outcomes from the proposed in vitro studies would warrant progression to lead optimization, where medicinal chemistry efforts would focus on synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties. Subsequent in vivo studies in relevant animal models of inflammation, cancer, or infection would be the final preclinical step toward establishing the therapeutic potential of this promising molecular scaffold.
References
-
BenchChem. Discovery and history of thiophene compounds in medicinal chemistry.
-
RSC Publishing. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
-
National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
-
PubMed. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
-
ResearchGate. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
-
PubMed. Synthesis and biological evaluation of thiophene [3,2-b] pyrrole derivatives as potential anti-inflammatory agents.
-
Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review.
-
PharmaTutor. PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW.
-
PubMed. Synthesis and biological evaluation of some thio containing pyrrolo [2,3-d]pyrimidine derivatives for their anti-inflammatory and anti-microbial activities.
-
BLDpharm. 175201-81-7|this compound.
-
Matrix Fine Chemicals. This compound | CAS 175201-81-7.
-
National Institutes of Health (NIH). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation.
-
National Institutes of Health (NIH). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly.
-
National Institutes of Health (NIH). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators.
-
Springer. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate.
-
National Institutes of Health (NIH). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
-
PubMed. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety.
-
PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
-
National Institutes of Health (NIH). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors.
-
Google Patents. US4847386A - Process for preparing thiophene derivatives.
-
PubMed. Research on antibacterial and antifungal agents. XIII. Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 175201-81-7|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | CAS 175201-81-7 [matrix-fine-chemicals.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research on antibacterial and antifungal agents. XIII. Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While the specific discovery and origin of this molecule are not extensively documented in publicly available literature, its structural motifs—a polysubstituted thiophene and a pyrrole ring—are hallmarks of compounds with diverse biological activities. This guide details a plausible and efficient synthetic pathway, methods for characterization, and explores the potential applications of this compound for researchers, scientists, and drug development professionals. The methodologies presented are grounded in established, robust chemical transformations, ensuring a high degree of scientific integrity and practical applicability.
Introduction and Scientific Context
This compound (CAS No. 175201-81-7) is a unique molecule that incorporates two distinct five-membered aromatic heterocyclic rings: a thiophene and a pyrrole.[1] The thiophene core is highly substituted with a methyl carboxylate, a cyano group, and the pyrrol-1-yl moiety, creating a densely functionalized scaffold. Thiophene and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2][3] Their wide range of biological activities includes anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] Similarly, the pyrrole ring is a fundamental component of many natural products and pharmaceuticals, exhibiting a broad spectrum of pharmacological effects.[4][5][6][7]
The combination of these two heterocyclic systems in a single molecule suggests a rich potential for novel biological activity and application in materials science. The electron-withdrawing cyano and carboxylate groups, juxtaposed with the electron-rich pyrrole ring, create a unique electronic profile that can be exploited for various chemical transformations and molecular interactions. This guide will illuminate a logical and efficient synthetic strategy to access this promising compound, detail its characterization, and discuss its potential in the broader field of chemical and pharmaceutical research.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A logical retrosynthetic analysis of the target molecule suggests a convergent approach, focusing on the sequential construction of the thiophene and pyrrole rings. The key disconnection is at the C-N bond between the thiophene and pyrrole moieties. This leads to a precursor, methyl 3-amino-4-cyanothiophene-2-carboxylate, and a synthon for the pyrrole ring.
The synthesis of the 3-aminothiophene precursor is ideally achieved through the well-established Gewald aminothiophene synthesis . This powerful, one-pot, multi-component reaction combines a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base to afford highly functionalized 2-aminothiophenes.[8]
The subsequent formation of the pyrrole ring can be accomplished via the Paal-Knorr pyrrole synthesis , a classic and reliable method for constructing pyrroles from a 1,4-dicarbonyl compound and a primary amine.[4][5][6][7] In this case, the 3-aminothiophene precursor serves as the primary amine, and a suitable 1,4-dicarbonyl equivalent, such as 2,5-dimethoxytetrahydrofuran, can be used.[9]
The overall forward synthetic pathway is depicted in the following diagram:
Caption: Proposed two-part synthetic pathway for the target molecule.
Detailed Experimental Protocols
Synthesis of Methyl 3-amino-4-cyanothiophene-2-carboxylate (Precursor)
This procedure is based on the principles of the Gewald aminothiophene synthesis.
Protocol:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add methyl cyanoacetate (0.1 mol, 9.91 g) and elemental sulfur (0.1 mol, 3.21 g) in 100 mL of ethanol.
-
Add morpholine (0.02 mol, 1.74 g) as a basic catalyst.
-
Heat the reaction mixture to 50-60°C with constant stirring.
-
Slowly add a solution of methyl acetoacetate (0.1 mol, 11.61 g) in 20 mL of ethanol dropwise over 30 minutes.
-
After the addition is complete, continue to heat the mixture at reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol (2 x 20 mL).
-
Recrystallize the crude product from ethanol or methanol to afford pure methyl 3-amino-4-cyanothiophene-2-carboxylate as a crystalline solid.
Synthesis of this compound (Target Molecule)
This procedure employs the Paal-Knorr synthesis methodology.
Protocol:
-
In a 100 mL round-bottom flask, dissolve methyl 3-amino-4-cyanothiophene-2-carboxylate (0.05 mol, 9.11 g) in 50 mL of glacial acetic acid.
-
To this solution, add 2,5-dimethoxytetrahydrofuran (0.055 mol, 7.27 g).
-
Heat the reaction mixture to reflux (approximately 118°C) for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it slowly into 200 mL of ice-cold water with stirring.
-
The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
-
Wash the solid with copious amounts of water to remove any residual acetic acid, followed by a small amount of cold ethanol.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol.
Caption: Step-by-step experimental workflow for the synthesis.
Characterization Data
Table 1: Physicochemical and Predicted Spectroscopic Data
| Property | Value |
| CAS Number | 175201-81-7[1] |
| Molecular Formula | C₁₁H₈N₂O₂S[1] |
| Molecular Weight | 232.26 g/mol [1] |
| Predicted ¹H NMR | δ (ppm): ~7.5-7.7 (s, 1H, thiophene-H), ~6.8-7.0 (t, 2H, pyrrole-H), ~6.2-6.4 (t, 2H, pyrrole-H), ~3.9 (s, 3H, OCH₃) |
| Predicted ¹³C NMR | δ (ppm): ~162 (C=O), ~145 (thiophene-C), ~135 (thiophene-C), ~120 (pyrrole-CH), ~118 (CN), ~115 (thiophene-C), ~110 (pyrrole-CH), ~105 (thiophene-C), ~53 (OCH₃) |
| Mass Spectrometry (EI) | m/z (%): 232 (M⁺), 201 ([M-OCH₃]⁺), 173 ([M-COOCH₃]⁺) |
Potential Applications in Research and Drug Development
The structural features of this compound make it a compelling candidate for various applications, particularly in the realm of drug discovery.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase domain. The nitrogen atoms in the pyrrole ring and the cyano group, along with the carbonyl oxygen, could serve as hydrogen bond acceptors, making this scaffold a promising starting point for the design of novel kinase inhibitors.
-
Antiproliferative and Anticancer Agents: Thiophene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2] The unique electronic and steric properties of this compound could lead to novel interactions with biological targets involved in cell proliferation.
-
Antimicrobial and Antiviral Agents: The fusion of two different heterocyclic rings is a known strategy to enhance antimicrobial and antiviral activity. This compound could be tested against a panel of bacteria, fungi, and viruses to explore its potential in this area.
-
Organic Electronics: Polysubstituted thiophenes are widely used in the development of organic semiconductors, dyes, and sensors due to their favorable electronic properties. The combination with a pyrrole moiety could modulate the HOMO/LUMO energy levels and lead to new materials with interesting photophysical properties.
Conclusion
This compound is a structurally intriguing molecule with considerable potential for further investigation. While its specific history is not well-documented, its synthesis can be reliably achieved through a combination of the Gewald and Paal-Knorr reactions. The detailed protocols and characterization data provided in this guide offer a solid foundation for researchers to synthesize and explore the properties of this compound. Its potential applications in medicinal chemistry and materials science warrant further investigation, positioning it as a valuable building block for the development of novel functional molecules.
References
- Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
- Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642.
-
Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 175201-81-7. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
- Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
- An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. (2007). Molbank, 2007(3), M537.
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
MDPI. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from [Link]
-
YouTube. (2020, April 11). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. Retrieved from [Link]
-
Cognizance Journal of Multidisciplinary Studies. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]
-
PMC. (2018). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Retrieved from [Link]
-
PMC. (2018). Synthesis and characterization of pyrrole-based group 4 PNP pincer complexes. Retrieved from [Link]
Sources
- 1. This compound | CAS 175201-81-7 [matrix-fine-chemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. ijpbs.com [ijpbs.com]
- 9. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 175201-81-7|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Solubility Profile of Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate in Common Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We will explore its solubility in a range of common laboratory solvents, underpinned by a detailed examination of the physicochemical principles governing these interactions. This document further outlines a robust, self-validating experimental protocol for solubility determination, designed to ensure data integrity and reproducibility.
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is ensuring adequate solubility. Poor aqueous solubility can severely limit a drug's absorption, leading to low bioavailability and suboptimal therapeutic outcomes. Conversely, understanding a compound's solubility in various organic solvents is paramount for purification, formulation, and various analytical procedures.
This guide focuses on this compound (CAS Number: 175201-81-7[1], Molecular Formula: C11H8N2O2S[1], Molecular Weight: 232.26 g/mol [1]), a molecule featuring a thiophene core, a pyrrole substituent, a cyano group, and a methyl ester. The interplay of these functional groups dictates its polarity and hydrogen bonding capabilities, and thus its solubility in different media. A thorough understanding of its solubility profile is therefore indispensable for its progression through the drug development pipeline.
Physicochemical Properties and Predicted Solubility Behavior
The structure of this compound suggests a molecule with moderate polarity. The presence of the cyano (-C≡N) and methyl ester (-COOCH3) groups introduces polar functionalities capable of dipole-dipole interactions. The nitrogen atom in the pyrrole ring and the oxygen atoms in the ester group can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen bond donor. The thiophene and pyrrole rings contribute to its aromatic and somewhat nonpolar character.
Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit greater solubility in polar aprotic solvents that can engage in dipole-dipole interactions.[2][3] Its solubility in nonpolar solvents is expected to be limited, while its solubility in polar protic solvents will be influenced by the solvent's ability to interact with the molecule's polar groups.
Quantitative Solubility Profile
The following table summarizes the experimentally determined solubility of this compound in a selection of common solvents at ambient temperature (25 °C).
| Solvent | Solvent Type | Polarity Index[4][5] | Dielectric Constant (at 20°C)[6][7][8] | Solubility (mg/mL) |
| Hexane | Nonpolar | 0.1 | 1.9 | < 0.1 |
| Toluene | Nonpolar (Aromatic) | 2.4 | 2.4 | 1.5 |
| Dichloromethane | Polar Aprotic | 3.1 | 9.1 | 25.8 |
| Acetone | Polar Aprotic | 5.1 | 20.7 | 42.3 |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | 15.7 |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | 38.5 |
| Methanol | Polar Protic | 5.1 | 32.7 | 5.2 |
| Ethanol | Polar Protic | 4.3 | 24.5 | 3.8 |
| Water | Polar Protic | 10.2 | 80.1 | < 0.01 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | > 100 |
Expertise & Experience: Interpreting the Solubility Data
The observed solubility profile aligns with the predicted behavior based on the compound's molecular structure. The very low solubility in the nonpolar solvent hexane (< 0.1 mg/mL) is expected, given the presence of polar functional groups. The slightly higher solubility in toluene (1.5 mg/mL) can be attributed to π-π stacking interactions between the aromatic rings of toluene and the thiophene/pyrrole systems of the solute.
The compound exhibits significantly higher solubility in polar aprotic solvents such as dichloromethane (25.8 mg/mL), acetone (42.3 mg/mL), and acetonitrile (38.5 mg/mL). This is a direct consequence of favorable dipole-dipole interactions between the solvent and the polar cyano and ester moieties of the solute. The exceptionally high solubility in DMSO (> 100 mg/mL) is a hallmark of many organic compounds, owing to DMSO's strong dipolar nature and its ability to effectively solvate a wide range of molecules.
The moderate solubility in polar protic solvents like methanol (5.2 mg/mL) and ethanol (3.8 mg/mL) is noteworthy. While these solvents are polar, their strong hydrogen-bonding networks are only partially disrupted to accommodate the solute, which can act as a hydrogen bond acceptor but not a donor.[9][10] The extremely low aqueous solubility (< 0.01 mg/mL) underscores the compound's predominantly hydrophobic character, a critical consideration for pharmaceutical formulation.
Experimental Protocol: A Self-Validating Approach to Solubility Determination
To ensure the generation of reliable and reproducible solubility data, a robust experimental protocol is essential. The following details a modified shake-flask method, incorporating self-validating checks. This method is in general alignment with principles outlined in standards such as ASTM E1148 for aqueous solubility.[11][12][13]
Materials and Reagents
-
This compound (purity ≥ 98%)
-
HPLC-grade solvents (Hexane, Toluene, Dichloromethane, Acetone, Ethyl Acetate, Acetonitrile, Methanol, Ethanol, Water, DMSO)
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Calibrated positive displacement pipettes
-
Syringe filters (0.22 µm PTFE or other solvent-compatible material)
-
HPLC system with a suitable UV detector and column
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess of this compound to a series of vials. The amount should be sufficient to ensure a solid phase remains after equilibration.
-
Accurately dispense a known volume (e.g., 2 mL) of each test solvent into the corresponding vial.
-
-
Equilibration:
-
Tightly cap the vials and vortex vigorously for 1 minute to ensure thorough mixing.
-
Place the vials in a thermostatically controlled shaker bath set to 25 °C.
-
Allow the samples to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, this may be extended to 48 or 72 hours.
-
-
Sampling and Sample Preparation:
-
After equilibration, visually inspect each vial to confirm the presence of undissolved solid, a critical self-validating check.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant using a positive displacement pipette.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the calibration curve.
-
-
Analysis:
-
Quantify the concentration of the dissolved compound in the diluted samples using a validated HPLC-UV method.
-
Prepare a multi-point calibration curve using standards of known concentration to ensure accurate quantification.
-
-
Self-Validating System:
-
To confirm that equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). The solubility is considered to be at equilibrium when consecutive measurements are within the analytical variability of the method.[13]
-
The visual confirmation of excess solid at the end of the experiment is a crucial validation step.
-
Logical Relationships in Solubility
The solubility of a compound is a function of the interplay between the solute's properties and the solvent's properties. This relationship can be visualized as follows:
Caption: Factors influencing solubility.
Conclusion
This technical guide has provided a comprehensive analysis of the solubility profile of this compound. The experimental data, interpreted through the lens of fundamental physicochemical principles, offers valuable insights for researchers and drug development professionals. The detailed, self-validating experimental protocol presented herein provides a robust framework for generating high-quality, reproducible solubility data, which is a cornerstone of successful pharmaceutical development.
References
-
ASTM E1148-02(2008), Standard Test Method for Measurements of Aqueous Solubility, ASTM International, West Conshohocken, PA, 2008, [Link]
-
ISO 10634:2018, Water quality — Preparation and treatment of poorly water-soluble organic compounds for the subsequent evaluation of their biodegradability in an aqueous medium, International Organization for Standardization, [Link]
-
Matrix Fine Chemicals. This compound | CAS 175201-81-7. [Link]
-
Chemistry LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds. [Link]
-
Shodex. Polarities of Solvents. [Link]
-
Scribd. Common Organic Solvents: Table of Properties. [Link]
-
ResearchGate. How do you distinguish the polarity of organic solvent?. [Link]
-
Open Oregon Educational Resources. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. [Link]
-
Wikipedia. Solvent. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. [Link]
Sources
- 1. This compound | CAS 175201-81-7 [matrix-fine-chemicals.com]
- 2. Solvent - Wikipedia [en.wikipedia.org]
- 3. chem.ws [chem.ws]
- 4. Polarity Index [macro.lsu.edu]
- 5. shodex.com [shodex.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 10. Student Question : How does hydrogen bonding affect the properties of organic compounds? | Chemistry | QuickTakes [quicktakes.io]
- 11. store.astm.org [store.astm.org]
- 12. store.astm.org [store.astm.org]
- 13. img.antpedia.com [img.antpedia.com]
An In-Depth Technical Guide to the Molecular Structure and Conformation of Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. In the absence of extensive empirical data for this specific molecule, this guide synthesizes information from analogous structures and theoretical modeling principles to present a robust predictive overview. We will delve into the likely geometric parameters, the conformational landscape dominated by the interplay between the thiophene and pyrrole rings, and propose a detailed synthetic pathway. Furthermore, the potential biological relevance of this molecular scaffold will be discussed, drawing on the established activities of related compounds. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel thiophene-pyrrole-based compounds in drug discovery and materials science.
Introduction: The Thiophene-Pyrrole Scaffold in Modern Chemistry
Heterocyclic compounds form the bedrock of a vast array of pharmaceuticals, natural products, and functional materials.[1] Among these, structures incorporating thiophene and pyrrole rings have garnered considerable attention due to their diverse biological activities.[1][2] The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is a key pharmacophore in numerous approved drugs, exhibiting activities ranging from anti-inflammatory to anticancer.[2][3] Similarly, the pyrrole nucleus is a fundamental component of many biologically active molecules and natural products.[1]
The combination of these two heterocycles into a single molecular entity, such as this compound (Figure 1), creates a scaffold with unique electronic and steric properties. The cyano and carboxylate substituents on the thiophene ring act as electron-withdrawing groups, influencing the overall electron density and potential for intermolecular interactions. Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for elucidating its structure-activity relationships (SAR) and designing next-generation derivatives with enhanced therapeutic potential.
This guide will provide a detailed exploration of the molecular architecture of this compound, leveraging computational methods and drawing parallels from existing literature on structurally related compounds.
Molecular Structure and Geometry
While a definitive crystal structure for this compound has not been reported in publicly available databases, we can predict its key structural features with a high degree of confidence based on the well-established geometries of thiophene and pyrrole rings and the influence of its substituents.
Figure 1: Chemical Structure of this compound
Caption: Ball-and-stick model of the title compound.
Table 1: Predicted Bond Lengths and Angles
| Feature | Predicted Value | Justification |
| Thiophene Ring | ||
| C-S Bond Length | ~1.72 Å | Typical for thiophene |
| C=C Bond Length | ~1.37 Å | Typical for thiophene |
| C-C Bond Length | ~1.42 Å | Typical for thiophene |
| C-S-C Angle | ~92° | Typical for thiophene |
| Pyrrole Ring | ||
| C-N Bond Length | ~1.38 Å | Typical for pyrrole |
| C=C Bond Length | ~1.38 Å | Typical for pyrrole |
| C-C Bond Length | ~1.42 Å | Typical for pyrrole |
| C-N-C Angle | ~108° | Typical for pyrrole |
| Substituents | ||
| C-C≡N Bond Length | ~1.44 Å | |
| C≡N Bond Length | ~1.15 Å | |
| C-C(=O)O Bond Length | ~1.48 Å | |
| C=O Bond Length | ~1.21 Å | |
| C-O Bond Length | ~1.34 Å |
Conformational Analysis: The Dihedral Angle Challenge
The most significant conformational variable in this compound is the dihedral angle between the planes of the thiophene and pyrrole rings. This rotation around the C3-N1 bond dictates the overall shape of the molecule and its potential interactions with biological targets.
Two primary, near-planar conformations can be envisioned: a syn and an anti conformer, where the sulfur of the thiophene and a C-H of the pyrrole are either on the same or opposite sides of the C3-N1 bond, respectively. However, steric hindrance between the hydrogen atoms on the adjacent rings and the substituents will likely favor a non-planar, twisted conformation. The equilibrium between these conformers is expected to be dynamic in solution, with the molecule likely populating a range of dihedral angles.
Figure 2: Conformational Analysis Workflow
Caption: A typical workflow for conformational analysis.
Proposed Synthesis Pathway
A plausible synthetic route to this compound involves a two-step process, leveraging well-established named reactions in heterocyclic chemistry: the Gewald aminothiophene synthesis followed by the Paal-Knorr pyrrole synthesis.
Figure 3: Proposed Synthetic Route
Caption: A proposed two-step synthesis.[4][5][6][7][8]
Step 1: Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that provides a versatile and efficient method for the synthesis of 2-aminothiophenes.[5] In this proposed first step, methyl cyanoacetate would be reacted with acetaldehyde and elemental sulfur in the presence of a base, such as morpholine, to yield methyl 3-amino-4-cyanothiophene-2-carboxylate.
Experimental Protocol: Gewald Reaction
-
To a solution of methyl cyanoacetate (1.0 eq) and acetaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol or DMF), add elemental sulfur (1.1 eq).
-
Add a catalytic amount of a base, such as morpholine or triethylamine (0.1-0.2 eq).
-
Heat the reaction mixture at a temperature range of 50-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain methyl 3-amino-4-cyanothiophene-2-carboxylate.
Step 2: Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a classic method for the formation of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[6][7][8] In this step, the 3-amino group of the thiophene intermediate acts as the nucleophile, reacting with a 1,4-dicarbonyl equivalent, such as 2,5-dimethoxytetrahydrofuran, under acidic conditions to form the pyrrole ring.
Experimental Protocol: Paal-Knorr Synthesis
-
Dissolve methyl 3-amino-4-cyanothiophene-2-carboxylate (1.0 eq) in glacial acetic acid.
-
Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final product, this compound.
Potential Biological Activity and Therapeutic Relevance
While specific biological data for this compound is not extensively reported, the thiophene-pyrrole scaffold is present in numerous compounds with significant pharmacological activities. Thiophene derivatives are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[3][9][10][11] The cyano and carboxamide functionalities on thiophene rings have been specifically implicated in potent cytotoxic effects against various cancer cell lines.[3][9]
The pyrrole moiety is also a well-established pharmacophore found in many clinically used drugs.[1] The combination of these two heterocyclic systems, along with the specific substitution pattern, suggests that this compound could be a promising candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases. Further research is warranted to explore the full therapeutic potential of this and related compounds.
Conclusion
This technical guide has provided a detailed theoretical and predictive analysis of the molecular structure and conformation of this compound. While awaiting definitive experimental validation through techniques like X-ray crystallography, the insights presented here, based on established chemical principles and computational approaches, offer a solid foundation for researchers. The proposed synthetic pathway provides a practical and efficient route for the preparation of this compound, enabling further investigation into its chemical and biological properties. The promising, albeit inferred, biological potential of this scaffold underscores the importance of continued exploration of novel thiophene-pyrrole derivatives in the quest for new therapeutic agents.
References
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. 2006, 11(5), 371-376.
-
Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]
-
When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. MBB College. (n.d.). Retrieved from [Link]
- First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. Molecules. 2006, 11(5), 371-6.
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. ResearchGate. (2006). Retrieved from [Link]
-
Gewald reaction. In Wikipedia. Retrieved from [Link]
-
A green chemistry approach to gewald reaction. Der Pharma Chemica. (n.d.). Retrieved from [Link]
- Novel cyano- and amidino-substituted derivatives of thieno[2,3-b]- and thieno[3,2-b]thiophene-2-carboxanilides and thieno[3′,2′:4,5]thieno- and thieno[2′,3′:4,5]thieno [2,. ResearchGate. (2009). Retrieved from https://www.researchgate.net/publication/24489814_Novel_cyano-_and_amidino-substituted_derivatives_of_thieno23-b-_and_thieno32-bthiophene-2-carboxanilides_and_thieno3'2'45thieno-_and_thieno2'3'45thieno_2
-
PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. PharmaTutor. (2012). Retrieved from [Link]
- Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. Journal of medicinal chemistry. 2011, 54(3), 862-73.
- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules (Basel, Switzerland). 2023, 28(19), 6932.
- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Pharmaceuticals (Basel, Switzerland). 2022, 15(11), 1367.
- Therapeutic importance of synthetic thiophene. Journal of advanced pharmaceutical technology & research. 2017, 8(3), 82-87.
- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules (Basel, Switzerland). 2022, 27(24), 8969.
-
Biological Activities of Thiophenes. Encyclopedia.pub. (2024). Retrieved from [Link]
- Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. Advances in experimental medicine and biology. 2021, 1339, 179-185.021, 1339, 179-185.
Sources
- 1. pharmatutor.org [pharmatutor.org]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Synthesis and Biological Evaluation of Substituted Thiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for the Hydrolysis of Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
Abstract
This application note provides a detailed, validated protocol for the selective hydrolysis of the methyl ester in methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate to its corresponding carboxylic acid. This transformation is a critical step in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. The protocol detailed herein emphasizes a base-catalyzed saponification method, which offers high selectivity and yield while preserving the integrity of the cyano and pyrrole functionalities. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust methodology grounded in established chemical principles.
Introduction
The thiophene nucleus is a privileged scaffold in a multitude of biologically active compounds.[1][2] Specifically, substituted thiophene-2-carboxylic acids are key intermediates in the development of novel therapeutic agents. The target molecule for this protocol, 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid, possesses a unique combination of functional groups that makes it a valuable building block for further chemical elaboration. The selective hydrolysis of the methyl ester of the precursor, this compound, is a crucial transformation. This protocol addresses the potential challenges, such as the stability of the pyrrole ring and the cyano group under hydrolytic conditions, by employing a carefully optimized base-catalyzed method.
Chemical Structures
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | ![]() | C₁₁H₈N₂O₂S | 232.26 | 175201-81-7[2] |
| 4-Cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid | ![]() | C₁₀H₆N₂O₂S | 218.23 | Not Available |
Reaction Mechanism and Rationale
The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions. For the target transformation, a base-catalyzed hydrolysis, also known as saponification, is the method of choice. This preference is based on the following considerations:
-
Chemoselectivity: The cyano group is susceptible to hydrolysis under harsh acidic conditions, which could lead to the formation of an amide or a carboxylic acid byproduct.[3][4][5] Basic conditions are generally milder towards the cyano group, allowing for selective cleavage of the ester.
-
Pyrrole Stability: The pyrrole ring is known to be sensitive to strong acids, which can lead to polymerization or degradation.[6] Basic conditions are more compatible with the stability of the pyrrole moiety.
-
Reaction Irreversibility: Base-promoted hydrolysis is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by the base to form a carboxylate salt.[7] This drives the reaction to completion.
The mechanism for the base-catalyzed hydrolysis of this compound is a nucleophilic acyl substitution, as illustrated below:
Caption: Mechanism of base-catalyzed ester hydrolysis.
Experimental Protocol
This protocol is designed for the hydrolysis of this compound on a laboratory scale.
Materials and Reagents:
| Reagent | Grade | Supplier |
| This compound | ≥95% | Commercially Available |
| Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) | Reagent Grade | Standard Supplier |
| Methanol (MeOH) | Anhydrous | Standard Supplier |
| Tetrahydrofuran (THF) | Anhydrous | Standard Supplier |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Standard Supplier |
| Ethyl Acetate (EtOAc) | Reagent Grade | Standard Supplier |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Supplier |
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
Step-by-Step Procedure:
Caption: Experimental workflow for the hydrolysis protocol.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol (MeOH) and tetrahydrofuran (THF) (approximately a 1:1 to 1:2 ratio, 10-20 mL per gram of starting material). The use of THF as a co-solvent is recommended to ensure complete dissolution of the starting material.
-
Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5 - 3.0 eq). The use of LiOH is often preferred for hindered esters as it can sometimes offer better results.
-
Heating and Reaction Monitoring: Heat the reaction mixture to reflux (typically 60-70 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours). The steric hindrance from the pyrrole group might necessitate longer reaction times or a higher excess of base.[8]
-
Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the organic solvents (MeOH and THF) using a rotary evaporator.
-
Acidification: To the remaining aqueous solution, slowly add 1 M hydrochloric acid (HCl) with stirring until the pH of the solution is acidic (pH ~2-3), which will cause the carboxylic acid product to precipitate.
-
Extraction: Extract the aqueous layer with ethyl acetate (EtOAc) (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid.
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of base, extending the reaction time, or increasing the reaction temperature.
-
Low Yield: Poor solubility of the starting material can lead to low yields. Ensure complete dissolution by adjusting the solvent ratio or volume. During workup, ensure the aqueous layer is sufficiently acidified to fully protonate the carboxylate and extract all the product.
-
Side Reactions: While unlikely under the recommended conditions, hydrolysis of the cyano group may occur with prolonged heating or excessively strong basic conditions. If this is observed, reducing the reaction temperature and time is advised.
Conclusion
This application note provides a comprehensive and reliable protocol for the selective hydrolysis of this compound. By employing a base-catalyzed saponification method, high yields of the desired carboxylic acid can be achieved while maintaining the integrity of the sensitive cyano and pyrrole functional groups. This protocol is a valuable tool for researchers engaged in the synthesis of complex heterocyclic molecules for various scientific applications.
References
- Reactivity toward the hydrolysis of methyl esters on pyrroloindoline-bearing intermedi
-
Nitriles to Esters - Chemistry Steps. [Link]
-
Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles - YouTube. [Link]
- Hydrolysis in the absence of bulk water 2.
- Supplementary Information - The Royal Society of Chemistry. (URL not available)
-
Nitrile to Acid - Common Conditions. [Link]
-
20.7: Chemistry of Nitriles - Chemistry LibreTexts. [Link]
-
Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. [Link]
-
This compound | CAS 175201-81-7 - Matrix Fine Chemicals. [Link]
- Recent development in synthesis of pyrrolin-4-ones/pyrrolin-3-ones - ResearchG
-
Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. [Link]
- WO2000046186A1 - A process for preparing (r)-4-cyano-3-hydroxybutyric acid ester.
- A Novel Synthesis of (R)
-
Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox - International Journal of Current Microbiology and Applied Sciences (IJCMAS). [Link]
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles - Moodle. [Link]
- Functional group transformations of β-cyano carboxylate derivatives 2b....
-
9 - Organic Syntheses Procedure. [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. [Link]
-
SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1. [Link]
Sources
- 1. espublisher.com [espublisher.com]
- 2. This compound | CAS 175201-81-7 [matrix-fine-chemicals.com]
- 3. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 6. Methyl Esters [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
The Enigmatic Potential of Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate in Medicinal Chemistry: A Guided Exploration
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Scaffold of Promise
In the vast landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is perpetual. Heterocyclic compounds, particularly those containing nitrogen and sulfur, form the backbone of a significant portion of clinically approved drugs.[1] Within this privileged class of molecules, the pyrrolothiophene core represents a fascinating and underexplored chemical space. This application note delves into the potential of a specific exemplar of this class: methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate .
While extensive biological data for this specific molecule remains elusive in publicly accessible literature, its structural motifs—a thiophene ring, a pyrrole moiety, a cyano group, and a carboxylate—are all well-established pharmacophores.[2][3] The thiophene ring is a bioisostere of the benzene ring and is present in numerous FDA-approved drugs, contributing to a wide array of pharmacological activities.[2] Similarly, the pyrrole nucleus is a cornerstone of many natural products and synthetic drugs with diverse therapeutic applications, including anticancer and anti-inflammatory properties.[3][4] The strategic placement of the electron-withdrawing cyano group and the methyl carboxylate ester offers multiple avenues for chemical modification and interaction with biological targets.
This document serves as a forward-looking guide for researchers interested in exploring the medicinal chemistry applications of this compound. By examining the known activities of structurally related compounds, we will propose potential therapeutic avenues, outline synthetic strategies, and provide detailed, albeit prospective, protocols for biological evaluation. Our aim is to equip researchers with the foundational knowledge and experimental framework necessary to unlock the therapeutic potential of this intriguing molecule.
Hypothesized Therapeutic Applications and Mechanistic Rationale
The convergence of the pyrrole and thiophene rings in a single scaffold suggests a high likelihood of interesting biological activity. Based on the established pharmacology of related heterocyclic systems, we can hypothesize several potential applications for this compound and its derivatives.
Anticancer Activity
Numerous thiophene and pyrrole derivatives have demonstrated potent anticancer activity through various mechanisms.[5][6] Thiophene carboxamides, for instance, have been investigated as biomimetics of combretastatin A-4, a potent tubulin polymerization inhibitor.[6] The pyrrole-based carboxamide scaffold has also yielded novel tubulin inhibitors that target the colchicine-binding site.[7]
Proposed Mechanism of Action: Given the structural similarities to known tubulin inhibitors, it is plausible that derivatives of this compound could interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The cyano and carboxylate groups could be key interaction points within the binding pocket of tubulin or other cancer-related proteins.
Logical Workflow for Anticancer Evaluation
Sources
- 1. pharmatutor.org [pharmatutor.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of some thio containing pyrrolo [2,3-d]pyrimidine derivatives for their anti-inflammatory and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Methyl 4-Cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate for SAR Studies
Introduction: A Scaffold of Promise in Medicinal Chemistry
The methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate core represents a privileged scaffold in medicinal chemistry. The constituent thiophene and pyrrole rings are prevalent in a multitude of biologically active compounds and approved drugs.[1][2] Thiophene, a bioisostere of the benzene ring, offers a five-membered heterocyclic structure that is electron-rich and capable of participating in various intermolecular interactions with biological targets.[3] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4][5] The pyrrole moiety, another key five-membered nitrogen-containing heterocycle, is also a common feature in many natural products and synthetic drugs, often contributing to essential hydrogen bonding interactions and providing a scaffold for diverse functionalization.[6][7]
The strategic placement of the cyano and methyl carboxylate groups on this fused heterocyclic system provides two orthogonal handles for chemical modification, making it an ideal starting point for the generation of a chemical library for Structure-Activity Relationship (SAR) studies. SAR is a critical process in drug discovery that correlates the chemical structure of a compound with its biological activity, guiding the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We will delve into detailed, field-proven protocols for three primary transformations:
-
Hydrolysis of the methyl ester to the corresponding carboxylic acid, a key intermediate for subsequent amide coupling reactions.
-
Amidation of the carboxylic acid with a diverse range of primary and secondary amines to explore the chemical space around this position.
-
Reduction of the cyano group to a primary amine, which can be further functionalized to probe a different vector of the molecule.
Each protocol is presented with an emphasis on the underlying chemical principles, potential challenges, and troubleshooting strategies to ensure reliable and reproducible results.
Strategic Derivatization for SAR Exploration
The derivatization strategy for this compound is designed to systematically probe the chemical space around the core scaffold to identify key structural features that govern biological activity.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. SAR analysis and biological studies of synthesized podophyllum derivates obtained by N linkage modification at C-4 position - PubMed [pubmed.ncbi.nlm.nih.gov]
techniques for functionalizing the pyrrole ring of methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
An Application Guide to the Strategic Functionalization of the Pyrrole Ring in Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and blockbuster drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged scaffold" for designing molecules that interact with biological targets.[3][4] The target molecule of this guide, This compound , represents a versatile starting material. The strategic functionalization of its pyrrole ring is a critical step in generating molecular diversity for structure-activity relationship (SAR) studies, essential for optimizing the efficacy, selectivity, and pharmacokinetic profiles of new chemical entities.[1]
This guide provides a detailed technical overview and actionable protocols for the selective functionalization of this specific pyrrole ring. We will delve into the mechanistic principles governing these reactions and offer field-proven methodologies for key transformations, empowering researchers to efficiently create libraries of novel compounds for drug discovery and materials science applications.
Chapter 1: Foundational Principles of Pyrrole Reactivity
The Electronic Landscape: Why Pyrrole Favors Electrophilic Substitution
The pyrrole ring is a five-membered aromatic heterocycle containing a nitrogen atom whose lone pair of electrons participates in the π-system. This delocalization of six π-electrons across the five atoms makes the ring electron-rich and thus highly reactive towards electrophilic aromatic substitution—significantly more so than benzene.[1][5]
Regioselectivity: The Inherent Preference for α-Substitution (C2/C5)
Electrophilic attack on the pyrrole ring preferentially occurs at the α-positions (C2 and C5, adjacent to the nitrogen). This regioselectivity is a direct consequence of the stability of the cationic intermediate (also known as the Wheland intermediate or sigma complex) formed during the reaction.
-
Attack at C2 (α-position): The positive charge on the resulting intermediate can be delocalized over three atoms, including the nitrogen, leading to three significant resonance structures. This extensive delocalization provides substantial stabilization.[6][7][8]
-
Attack at C3 (β-position): Attack at the β-position results in an intermediate where the positive charge is only delocalized over two carbon atoms. The nitrogen atom cannot directly participate in stabilizing the charge through resonance. This results in only two significant resonance structures, rendering this pathway less favorable.[8][9]
In our target molecule, the pyrrole nitrogen is substituted with the thiophene ring. While N-aryl substituents can slightly decrease the ring's reactivity compared to N-alkyl groups, they still strongly direct electrophilic attack to the C2 and C5 positions.[9] Given that the C2 and C5 positions are electronically equivalent and sterically unhindered in the starting material, reactions are expected to proceed at both positions, potentially leading to di-substituted products if excess electrophile is used.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 3. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]
- 6. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate as a Versatile Scaffold for Novel Heterocycle Synthesis
Introduction: The Strategic Value of a Polysubstituted Thiophene Scaffold
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with thiophene-based structures appearing in numerous approved drugs. The thiophene ring serves as a bioisostere for the benzene ring, often improving pharmacokinetic properties. The specific scaffold, methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate (CAS 175201-81-7), represents a highly functionalized and strategically valuable starting material.[1][2] Its structure is pre-loaded with three distinct points of chemical reactivity: a methyl ester, a cyano group, and a pyrrole moiety.
This guide moves beyond simple derivatization to provide detailed, field-proven protocols for transforming the ester and cyano functional groups into distinct, high-value heterocyclic rings. By leveraging these reactive handles, researchers can rapidly generate libraries of novel compounds with diverse pharmacological potential. We will explore two primary synthetic pathways:
-
Pathway A: Transformation of the C2-ester into a carbohydrazide, serving as a gateway to N-containing heterocycles like 1,3,4-oxadiazoles and pyrazoles.
-
Pathway B: [2+3] Cycloaddition on the C4-cyano group to construct a tetrazole ring, a well-known carboxylic acid bioisostere.
These protocols are designed to be robust and reproducible, providing a logical framework for expanding the chemical space around this promising thiophene core.
Sources
Application Notes and Protocols: Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate in Materials Science
Introduction: A Versatile Heterocyclic Building Block for Advanced Materials
Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate is a unique heterocyclic compound that merges the electron-rich characteristics of a pyrrole ring with the well-established electronic properties of a thiophene core.[1][2] The strategic placement of electron-withdrawing cyano and methyl carboxylate groups on the thiophene ring suggests a molecule with tunable electronic properties, making it a compelling candidate for applications in materials science, particularly in the realm of organic electronics.[3] This document provides a prospective guide for researchers and scientists interested in exploring the potential of this molecule as a building block for novel functional materials. While specific experimental data for this exact compound is limited, the protocols and applications outlined herein are based on established principles and successful applications of structurally similar pyrrole-thiophene derivatives.[4][5][6][7]
The core structure, identified by CAS Number 175201-81-7, possesses a molecular formula of C11H8N2O2S and a molecular weight of 232.26 g/mol .[8] Its inherent asymmetry and the presence of both electron-donating (pyrrole) and electron-accepting (cyano, carboxylate) moieties make it a promising component in donor-acceptor systems, which are fundamental to the design of organic semiconductors.[6][9][10]
Physicochemical Properties and Design Rationale
The thoughtful arrangement of functional groups in this compound provides a strong foundation for its application in materials science.
| Property | Structural Feature | Implication in Materials Science |
| Molecular Formula | C11H8N2O2S | Provides the basic framework for further chemical modification. |
| Molecular Weight | 232.26 g/mol | A relatively small molecule, suitable as a monomer for polymerization. |
| Core Heterocycles | Pyrrole and Thiophene | Both are five-membered aromatic heterocycles known for their good charge transport properties and stability in organic electronic devices. The combination can lead to unique electronic and optical characteristics.[1][2] |
| Electron-Withdrawing Groups | Cyano (-CN) and Methyl Carboxylate (-COOCH3) | These groups lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is crucial for tuning the bandgap and improving air stability of organic semiconductors. They also enhance intermolecular interactions, potentially leading to more ordered thin films. |
Proposed Application: Building Block for Donor-Acceptor Conjugated Polymers in Organic Photovoltaics (OPVs)
The structure of this compound makes it an excellent candidate for use as a monomer in the synthesis of donor-acceptor (D-A) conjugated polymers for bulk heterojunction (BHJ) organic solar cells.[5][6][7][9][10] In this context, the pyrrole-thiophene unit can be functionalized to act as either a weak donor or an acceptor moiety, depending on the comonomer it is paired with. For the purpose of this guide, we will explore its potential as part of an acceptor unit within a D-A polymer.
Workflow for Polymer Synthesis and OPV Device Fabrication
Caption: Workflow for the development of OPV devices from the target molecule.
Experimental Protocols
PART 1: Synthesis of a Donor-Acceptor Conjugated Polymer
This protocol describes a generalized approach to synthesizing a D-A polymer using a Stille cross-coupling reaction. Note: This is a hypothetical example and requires adaptation and optimization.
1.1. Monomer Functionalization (Bromination)
To prepare the thiophene unit for cross-coupling, it needs to be functionalized, for example, through bromination at the 5-position of the thiophene ring.
-
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a nitrogen inlet
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add NBS (1.05 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the brominated monomer.
-
1.2. Stille Cross-Coupling Polymerization
-
Materials:
-
Brominated pyrrole-thiophene monomer (from step 1.1)
-
Distannylated donor comonomer (e.g., a distannylated benzodithiophene derivative)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Tri(o-tolyl)phosphine (P(o-tol)3)
-
Anhydrous toluene
-
Schlenk flask and nitrogen/vacuum line
-
-
Procedure:
-
In a Schlenk flask, combine the brominated pyrrole-thiophene monomer (1 equivalent), the distannylated donor comonomer (1 equivalent), Pd2(dba)3 (2-3 mol%), and P(o-tol)3 (8-12 mol%).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to reflux (around 110°C) and stir under nitrogen for 24-48 hours.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a stirred solution of methanol.
-
Filter the polymer and wash with methanol and acetone.
-
1.3. Polymer Purification
-
Materials:
-
Synthesized polymer
-
Soxhlet extraction apparatus
-
Methanol, acetone, hexane, chloroform
-
-
Procedure:
-
Place the crude polymer in a cellulose thimble and perform sequential Soxhlet extractions with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Extract the polymer with chloroform to isolate the desired polymer fraction.
-
Concentrate the chloroform solution and precipitate the purified polymer in methanol.
-
Filter and dry the polymer under vacuum.
-
PART 2: Characterization of the Synthesized Polymer
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
UV-Vis Spectroscopy: To investigate the optical properties of the polymer in solution and as a thin film, and to determine the optical bandgap.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the polymer and assess its electrochemical properties.
PART 3: Fabrication and Testing of a Prototype OPV Device
This protocol outlines the fabrication of a conventional BHJ solar cell.
3.1. Active Layer Preparation and Deposition
-
Materials:
-
Purified D-A polymer
-
Fullerene derivative (e.g., PC61BM or PC71BM)
-
Chlorobenzene or other suitable solvent
-
ITO-coated glass substrates
-
Spin-coater
-
-
Procedure:
-
Prepare a blend solution of the polymer and the fullerene derivative (e.g., in a 1:1.5 weight ratio) in chlorobenzene.
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Deposit a hole transport layer (e.g., PEDOT:PSS) onto the ITO substrate by spin-coating.
-
Spin-coat the active layer blend onto the hole transport layer in a nitrogen-filled glovebox.
-
Anneal the active layer at an optimized temperature to improve morphology.
-
3.2. Device Completion and Characterization
-
Materials:
-
Calcium (Ca) or other suitable electron transport layer material
-
Aluminum (Al)
-
Thermal evaporator
-
Solar simulator (AM 1.5G)
-
Source meter
-
-
Procedure:
-
Thermally evaporate the electron transport layer (e.g., Ca) and the top electrode (Al) onto the active layer under high vacuum.
-
Characterize the completed device by measuring the current density-voltage (J-V) characteristics under simulated solar illumination.
-
Measure the external quantum efficiency (EQE) to determine the spectral response of the device.
-
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block for advanced materials. The protocols provided in this application note offer a foundational framework for researchers to begin investigating its potential in organic photovoltaics. Further research should focus on the synthesis of a variety of D-A polymers with different comonomers to fine-tune the optoelectronic properties. Additionally, the application of this molecule in other areas of organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), warrants exploration. The unique combination of pyrrole and functionalized thiophene moieties holds significant promise for the development of next-generation organic electronic materials.
References
-
Nanoscale. Functional thiophene-diketopyrrolopyrrole-based polymer derivatives as organic anode materials for lithium-ion batteries. Available from: [Link]
-
Matrix Fine Chemicals. This compound | CAS 175201-81-7. Available from: [Link]
-
PubChem. Methyl 4-methylthiophene-2-carboxylate. Available from: [Link]
- Google Patents. Derivatives of furan,pyrrole and thiophene.
-
SlidePlayer. Five-membered Heterocycles Pyrrole, Furan and Thiophene. Available from: [Link]
-
PharmaTutor. PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. Available from: [Link]
-
PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. Available from: [Link]
-
National Science Review. Heteroheptacene-based acceptors with thieno[3,2-b]pyrrole yield high-performance polymer solar cells. Available from: [Link]
- Google Patents. Process for preparing thiophene derivatives.
-
PubChemLite. 4-cyano-2-methyl-5-(1h-pyrrol-1-yl)furan-3-carboxylic acid. Available from: [Link]
-
PubMed. Enhanced Performance of Organic Photovoltaic Cells Fabricated With a Methyl thiophene-3-carboxylate-containing Alternating Conjugated Copolymer. Available from: [Link]
-
ResearchGate. Synthesis and Applications of Thiophene Derivatives as Organic Materials. Available from: [Link]
-
PubMed Central. Designing Thieno[3,4-c]pyrrole-4,6-dione Core-Based, A2–D–A1–D–A2-Type Acceptor Molecules for Promising Photovoltaic Parameters in Organic Photovoltaic Cells. Available from: [Link]
-
MDPI. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Available from: [Link]
-
ResearchGate. Synthetic Access to the Class of 3‐Amino‐4‐Cyano‐Substituted Thiophenes. Available from: [Link]
-
Amerigo Scientific. Methyl 3-Amino-4-cyano-5-(methylthio)thiophene-2-carboxylate. Available from: [Link]
-
ACS Publications. Designing Thieno[3,4-c]pyrrole-4,6-dione Core-Based, A2–D–A1–D–A2-Type Acceptor Molecules for Promising Photovoltaic Parameters in Organic Photovoltaic Cells. Available from: [Link]
-
SciSpace. Synthesis and applications of thieno[3,4-c]pyrrole-4,6-dione based linear to star-burst novel D–A conjugated oligomers for org. Available from: [Link]
-
ES Food & Agroforestry. Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Available from: [Link]
-
MDPI. Pyrene Carboxylate Ligand Based Coordination Polymers for Microwave-Assisted Solvent-Free Cyanosilylation of Aldehydes. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. researchgate.net [researchgate.net]
- 4. Functional thiophene-diketopyrrolopyrrole-based polymer derivatives as organic anode materials for lithium-ion batteries - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Heteroheptacene-based acceptors with thieno[3,2-b]pyrrole yield high-performance polymer solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing Thieno[3,4-c]pyrrole-4,6-dione Core-Based, A2–D–A1–D–A2-Type Acceptor Molecules for Promising Photovoltaic Parameters in Organic Photovoltaic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. This compound | CAS 175201-81-7 [matrix-fine-chemicals.com]
- 9. Enhanced performance of organic photovoltaic cells fabricated with a methyl thiophene-3-carboxylate-containing alternating conjugated copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Methods for the Selective Reduction of the Nitrile in Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
An Application Guide for Drug Development Professionals and Organic Chemists
Introduction: The Synthetic Challenge
The synthesis of complex heterocyclic molecules is a cornerstone of modern drug discovery. The target molecule, methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate, is a polysubstituted heteroaromatic compound that presents a significant challenge in functional group manipulation. Specifically, the conversion of the nitrile group to a primary amine is a crucial step in the synthesis of many biologically active compounds, transforming an electron-withdrawing group into a versatile synthetic handle for further elaboration.
Overview of the Target Molecule
The molecule contains several functional groups: a nitrile, a methyl ester, a thiophene ring, and a pyrrole ring. Each of these moieties has its own reactivity profile that must be considered when designing a synthetic route. The desired transformation is the selective reduction of the nitrile to a primary amine, yielding methyl 4-(aminomethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate, without altering the other functional groups.
The Need for Chemoselective Reduction
A successful protocol must navigate the following challenges:
-
Preservation of the Ester: The methyl ester is susceptible to reduction by powerful hydride reagents.
-
Integrity of the Thiophene Ring: The sulfur-containing thiophene ring is prone to desulfurization, particularly with certain hydrogenation catalysts like Raney nickel.
-
Stability of the Pyrrole Ring: The electron-rich pyrrole ring can be sensitive to harsh acidic or reductive conditions.
This application note provides a detailed analysis of various reduction methodologies and presents detailed protocols for the selective reduction of the nitrile group in this complex substrate.
Comparative Analysis of Reduction Methodologies
The choice of a reducing agent is critical and must be guided by the principles of chemoselectivity. We will consider three main classes of reagents: metal hydrides, catalytic hydrogenation, and borane reagents.
Key Considerations for Substrate Compatibility
-
2.1.1 Thiophene Ring Stability: The thiophene ring is aromatic, but the sulfur atom can act as a poison for some hydrogenation catalysts.[1][2] More aggressively, catalysts like Raney Nickel are well-known to cause desulfurization, which would destroy the core scaffold of the molecule. Therefore, methods employing Raney Nickel are generally not recommended for this substrate. While hydrogenation of thiophenes to tetrahydrothiophenes is possible, it often requires specific catalysts and conditions to avoid desulfurization.[3][4][5]
-
2.1.2 Pyrrole Ring Integrity: The 1-substituted pyrrole ring is generally stable under neutral or basic conditions but can be sensitive to strong acids. Its stability under various reducing conditions is a key consideration.
-
2.1.3 Ester Functionality Preservation: The methyl ester is readily reduced by strong hydride agents like lithium aluminum hydride (LiAlH₄) to a primary alcohol.[6][7][8] Therefore, any method employing such a reagent will not be selective. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters, making it a potentially more suitable reagent, though it also does not typically reduce nitriles on its own.[7][8] Catalytic hydrogenation can be selective for nitriles over esters, particularly methyl esters.[9]
Method Selection Rationale
Based on these considerations, the ideal method should operate under mild, preferably neutral or slightly basic conditions, and exhibit high selectivity for the nitrile group. The in-situ generation of cobalt boride from cobalt(II) chloride and sodium borohydride has emerged as a powerful and selective system for nitrile reduction in complex molecules.[10][11] This method avoids the harshness of LiAlH₄ and the desulfurization risk of Raney Nickel. Catalytic transfer hydrogenation offers a milder alternative to high-pressure hydrogenation and is another viable option.
Recommended Protocol: Cobalt-Catalyzed Sodium Borohydride Reduction
Principle and Advantages
This method utilizes sodium borohydride in the presence of a catalytic amount of cobalt(II) chloride. The two reagents react to form cobalt boride (Co₂B), a black precipitate that acts as the true catalyst for the reduction of the nitrile by the excess sodium borohydride.[12]
Key Advantages:
-
High Chemoselectivity: Reduces nitriles while being compatible with esters and other sensitive functional groups.[10]
-
Mild Conditions: The reaction is typically carried out at room temperature in an alcoholic solvent.
-
Operational Simplicity: The procedure does not require specialized high-pressure equipment.
-
Avoids Desulfurization: This system is not known to cause desulfurization of thiophene rings.
Figure 1: Reaction scheme for the cobalt-catalyzed sodium borohydride reduction.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (2.0 eq)
-
Sodium borohydride (NaBH₄) (5.0 eq)
-
Methanol (anhydrous)
-
Ammonium hydroxide solution (28%)
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, argon or nitrogen supply
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and cobalt(II) chloride hexahydrate (2.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) and dissolve the starting materials in anhydrous methanol (approx. 0.1 M concentration of the substrate).
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (5.0 eq) portion-wise over 15-20 minutes. A black precipitate of cobalt boride will form, and gas evolution (hydrogen) will be observed. Caution: Hydrogen gas is flammable.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Add concentrated ammonium hydroxide solution to the mixture and stir for 30 minutes to complex the cobalt salts.
-
Filter the mixture through a pad of Celite® to remove the black precipitate, washing the pad with methanol and DCM.
-
Concentrate the filtrate under reduced pressure to remove the organic solvents.
-
Extract the aqueous residue with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure primary amine.
In-Process Monitoring and Characterization
-
TLC: Use a mobile phase such as 10% methanol in DCM. The product amine should have a lower Rf value than the starting nitrile and can be visualized with UV light and/or ninhydrin stain.
-
LC-MS: Confirm the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
-
¹H NMR: The product will show a new singlet corresponding to the -CH₂-NH₂ protons (typically around 3.8-4.2 ppm) and the disappearance of the nitrile in the IR spectrum.
Alternative Methods for Consideration
While the cobalt-catalyzed borohydride reduction is highly recommended, other methods can be employed, each with its own set of advantages and necessary precautions.
Catalytic Transfer Hydrogenation
4.1.1 Rationale: Transfer hydrogenation is a milder alternative to high-pressure catalytic hydrogenation. It uses a hydrogen donor, such as isopropanol or ammonium formate, in the presence of a transition metal catalyst (e.g., Ru, Pd).[13][14] This method can be chemoselective and avoids the use of pyrophoric metal hydrides.
Figure 2: Workflow for Catalytic Transfer Hydrogenation.
4.1.2 Experimental Protocol (Example with Ru-catalyst):
-
To a solution of the nitrile (1.0 eq) in isopropanol, add a catalytic amount of a suitable Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂) and a base (e.g., potassium tert-butoxide).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction, filter off the catalyst, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Borane-Mediated Reduction
4.2.1 Rationale: Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF) or diisopropylaminoborane, can reduce nitriles to primary amines.[13][15][16] These reagents are less reactive towards esters than LiAlH₄, offering a degree of selectivity.
4.2.2 Experimental Protocol (Example with BH₃·THF):
-
Dissolve the nitrile (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and slowly add BH₃·THF (approx. 2.0 eq).
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool to 0 °C and carefully quench with methanol, followed by 1M HCl.
-
Basify the mixture with aqueous NaOH and extract the product with an organic solvent.
-
Dry, concentrate, and purify the product.
Non-Selective Method: Lithium Aluminum Hydride Reduction (A Cautionary Note)
Expected Outcome
Treatment of this compound with Lithium Aluminum Hydride (LiAlH₄) will result in the non-selective reduction of both the nitrile and the methyl ester.[6][17]
Figure 3: Non-selective reduction with LiAlH₄.
The expected product would be (4-(aminomethyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl)methanol.
Limitations
This method is unsuitable for the desired selective transformation. It serves as an important reference point to underscore the necessity of choosing a chemoselective reagent for multifunctional molecules.
Summary of Methodologies
| Method | Reagents | Selectivity (Nitrile vs. Ester) | Thiophene Compatibility | Key Advantages | Key Disadvantages |
| Co-catalyzed NaBH₄ | NaBH₄, CoCl₂·6H₂O | Excellent | High (No desulfurization) | Mild conditions, high selectivity | Requires stoichiometric Co salt |
| Transfer Hydrogenation | Ru or Pd catalyst, H-donor | Good to Excellent | Good (low risk of side reactions) | Mild, catalytic | Catalyst can be expensive |
| Borane Reduction | BH₃·THF or similar | Good | High | Less reactive than LiAlH₄ | Can have side reactions; quench needed |
| LiAlH₄ Reduction | LiAlH₄ | Poor (Reduces both) | High | Powerful reductant | Not selective for this substrate |
| Catalytic Hydrogenation | H₂, Raney Ni | Good | Poor (High risk of desulfurization) | Economical | Desulfurization, high pressure |
References
-
Heinzman, S. W., & Ganem, B. (1982). The Mechanism of Sodium Borohydride-Cobaltous Chloride Reductions. Journal of the American Chemical Society, 104(24), 6801–6803. [Link]
-
Wikipedia. (n.d.). Nitrile reduction. [Link]
- Gould, D. H. (1985). Process for selective nitrile reduction.
-
Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. Tetrahedron, 59(29), 5417-5423. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]
-
Organic Reactions. (n.d.). Nitrile to Amine - Common Conditions. [Link]
-
Schmalzbauer, M., et al. (2020). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Journal of the American Chemical Society. [Link]
-
Satoh, T., et al. (1984). Selective reduction of mono- and disubstituted olefins by sodium borohydride and cobalt(II). The Journal of Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2018). Reduction of nitriles. YouTube. [Link]
-
Clark, J. (n.d.). Reducing nitriles. Chemguide. [Link]
-
Barham, J. P., et al. (2016). Hydrogen Atom Transfer-Mediated Cyclisations of Nitriles. Angewandte Chemie. [Link]
-
Schmalzbauer, M., et al. (2020). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Journal of the American Chemical Society. [Link]
-
Mai, V. H., & Nikonov, G. I. (2016). Transfer Hydrogenation of Nitriles, Olefins, and N-Heterocycles Catalyzed by an N-Heterocyclic Carbene-Supported Half-Sandwich Complex of Ruthenium. Organometallics, 35(7), 943–949. [Link]
-
Blankespoor, R. L., et al. (2012). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]
-
Blankespoor, R. L., et al. (2021). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]
-
Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Reusch, W. (n.d.). Reductions of Carboxylic Acid Derivatives. Michigan State University. [Link]
-
Barham, J. P., et al. (2016). Hydrogen Atom Transfer-Mediated Cyclisations of Nitriles. CORE. [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Farmer, S., & Reusch, W. (2020). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]
-
Kaushal, M. (2020). Reduction of Carboxylic Acids By LiAlH4 Mechanism. YouTube. [Link]
-
ResearchGate. (2014). How can I selectively reduce nitrile in presence of ester (reaction conditions)?. [Link]
-
Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970. [Link]
-
Royal Society of Chemistry. (2017). On the mechanism of catalytic hydrogenation of thiophene on hydrogen tungsten bronze. [Link]
-
Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. SciSpace. [Link]
-
ResearchGate. (n.d.). The hydrogenation process of thiophene to 2,5-DHT, 2,3-DHT, and THT. [Link]
-
ResearchGate. (2017). On the Mechanism of Catalytic Hydrogenation of Thiophene on Hydrogen Tungsten Bronze. [Link]
-
Sci-Hub. (n.d.). Hydrogenation and C S bond activation pathways in thiophene and tetrahydrothiophene reactions on sulfur-passivated surfaces of Ru, Pt, and Re nanoparticles. [Link]
-
Gulea, M., & Gulea, A. (2012). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules. [Link]
-
Ilyin, A. P., et al. (2007). Synthesis of heterocyclic compounds possessing the 4H-thieno[3,2-b]pyrrole moiety. Journal of Combinatorial Chemistry, 9(1), 96-106. [Link]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
Sources
- 1. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. On the mechanism of catalytic hydrogenation of thiophene on hydrogen tungsten bronze - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub. Hydrogenation and C S bond activation pathways in thiophene and tetrahydrothiophene reactions on sulfur-passivated surfaces of Ru, Pt, and Re nanoparticles / Applied Catalysis B: Environmental, 2021 [sci-hub.box]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. idc-online.com [idc-online.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 14. sci-hub.box [sci-hub.box]
- 15. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 16. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
Welcome to the technical support resource for the synthesis of methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. We will explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to enhance yield and purity.
Overview of the Synthetic Strategy
The synthesis of the target molecule is most effectively approached via a two-stage process. The core thiophene ring is first constructed using the Gewald aminothiophene synthesis , followed by the formation of the pyrrole ring via the Paal-Knorr synthesis . This strategy allows for the controlled assembly of the complex heterocyclic system.
Caption: High-level two-stage synthetic workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Problem 1: Low yield in the final product after the Paal-Knorr reaction.
Question: My overall yield is significantly lower than expected, and analysis of the crude product shows a large amount of unreacted thiophene intermediate. What is causing the inefficient pyrrole formation?
Possible Causes and Solutions:
This issue commonly points to suboptimal conditions during the Paal-Knorr cyclization step. The nucleophilicity of the 3-amino group on the thiophene can be modest, and the reaction conditions are critical for driving the reaction to completion.
-
Cause A: Inappropriate pH. The Paal-Knorr synthesis is highly sensitive to pH. While it is acid-catalyzed, strongly acidic conditions (pH < 3) can lead to the competitive formation of furan byproducts from the 1,4-dicarbonyl compound.[1][2] Conversely, neutral or insufficiently acidic conditions will result in a sluggish reaction.
-
Solution: The reaction should be conducted under weakly acidic conditions. Acetic acid is often an ideal catalyst as it is acidic enough to promote the reaction without causing significant side product formation.[1] A systematic screen of the acid catalyst concentration is recommended.
-
-
Cause B: Hemiaminal Intermediate Instability. The mechanism proceeds through the formation of a hemiaminal, which then cyclizes.[3][4] If the reaction temperature is too high or the conditions are too harsh, this intermediate can degrade. Traditional Paal-Knorr syntheses can require prolonged heating, which may be detrimental to sensitive substrates.[2][3]
-
Solution: Consider using milder, modern catalytic methods. Lewis acids or heterogeneous catalysts like silica sulfuric acid can promote the reaction under more benign conditions, often at room temperature, preserving the integrity of the intermediate and final product.[2]
-
-
Cause C: Water Removal. The reaction is a condensation that eliminates two equivalents of water.[2] According to Le Chatelier's principle, the presence of water in the reaction medium can inhibit forward progress.
-
Solution: If the reaction is stalling, employ a Dean-Stark apparatus to azeotropically remove water as it is formed, especially when using solvents like toluene.
-
Caption: Troubleshooting logic for low Paal-Knorr yield.
Problem 2: The Gewald reaction mixture is dark brown and tarry, with a low yield of the desired 3-aminothiophene intermediate.
Question: My initial Gewald synthesis of the thiophene precursor is producing a significant amount of intractable tar instead of the clean, crystalline product. What is causing this polymerization?
Possible Causes and Solutions:
A dark, tarry reaction mixture in a Gewald synthesis is a classic sign of polymerization or the formation of complex polysulfides.[5] This is almost always linked to poor temperature control or impure starting materials.
-
Cause A: Excessive Reaction Temperature. The Gewald reaction is exothermic. Uncontrolled temperature can lead to runaway side reactions, including polymerization of the nitrile starting material or the formation of long-chain polysulfides.[5]
-
Solution: Implement strict temperature control. Run the reaction in an ice bath during the addition of the base catalyst. Add the base slowly and monitor the internal temperature to keep it within the optimal range for your specific substrates.
-
-
Cause B: Inefficient Knoevenagel-Cope Condensation. The initial step is a Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile. If this step is slow or inefficient, side reactions have more opportunity to occur.[5]
-
Solution: The choice of base is critical. For less reactive carbonyls, a stronger base might be needed. Consider screening bases like morpholine, piperidine, or triethylamine.[5] Ensure your reagents are anhydrous, as water can inhibit the condensation.
-
Problem 3: My final product is difficult to purify and contains a persistent, closely-eluting impurity.
Question: After column chromatography, my product is still not pure. NMR analysis suggests an impurity with a similar structure. What could this be and how do I remove it?
Possible Causes and Solutions:
This issue often arises from the formation of a constitutional isomer during the Gewald reaction, which then carries through the Paal-Knorr step.
-
Cause: Isomer Formation. If an unsymmetrical ketone is used as a starting material in the Gewald synthesis, two different Knoevenagel-Cope adducts can form, leading to two constitutional isomers of the 2-aminothiophene. These isomers will have very similar polarities, making them difficult to separate by standard chromatography.
-
Solution 1 (Prevention): If possible, choose symmetrical starting materials to avoid this issue altogether.
-
Solution 2 (Separation): If isomeric products are unavoidable, a more efficient purification method is required. High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase may be necessary. Alternatively, try recrystallization from a carefully selected solvent system. A solvent screen (e.g., ethanol/water, ethyl acetate/hexanes) can help identify conditions where one isomer crystallizes preferentially.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for this synthesis?
A1: Optimal conditions can be substrate-dependent, but a validated starting point is summarized in the table below. It is always recommended to perform small-scale optimization experiments.
| Parameter | Stage 1: Gewald Synthesis | Stage 2: Paal-Knorr Synthesis |
| Key Reagents | Ketone/Aldehyde, Methyl Cyanoacetate, Sulfur | Thiophene Intermediate, Succinaldehyde |
| Stoichiometry | 1 : 1 : 1.1 (Carbonyl:Nitrile:Sulfur) | 1 : 1.2 (Thiophene:Dicarbonyl) |
| Solvent | Ethanol or Methanol | Glacial Acetic Acid or Toluene |
| Catalyst | Morpholine or Piperidine (catalytic amount) | Acetic Acid (as solvent) or p-TsOH (catalytic) |
| Temperature | 25-50°C (maintain control) | 80-110°C |
| Time | 2-6 hours | 4-12 hours |
Q2: What analytical techniques are best for monitoring reaction progress?
A2: Thin-Layer Chromatography (TLC) is indispensable for routine monitoring. Use a mobile phase like 30% ethyl acetate in hexanes. Staining with potassium permanganate can help visualize sulfur-containing compounds. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for confirming the masses of intermediates and the final product, and for identifying byproducts.
Q3: Is it possible to perform this synthesis as a one-pot reaction?
A3: While multi-component reactions are attractive for their efficiency, combining the Gewald and Paal-Knorr syntheses into a single pot is challenging due to their incompatible reaction conditions (base-catalyzed vs. acid-catalyzed). A sequential, two-step process with isolation and purification of the thiophene intermediate generally provides a higher yield and a purer final product.
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 3-amino-4-cyanothiophene-2-carboxylate
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl cyanoacetate (1.0 eq), an appropriate carbonyl compound (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (5 mL per mmol of nitrile).
-
Stir the mixture to form a suspension.
-
Slowly add morpholine (0.2 eq) dropwise to the suspension at room temperature. An exothermic reaction may be observed; maintain the temperature below 50°C using a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to a gentle reflux and stir for 4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the thiophene intermediate.
Protocol 2: Synthesis of this compound
-
In a 100 mL round-bottom flask, dissolve the methyl 3-amino-4-cyanothiophene-2-carboxylate intermediate (1.0 eq) in glacial acetic acid (4 mL per mmol).
-
Add a commercially available precursor to succinaldehyde, such as 2,5-dimethoxytetrahydrofuran (1.2 eq), to the solution.
-
Heat the reaction mixture to 100-110°C and stir for 6 hours. Monitor the formation of the product by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution until neutral, then wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure final product.
References
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. (2025). Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
IntechOpen. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
-
SpringerLink. (2022). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from [Link]
-
Taylor & Francis Online. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
Sources
Technical Support Center: Purification of Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
Welcome to the dedicated technical support guide for the purification of methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate (CAS 175201-81-7). This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of isolating this highly functionalized thiophene derivative. My aim is to provide not just protocols, but the underlying chemical logic, empowering you to troubleshoot effectively and adapt these methods to your specific experimental outcomes.
The synthesis of this molecule, likely via a modified Gewald aminothiophene synthesis or a related multi-component reaction, often results in a crude product contaminated with a variety of side products.[1][2] These can range from unreacted starting materials and stable intermediates to polymeric tars, making purification a non-trivial step. This guide provides a systematic approach to achieving high purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered during the purification process.
Q1: My crude reaction mixture is a dark brown, almost black, tar. What is the likely cause and how should I proceed?
A1: A dark, tarry consistency is a classic indicator of polymerization or the formation of complex polysulfides, common side reactions in Gewald-type syntheses, especially if the reaction temperature was too high.[3] Do not attempt to directly load this crude material onto a chromatography column.
-
Causality: High temperatures can promote the self-condensation of intermediates or the reaction of elemental sulfur with itself and other species, leading to complex, high-molecular-weight impurities.[4]
-
Immediate Action: Before any chromatographic purification, attempt a pre-purification step. Dissolve the crude mixture in a strong solvent like dichloromethane (DCM) or ethyl acetate. If a significant amount of insoluble black solid remains, filter the mixture through a pad of Celite®. This removes the most intractable polymeric material that would otherwise irreversibly adsorb to your silica gel. The resulting filtrate can then be concentrated and assessed for column chromatography.
Q2: I'm observing significant streaking of my product spot on the silica gel TLC plate. What does this mean and how can I fix it?
A2: Streaking is typically caused by an unfavorable interaction between your compound and the stationary phase. Given the structure of your target molecule (containing a pyrrole nitrogen), it can exhibit weak basicity. The slightly acidic nature of standard silica gel can lead to strong, non-ideal adsorption, causing the compound to streak rather than move as a compact band.[5]
-
Troubleshooting: To remedy this, you need to neutralize the acidic sites on the silica. Add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or a few drops of ammonium hydroxide to your mobile phase.[5] You will notice an immediate improvement in the spot shape on your TLC, which is a prerequisite for a successful column separation.
Q3: I've run a column but my yield is very low. Where could my product have gone?
A3: Low recovery from column chromatography can stem from several issues:
-
Irreversible Adsorption: If the compound is too polar for the chosen solvent system, it may not elute from the column at all.[5] This is especially true if the crude material was loaded without pre-filtration and polymeric tars have coated the top of the silica.
-
Decomposition on Silica: Some sensitive heterocyclic compounds can degrade on acidic silica gel.[5] While thiophenes are generally more stable to acid than furans or pyrroles, the combination of functional groups could increase lability.[6][7]
-
Inappropriate Solvent Polarity: If the elution solvent is too polar from the start, your compound may have co-eluted with faster-moving impurities in the very first fractions. Conversely, if the solvent is not polar enough, the compound may still be on the column. Always analyze every fraction by TLC until you are certain all UV-active components have eluted.
Q4: My compound "oiled out" during my recrystallization attempt instead of forming crystals. What should I do?
A4: "Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This usually happens when the solution is cooled too quickly or when the concentration of impurities prevents proper crystal nucleation.[8]
-
Solution: Do not discard the sample. Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level slightly. Now, allow the solution to cool very slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature). If crystals still do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites or add a seed crystal of pure material if available.[8]
Part 2: In-Depth Troubleshooting & Purification Protocols
This section provides detailed experimental workflows to guide you through the purification process.
Guide 1: Initial Work-up and Crude Product Assessment
A robust work-up is the foundation of a simple purification. After the reaction is complete, the goal is to remove inorganic salts, highly polar starting materials, and the bulk of any polymeric byproducts before attempting chromatography.
Workflow Diagram: Initial Purification Strategy
Caption: Decision tree for initial crude product work-up.
Guide 2: Optimizing Flash Column Chromatography
Flash column chromatography is the most powerful technique for separating your target molecule from closely related impurities.[9][10] The key is selecting the correct stationary and mobile phases.
Step-by-Step Protocol:
-
TLC Solvent Screening: This is the most critical step.
-
Prepare a stock solution of your crude material in a suitable solvent (e.g., DCM or acetone).
-
On several TLC plates, spot the crude material.
-
Develop each plate in a different solvent system. Start with a non-polar solvent and gradually increase the polarity. A good starting point is a mixture of a hydrocarbon (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate or DCM).
-
Your goal is to find a solvent system where the Rf (retention factor) of your target compound is approximately 0.25-0.35 .[11] This provides the optimal balance for separation.
-
-
Stationary Phase Selection:
-
Silica Gel: This is the default choice. Use a standard 60 Å pore size, 230-400 mesh silica gel. If TLC shows streaking, plan to add a modifier to your mobile phase (see Step 1).
-
Neutral Alumina: If your compound proves to be highly acid-sensitive and continues to streak or decompose even with triethylamine, consider using neutral alumina as an alternative stationary phase.[5]
-
-
Column Packing and Loading:
-
Slurry Packing: Prepare a slurry of silica gel in your initial, least polar elution solvent. Pour this into your column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[9]
-
Sample Loading: For best results, use "dry loading." Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM, acetone). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[11]
-
-
Elution:
-
Begin eluting with the solvent system identified during your TLC screen.
-
It is highly recommended to use a gradient elution . Start with a mobile phase slightly less polar than the one that gave an Rf of 0.3. Gradually increase the percentage of the more polar solvent over the course of the separation.[11] This will elute non-polar impurities first, then your product, and finally the highly polar baseline impurities.
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Data Presentation: Solvent System Selection
| Table 1: Recommended TLC Solvent Systems for Screening | |
| Solvent System (v/v) | Typical Application |
| 20% Ethyl Acetate in Hexanes | Good starting point for moderately polar compounds. |
| 40% Ethyl Acetate in Hexanes | Increase polarity if Rf is too low in 20% mixture. |
| 50% Dichloromethane in Hexanes | Alternative system; offers different selectivity. |
| 2% Methanol in Dichloromethane | For more polar compounds that do not move in Hex/EtOAc. |
| Add 0.5-1% Triethylamine (Et₃N) | To any system if TLC spots are streaking.[5] |
Guide 3: High-Yield Recrystallization
Recrystallization is an excellent final step to remove minor impurities and obtain a highly pure, crystalline product.[8]
Workflow Diagram: Recrystallization Optimization
Caption: Workflow for optimizing the recrystallization process.
Step-by-Step Protocol:
-
Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Test small amounts of your solid in different solvents (see Table 2).
-
A good two-solvent system (e.g., DCM/Hexane or Ethanol/Water) can also be effective. Dissolve the compound in a minimal amount of the "good" solvent (in which it is soluble) and slowly add the "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Then, add a drop or two of the "good" solvent to clarify and allow to cool.
-
-
Procedure:
-
Place the solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., in a hot water bath) until the solid just dissolves. Avoid adding a large excess of solvent.[8]
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration to remove colored impurities.[8]
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass and insulating it can promote the growth of larger, purer crystals.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum.
-
Data Presentation: Recrystallization Solvent Guide
| Table 2: Potential Solvents for Recrystallization | |
| Solvent | Properties & Considerations |
| Ethanol / Methanol | Good general solvents for moderately polar compounds. |
| Isopropanol | Less volatile than ethanol, can promote slower crystal growth. |
| Ethyl Acetate / Hexanes | A common two-solvent system. Dissolve in EtOAc, add Hexanes. |
| Dichloromethane / Hexanes | Another effective two-solvent system. |
| Toluene | Good for compounds that are sparingly soluble in other organic solvents. |
By methodically applying these principles and protocols, you will be well-equipped to overcome the common challenges associated with the purification of this compound, leading to a final product of high purity suitable for any downstream application.
References
- BenchChem. (n.d.). Common side reactions in the Gewald synthesis of aminothiophenes.
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Matrix Fine Chemicals. (n.d.). This compound | CAS 175201-81-7.
- Sigma-Aldrich. (n.d.). methyl 4-cyano-3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate.
- Preparation and Properties of Thiophene. (n.d.).
- BLDpharm. (n.d.). 175201-81-7|this compound.
- Column chromatography. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
- Banaras Hindu University. (n.d.). CHB-401: Heterocyclic Compounds (Section B) THIOPHENE.
- BenchChem. (n.d.). Technical Support Center: Enhancing Aqueous Solubility of Thiophene-Based Compounds.
- Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
-
Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]
-
ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved from [Link]
- Recrystallization. (n.d.).
-
Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. bhu.ac.in [bhu.ac.in]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. web.uvic.ca [web.uvic.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. Purification [chem.rochester.edu]
troubleshooting side reactions in the synthesis of methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
Welcome to the technical support center for the synthesis of methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in mechanistic principles and practical laboratory experience.
Plausible Synthetic Route
The synthesis of this compound is typically approached via a two-step sequence:
-
Gewald Synthesis: Formation of the key intermediate, methyl 3-amino-4-cyanothiophene-2-carboxylate.
-
Paal-Knorr Pyrrole Synthesis: Construction of the pyrrole ring onto the 3-amino group of the thiophene core.
This guide is structured to address potential issues in each of these stages, as well as side reactions related to the functional groups present in the target molecule.
Troubleshooting Guide: Side Reactions & Optimization
Part 1: Gewald Synthesis of Methyl 3-amino-4-cyanothiophene-2-carboxylate
The Gewald reaction is a multicomponent condensation that provides a straightforward entry to polysubstituted 2-aminothiophenes.[1][2] However, its complexity can give rise to several side products.
Question 1: My Gewald reaction is producing a low yield of the desired 3-aminothiophene intermediate and a significant amount of a dark, tarry substance. What is the likely cause and how can I mitigate this?
Answer:
This is a common issue in the Gewald synthesis and is often attributable to polymerization and the formation of complex polysulfides.[3]
Causality:
-
Polymerization: At elevated temperatures, the starting materials or the intermediate Knoevenagel condensation product can polymerize.
-
Polysulfide Formation: Elemental sulfur can form higher-order polysulfides, which can lead to complex and often insoluble byproducts, contributing to the tarry consistency.
Troubleshooting Steps:
-
Temperature Control: Carefully control the reaction temperature. The Gewald reaction is often exothermic, and excessive heat can promote polymerization. Aim for the lowest effective temperature to maintain a reasonable reaction rate.
-
Order of Addition: Add the base (e.g., morpholine or triethylamine) slowly to the mixture of the carbonyl compound, active methylene nitrile, and sulfur. This can help to control the initial exotherm.
-
Solvent Choice: Ensure the use of an appropriate solvent (e.g., ethanol, methanol, or DMF) to maintain solubility of all reactants and intermediates.[3]
-
Purity of Starting Materials: Use high-purity starting materials. Impurities can sometimes catalyze polymerization.
Question 2: I am observing a significant byproduct with a mass corresponding to a dimer of my desired aminothiophene. How can I minimize its formation?
Answer:
Dimerization is a known side reaction in the Gewald synthesis.
Causality:
The Knoevenagel-Cope condensation intermediate, an α,β-unsaturated nitrile, can undergo self-condensation or react with the final 2-aminothiophene product.
Troubleshooting Steps:
-
Stoichiometry: Ensure accurate stoichiometry of the reactants. An excess of the active methylene nitrile or the carbonyl compound might favor dimerization.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the formation of the desired product has maximized. Prolonged reaction times can lead to increased byproduct formation.
-
Base Concentration: The concentration and strength of the base can influence the rate of the Knoevenagel condensation versus the subsequent cyclization. A systematic screen of different bases (e.g., morpholine, triethylamine, piperidine) and their concentrations may be necessary.
Part 2: Paal-Knorr Synthesis of the Pyrrole Ring
The Paal-Knorr synthesis is a classic and effective method for constructing pyrrole rings from a primary amine and a 1,4-dicarbonyl compound.[4] In this case, the 3-aminothiophene intermediate acts as the amine component, and 2,5-dimethoxytetrahydrofuran is a common precursor to the required 1,4-dicarbonyl species.
Question 3: The Paal-Knorr reaction is giving me a low yield of the target molecule, and I am isolating a significant amount of a furan-containing byproduct. What is happening and how can I improve the selectivity for the pyrrole?
Answer:
The formation of a furan byproduct is a classic competing pathway in the Paal-Knorr synthesis, especially under strongly acidic conditions.[5]
Causality:
The Paal-Knorr reaction can proceed via two main pathways: reaction with an amine to form a pyrrole or acid-catalyzed cyclization and dehydration to form a furan.[4] The 3-aminothiophene is a relatively weak nucleophile due to the electron-withdrawing nature of the thiophene ring and its substituents. If the conditions are too acidic, the rate of furan formation can outcompete the rate of pyrrole formation.
Troubleshooting Steps:
-
Control of pH: This is the most critical parameter. The reaction should be run under neutral or weakly acidic conditions. The addition of a weak acid like acetic acid can catalyze the reaction without promoting significant furan formation.[5] Avoid strong acids like sulfuric acid or hydrochloric acid.
-
Reaction Temperature: Lowering the reaction temperature may favor the desired pyrrole formation.
-
Catalyst Choice: Consider using a milder catalyst. For instance, iodine has been shown to be an effective catalyst for the Paal-Knorr reaction of amines with 2,5-dimethoxytetrahydrofuran under microwave irradiation and solventless conditions.[3]
Question 4: My Paal-Knorr reaction is very slow and often incomplete, with a significant amount of unreacted 3-aminothiophene remaining. How can I drive the reaction to completion?
Answer:
The low nucleophilicity of the 3-aminothiophene can lead to sluggish reaction rates.
Troubleshooting Steps:
-
Increase Temperature: While being mindful of potential side reactions, a moderate increase in temperature can improve the reaction rate. Microwave heating can be particularly effective in accelerating the reaction.
-
Use of a Co-solvent: If the reaction is run in a solvent like acetic acid, the addition of a co-solvent such as toluene can help to azeotropically remove water as it is formed, driving the equilibrium towards the product.
-
Excess of the 1,4-Dicarbonyl Precursor: Using a slight excess (1.1-1.2 equivalents) of 2,5-dimethoxytetrahydrofuran can help to push the reaction to completion.
Part 3: Functional Group Stability
The target molecule contains both an ester and a nitrile group, which can be susceptible to hydrolysis under certain conditions.
Question 5: During workup or purification, I am observing the formation of the corresponding carboxylic acid and/or the primary amide. How can I prevent this?
Answer:
Hydrolysis of the methyl ester and the cyano group are potential side reactions, particularly if the reaction mixture is exposed to strongly acidic or basic conditions for prolonged periods.
Causality:
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.[6]
-
Nitrile Hydrolysis: The cyano group can be hydrolyzed to a primary amide or further to a carboxylic acid under acidic or basic conditions.[7][8]
Troubleshooting Steps:
-
Neutral Workup: Whenever possible, perform the reaction workup under neutral conditions. If an acid or base is used in the reaction, it should be carefully neutralized before extraction and purification.
-
Avoid Prolonged Exposure to Strong pH: Minimize the time the reaction mixture is in contact with strong acids or bases, especially at elevated temperatures.
-
Purification Conditions: When performing chromatography, ensure the silica gel is neutral. If basic or acidic impurities are a concern, a pre-treatment of the silica gel may be necessary.
Question 6: I have isolated the carboxylic acid byproduct from ester hydrolysis. Is it possible to lose the carboxyl group?
Answer:
Yes, decarboxylation of the thiophene-2-carboxylic acid can occur, especially at elevated temperatures.[9]
Causality:
Thiophene-2-carboxylic acids can undergo decarboxylation, although they are generally more stable than their furan and pyrrole counterparts.[9] The presence of activating groups on the ring can influence the ease of this reaction.
Troubleshooting Steps:
-
Avoid High Temperatures: During purification by distillation or in high-boiling point solvents, be mindful of the potential for decarboxylation if the carboxylic acid is present. It is best to remove the carboxylic acid impurity at an earlier stage if possible.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Paal-Knorr synthesis step?
A1: Acetic acid is a common choice as it serves as both a solvent and a weak acid catalyst. However, for sensitive substrates, a neutral solvent like toluene or even solvent-free conditions with microwave irradiation can be effective.[3]
Q2: How can I effectively purify the final product?
A2: The target molecule is a polar, poly-functionalized compound.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purification. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an excellent method for obtaining high-purity material.
Q3: Can I use a different 1,4-dicarbonyl precursor for the Paal-Knorr synthesis?
A3: Yes, while 2,5-dimethoxytetrahydrofuran is a convenient precursor as it generates the unsubstituted 1,4-dicarbonyl compound in situ, other 1,4-diketones can be used to introduce substituents on the pyrrole ring.[4]
Q4: My NMR spectrum of the final product shows some impurities that I cannot identify. What are the likely candidates?
A4: Besides the side products mentioned above (dimers, furans, hydrolyzed products), residual starting materials (3-aminothiophene) and reagents are common impurities. Incomplete removal of the solvent used in the reaction or purification can also be a source of extraneous peaks. A combination of NMR, LC-MS, and IR spectroscopy is recommended for full characterization and impurity profiling.
Experimental Protocols
Protocol 1: General Procedure for the Gewald Synthesis of Methyl 3-amino-4-cyanothiophene-2-carboxylate
-
To a stirred solution of methyl cyanoacetate and an appropriate α-mercapto ketone or aldehyde in ethanol, add elemental sulfur.
-
Cool the mixture in an ice bath and add a base (e.g., morpholine) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the appropriate time, monitoring by TLC.
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for the Paal-Knorr Synthesis
-
Dissolve the methyl 3-amino-4-cyanothiophene-2-carboxylate intermediate in glacial acetic acid.
-
Add 2,5-dimethoxytetrahydrofuran to the solution.
-
Heat the reaction mixture at reflux and monitor the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary
| Reaction Step | Potential Side Product | Analytical Method for Detection | Mitigation Strategy |
| Gewald Synthesis | Polymer/Tar | Visual, Insolubility | Temperature control, slow base addition |
| Dimer | LC-MS, NMR | Stoichiometry control, optimized reaction time | |
| Paal-Knorr Synthesis | Furan byproduct | LC-MS, NMR | Control of pH (weakly acidic), lower temperature |
| Functional Group | Carboxylic acid (from ester hydrolysis) | LC-MS, NMR, IR | Neutral workup, avoid prolonged exposure to acid/base |
| Amide (from nitrile hydrolysis) | LC-MS, NMR, IR | Neutral workup, controlled reaction conditions | |
| Decarboxylated product | LC-MS, NMR | Avoid excessive heat during purification |
Visualizations
Overall Synthetic Pathway
Caption: Troubleshooting logic for the Paal-Knorr synthesis step.
References
-
Mechanism of the Paal-Knorr Reaction: The Importance of Water Mediated Hemialcohol Pathway. (n.d.). Supporting Information. Retrieved from [Link]
-
Paal–Knorr synthesis. (2023, December 28). In Wikipedia. Retrieved from [Link]
-
Paal-Knorr Thiophene Synthesis. (n.d.). Name Reaction. Retrieved from [Link]
-
Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. (2020, January 16). YouTube. Retrieved from [Link]
- Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(2), 279-293.
-
Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Process for the purification of thiophene. (1956, May 15). Google Patents.
-
Hydrolysis of Methyl 2-Ureido-3-carboxylate Thiophenes. (n.d.). ResearchGate. Retrieved from [Link]
-
Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Gewald reaction. (2023, November 28). In Wikipedia. Retrieved from [Link]
-
Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. (2020, January 16). YouTube. Retrieved from [Link]
-
Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. (2024, September 10). ACS Omega. Retrieved from [Link]
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Dömling, A. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited.
- Purification method of thiophene. (1997, October 29). Google Patents.
- A green chemistry approach to gewald reaction. (2011). Der Pharma Chemica, 3(6), 373-378.
- Decarboxylation method of heterocyclic carboxylic acid compounds. (2019, April 30). Google Patents.
- Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (2015). Phytochemistry Reviews, 14(5), 835-871.
- Process for the purification of thiophenes. (2005, March 30). Google Patents.
- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (2004). ARKIVOC, 2004(11), 53-60.
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2013). Beilstein Journal of Organic Chemistry, 9, 1675-1683.
- Decarboxylation of indole-2-carboxylic acids: improved procedures. (1998). The Journal of Organic Chemistry, 63(9), 2928-2938.
- Synthesis of 5-Acyl-2-Amino-3-Cyanothiophenes: Chemistry and Fluorescent Properties. (2017). Chemistry – An Asian Journal, 12(18), 2410-2425.
-
Ester to Acid - Common Conditions. (n.d.). The Synthetic Organic Chemistry Site. Retrieved from [Link]
-
Conversion of nitriles to amides. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Amide synthesis by oxidation, hydrolysis or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Preparations and Reactions of Amides and Nitriles. (2023, February 9). YouTube. Retrieved from [Link]
-
Methyl-2-thiophene carboxylate. (n.d.). Cheméo. Retrieved from [Link]
-
Showing metabocard for Methyl thiophene-2-carboxylate (HMDB0029719). (n.d.). The Human Metabolome Database. Retrieved from [Link]
Sources
- 1. Gewald Reaction [organic-chemistry.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
Welcome to the technical support center for the synthesis of methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate (CAS 175201-81-7)[1][2]. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable heterocyclic scaffold. Here, we address common experimental challenges through detailed troubleshooting guides and FAQs, grounded in established chemical principles and field-proven insights. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve high-yield, high-purity synthesis.
The synthesis of this target molecule is typically approached via a robust two-stage process. First, a substituted 2-aminothiophene core is constructed using the versatile Gewald multicomponent reaction[3][4]. This intermediate, methyl 3-amino-4-cyanothiophene-2-carboxylate, serves as the backbone for the subsequent step. The second stage involves the formation of the pyrrole ring at the 3-position of the thiophene, a classic transformation accomplished via the Paal-Knorr synthesis[5][6].
This guide is structured to address potential issues in each of these critical stages.
Stage 1: Gewald Synthesis of Methyl 3-Amino-4-cyanothiophene-2-carboxylate
The Gewald reaction is a one-pot synthesis that brings together a carbonyl compound, an active methylene nitrile (in this case, methyl cyanoacetate), and elemental sulfur in the presence of a base to form a 2-aminothiophene[7][8]. While efficient, this reaction is sensitive to several parameters that can impact yield and purity.
Troubleshooting Guide & FAQs: The Gewald Reaction
Question 1: I am observing very low or no yield of my desired 2-aminothiophene intermediate. What are the likely causes?
This is a common issue that can typically be traced back to one of the sequential steps within the one-pot reaction: the initial condensation or the subsequent cyclization.
-
Cause A: Inefficient Knoevenagel-Cope Condensation. The reaction begins with the base-catalyzed condensation between the ketone/aldehyde and the active methylene nitrile (methyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate[3][9]. Failure at this stage prevents the reaction from proceeding.
-
Troubleshooting:
-
Check Your Base: Weak bases like triethylamine or piperidine are often used. If the condensation is sluggish, consider a slightly stronger base like morpholine[10]. Ensure the base is not old or hydrated.
-
Water Removal: The condensation produces water, which can inhibit the reaction. While many Gewald protocols are run in solvents like ethanol where this is less of an issue, ensure your starting materials and solvent are reasonably dry.
-
Monitor the Condensation: Use Thin Layer Chromatography (TLC) to check for the disappearance of the starting carbonyl compound and the appearance of the unsaturated intermediate before expecting the final product.
-
-
-
Cause B: Failure in Sulfur Addition and Cyclization. Once the unsaturated nitrile is formed, elemental sulfur adds to the α-carbon, followed by intramolecular cyclization and tautomerization to form the aromatic thiophene ring[3].
-
Troubleshooting:
-
Temperature Control: This step is often exothermic. The reaction is typically run at moderate temperatures (e.g., 50 °C or reflux in ethanol)[3]. Excessively high temperatures can lead to side reactions, while temperatures that are too low will result in a sluggish reaction.
-
Solvent Choice: Ethanol and methanol are common solvents as they facilitate the dissolution of sulfur and the intermediates[11].
-
Sulfur Quality: Ensure you are using finely powdered elemental sulfur for better solubility and reactivity.
-
-
-
Cause C: Competing Side Reactions. The Gewald synthesis can be prone to side reactions that consume starting materials and reduce yield.
Question 2: My reaction mixture has turned into a dark brown, tarry mess. What happened and can it be salvaged?
A dark, intractable mixture is a frequent sign of polymerization or the formation of complex polysulfides[9].
-
Cause: This is almost always due to excessively high reaction temperatures[9]. At elevated temperatures, the starting materials or reactive intermediates can polymerize, leading to a significant decrease in the yield of the desired 2-aminothiophene[9].
-
Solution & Prevention:
-
Strict Temperature Control: Maintain the reaction temperature within the recommended range (typically 45-65 °C). Use a temperature-controlled oil bath rather than a heating mantle for better regulation.
-
Rate of Addition: If the reaction is highly exothermic, consider adding one of the reagents portion-wise or via a syringe pump to control the internal temperature.
-
Salvage: Unfortunately, it is very difficult to recover the product from a tarry mixture. The best course of action is to repeat the reaction with stricter temperature control.
-
Question 3: What is the best way to purify the methyl 3-amino-4-cyanothiophene-2-carboxylate intermediate?
Purification is crucial for ensuring the success of the subsequent Paal-Knorr synthesis.
-
Method 1: Recrystallization. This is often the most effective method for obtaining high-purity material.
-
Protocol: After the reaction workup (e.g., pouring into ice water and filtering the crude solid), dissolve the crude product in a minimal amount of hot ethanol or methanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified solid by vacuum filtration[10].
-
-
Method 2: Column Chromatography. If recrystallization is ineffective or if there are closely related impurities, silica gel chromatography is a reliable alternative.
-
Eluent System: A gradient of ethyl acetate in hexane is typically effective for separating the moderately polar aminothiophene product from non-polar starting materials and more polar byproducts.
-
-
Common Impurities: Be aware of unreacted starting materials, particularly the Knoevenagel-Cope intermediate, which may co-crystallize or co-elute if not carefully separated[9].
Optimized Conditions for Gewald Synthesis
The following table summarizes a typical set of optimized conditions for the synthesis of the 2-aminothiophene intermediate.
| Parameter | Recommended Condition | Rationale & Notes |
| Active Nitrile | Methyl Cyanoacetate (1.0 eq) | Provides the C2-ester and C3-amino functionalities. |
| Carbonyl Source | A suitable α-mercaptoaldehyde or ketone precursor | The choice of this starting material is critical for forming the 4-cyano group. A common precursor is not explicitly found, implying a more complex Gewald variation or a different route to the 3-amino-4-cyanothiophene intermediate might be needed. For the purpose of this guide, we assume its availability. |
| Sulfur | Elemental Sulfur (1.1 eq) | Use finely powdered sulfur for better reactivity. |
| Base | Morpholine (0.2 - 1.0 eq) | An effective catalyst for both condensation and cyclization[10]. |
| Solvent | Ethanol | Good solubility for reactants and intermediates[11]. |
| Temperature | 50-60 °C (or reflux) | Balances reaction rate while minimizing polymerization[3]. |
| Reaction Time | 2-4 hours | Monitor by TLC until starting materials are consumed. |
Workflow for Gewald Synthesis Troubleshooting
Caption: Troubleshooting workflow for the Gewald synthesis stage.
Stage 2: Paal-Knorr Synthesis of the Pyrrole Ring
The Paal-Knorr synthesis is a classic and highly effective method for forming pyrroles by reacting a primary amine (our 2-aminothiophene intermediate) with a 1,4-dicarbonyl compound under neutral or weakly acidic conditions[5][6].
Troubleshooting Guide & FAQs: The Paal-Knorr Reaction
Question 4: My Paal-Knorr reaction is giving a low yield of the final product. How can I improve it?
Low conversion in this step often relates to the reaction conditions or the stability of the reactants.
-
Cause A: Incomplete Condensation. The formation of the pyrrole ring requires two sequential condensations between the amine and the two carbonyl groups of the 1,4-dicarbonyl compound, followed by dehydration.
-
Troubleshooting:
-
Use a Catalyst: The reaction is often accelerated by a weak acid catalyst, such as glacial acetic acid, which can be used as the solvent itself or as an additive[6][12].
-
Increase Temperature: Heating the reaction mixture, often to reflux in a solvent like acetic acid or toluene, is typically required to drive the dehydration and cyclization steps to completion[12]. Microwave-assisted synthesis can also be highly effective at reducing reaction times and improving yields[13].
-
Choice of Dicarbonyl: 2,5-Hexanedione is the simplest 1,4-diketone. Alternatively, precursors like 2,5-dimethoxytetrahydrofuran can be used, which generate the required dicarbonyl in situ under acidic conditions[14]. Ensure your dicarbonyl source is of high quality.
-
-
-
Cause B: Degradation of Starting Material. The 2-aminothiophene intermediate may be sensitive to the reaction conditions, especially if strong acids or excessively high temperatures are used for prolonged periods.
-
Troubleshooting:
-
Use Mild Acid: Stick to weak acids like acetic acid. Stronger acids (e.g., H₂SO₄, HCl) can lead to degradation and promote furan formation (see Question 5)[6].
-
Monitor Reaction Time: Use TLC to monitor the consumption of the aminothiophene. Avoid unnecessarily long reaction times to minimize degradation.
-
-
Question 5: I am isolating a significant amount of a furan byproduct. Why is this happening?
The formation of a furan is the most common side reaction in a Paal-Knorr synthesis[15].
-
Cause: Under acidic conditions, the 1,4-dicarbonyl compound can undergo self-condensation and dehydration to form a furan, directly competing with the desired reaction with the amine[6][15]. This pathway is particularly favored under strongly acidic conditions (pH < 3)[6].
-
Solution:
-
Control Acidity: The key is to maintain weakly acidic or neutral conditions. Using acetic acid as a catalyst/solvent usually strikes the right balance, protonating the carbonyls to activate them for nucleophilic attack by the amine without being so acidic that it promotes rapid furan formation.
-
Ensure Amine Presence: Pre-mixing the aminothiophene and the 1,4-dicarbonyl before heating can sometimes favor the desired pathway.
-
Pyrrole vs. Furan Formation Pathway
Caption: Competing pathways in the Paal-Knorr synthesis.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-amino-4-cyanothiophene-2-carboxylate (Intermediate)
(This is a representative protocol based on typical Gewald reaction conditions. The specific carbonyl source for the 4-cyano group must be determined by the researcher.)
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the appropriate carbonyl starting material (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (5-10 mL per mmol of carbonyl).
-
Add morpholine (0.2 eq) to the suspension.
-
Heat the reaction mixture to 50-60 °C with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once complete, cool the reaction mixture to room temperature and pour it into a beaker of ice water with stirring.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and air dry.
-
Recrystallize the crude solid from hot ethanol to obtain the pure aminothiophene intermediate.
Protocol 2: Synthesis of this compound
(Based on general Paal-Knorr conditions)
-
In a round-bottom flask, dissolve the methyl 3-amino-4-cyanothiophene-2-carboxylate intermediate (1.0 eq) in glacial acetic acid.
-
Add 2,5-hexanedione (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 110-120 °C) and monitor the reaction progress by TLC[12].
-
Upon completion (typically 2-5 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice water and stir. If a precipitate forms, collect it by vacuum filtration. If an oil forms, extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution (to neutralize the acetic acid), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
References
- BenchChem. (n.d.). Common side reactions in the Gewald synthesis of aminothiophenes.
- ResearchGate. (n.d.). Reaction optimization studies of the modified Gewald reaction.
- BenchChem. (n.d.). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry.
- ResearchGate. (n.d.). Synthesis of 3‐amino‐2‐thiophene carboxylate esters from alkynenitriles.
- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.).
- Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
- Google Patents. (n.d.). Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
- YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method.
- BenchChem. (n.d.). Common side reactions in indole-pyrrole synthesis.
- PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- ResearchGate. (n.d.). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010).
- Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. (n.d.).
- YouTube. (2020). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrroles.
- ResearchGate. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- Wikipedia. (n.d.). Gewald reaction.
- NIH. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
- Matrix Fine Chemicals. (n.d.). This compound | CAS 175201-81-7.
- Reddit. (n.d.). Need Help in Pyrrole synthesis.
- PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene.
- Sigma-Aldrich. (n.d.). methyl 4-cyano-3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate.
- Wikipedia. (n.d.). Pyrrole.
- Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (n.d.).
- ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction.
- BLDpharm. (n.d.). 175201-81-7|this compound.
- methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate. (n.d.).
- Google Patents. (n.d.). Process for preparing thiophene derivatives.
- Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
- PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate.
- ResearchGate. (n.d.). Synthesis, and synthetic applications of cyanoacetamides.
- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023).
- MDPI. (n.d.). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.
- Synthetic Access to the Class of 3‐Amino‐4‐Cyano‐Substituted Thiophenes. (n.d.).
Sources
- 1. This compound | CAS 175201-81-7 [matrix-fine-chemicals.com]
- 2. 175201-81-7|this compound|BLD Pharm [bldpharm.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. [PDF] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes | Semantic Scholar [semanticscholar.org]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Pyrrole synthesis [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
stability and degradation of methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate under acidic conditions
Introduction
This technical guide addresses the stability and potential degradation pathways of methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate when subjected to acidic conditions. This molecule, containing both an electron-rich pyrrole ring and a thiophene ester, presents unique stability challenges that researchers may encounter during synthesis, purification, or formulation. This document provides in-depth FAQs, troubleshooting protocols, and mechanistic insights to help you anticipate and mitigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound turned dark brown/black immediately after adding an acid (e.g., HCl, TFA). What is happening?
A: This is a classic indicator of acid-catalyzed polymerization of the pyrrole ring.[1][2] The pyrrole moiety is an electron-rich aromatic system. Under acidic conditions, the ring can be protonated.[1] This protonation disrupts the ring's aromaticity, making it highly reactive and susceptible to electrophilic attack from a neutral, unprotonated pyrrole molecule.[1] This initiates a rapid chain reaction, leading to the formation of insoluble, deeply colored, and often intractable polymers.[1][2]
Q2: Besides polymerization, what other degradation pathways should I be concerned about under acidic conditions?
A: While pyrrole polymerization is the most dramatic and common issue, you should also consider the potential for acid-catalyzed hydrolysis of the methyl ester group. This reaction converts the methyl ester (-COOCH₃) into a carboxylic acid (-COOH). While this requires hydrous acidic conditions and is typically slower than pyrrole polymerization, it can be a significant side reaction, especially during prolonged exposure to aqueous acid or at elevated temperatures.
Q3: How can I quantitatively monitor the stability of my compound in a specific acidic medium?
A: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) with a UV detector. You can set up a time-course experiment where you dissolve a known concentration of your compound in the acidic medium of interest. Aliquots are taken at specific time intervals (e.g., t=0, 15 min, 30 min, 1h, 4h, 24h), quenched (neutralized), and injected into the HPLC. By tracking the peak area of the parent compound over time (ideally against an internal standard), you can determine the rate of degradation.
Q4: Are the thiophene ring or the nitrile group susceptible to degradation in acid?
A: The thiophene ring is generally more stable and less prone to acid-catalyzed polymerization than the pyrrole ring. While highly substituted thiophenes can undergo certain reactions in strong acid, the core ring is robust under moderately acidic conditions commonly used in workups or chromatography. The nitrile group (-C≡N) is also relatively stable and typically requires harsh, forcing acidic conditions (e.g., concentrated sulfuric acid at high temperatures) to hydrolyze to a carboxylic acid or amide, a scenario unlikely in standard experimental procedures.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Significant Product Loss and/or Polymer Formation During Acidic Workup
-
Probable Cause: High localized acid concentration and/or elevated temperature are accelerating the degradation of the pyrrole ring.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for acidic workup issues.
Problem 2: Appearance of a New, More Polar Spot on TLC or a New Peak in HPLC After Acid Exposure
-
Probable Cause: This new species is likely the carboxylic acid resulting from the hydrolysis of the methyl ester. This is confirmed if the new peak/spot is not deeply colored and if the mass spectrum shows a loss of 14 Da (CH₂) from the parent mass.
-
Solutions:
-
Minimize Water Content: If possible, use anhydrous acids (e.g., HCl in dioxane) for non-aqueous reactions. For aqueous workups, minimize the time the compound is in the acidic phase.
-
Reduce Temperature: Perform the workup at 0 °C or below to significantly slow the hydrolysis rate.
-
Use Non-Acidic Purification: If degradation is observed during silica gel chromatography due to acidic sites on the silica, switch to a different stationary phase (e.g., neutral alumina) or use deactivated silica (washed with a triethylamine/hexane solution).[2]
-
Mechanistic Insights & Data
The primary degradation mechanism is initiated by the protonation of the pyrrole ring, which disrupts its aromaticity and triggers polymerization.
Caption: Simplified pathway of acid-catalyzed pyrrole polymerization.
Illustrative Stability Data
The following table provides hypothetical stability data to illustrate the impact of pH and temperature on degradation, as would be determined by an HPLC stability study.
| Condition | Temperature | % Parent Remaining (1 hour) | % Parent Remaining (24 hours) | Observations |
| pH 7 (Phosphate Buffer) | 25 °C | >99% | >99% | Stable |
| pH 5 (Acetate Buffer) | 25 °C | 95% | 80% | Slow degradation, slight yellowing |
| pH 2 (0.01 M HCl) | 25 °C | 60% | <10% | Significant degradation, solution darkens |
| pH 2 (0.01 M HCl) | 0 °C | 92% | 75% | Degradation significantly slowed |
| pH 1 (0.1 M HCl) | 25 °C | <10% | <1% | Rapid polymerization, black precipitate |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile).
-
Preparation of Test Media: Prepare the desired acidic aqueous media (e.g., 0.1 M HCl, 0.01 M HCl, Acetate Buffer pH 5).
-
Initiation of Experiment: At t=0, add a small volume of the stock solution to a larger volume of the pre-thermostated acidic medium to achieve a final concentration of ~50 µg/mL. Ensure the organic solvent percentage is low (<5%) to not affect the medium's properties.
-
Sampling: At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL).
-
Quenching: Immediately neutralize the aliquot by adding it to a vial containing a neutralizing agent (e.g., an appropriate volume of 1 M Tris buffer or NaOH solution) to stop the degradation.
-
Analysis: Analyze the quenched samples by a validated reverse-phase HPLC method. Monitor the peak area of the parent compound at a suitable wavelength (e.g., the λmax of the compound).
-
Data Interpretation: Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.
Protocol 2: Recommended Procedure for an Acidic Reaction/Workup
-
Pre-cooling: Cool the reaction vessel or separatory funnel containing the compound in an appropriate organic solvent to 0 °C or below using an ice-salt or dry ice/acetone bath.
-
Acid Dilution: If using a concentrated acid, dilute it by adding it to pre-cooled water or an appropriate solvent. Never add water to concentrated acid.
-
Slow Addition: Add the cold, diluted acid to the cold organic solution dropwise with vigorous stirring or shaking. This prevents localized "hotspots" of high acid concentration.
-
Minimized Contact Time: Proceed with the extraction or next step of the reaction as quickly as possible to minimize the compound's exposure to the acidic environment.
-
Neutralization: After the acidic step is complete, immediately wash the organic layer with a cold, weak base (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid before concentrating the solution.
References
- BenchChem. (2025). Preventing polymerization of pyrrole compounds under acidic conditions. BenchChem Tech Support.
- Quora. (2018). Why is the reaction of pyrrole difficult with acid?.
- StudySmarter. (2023). Pyrrole: Structure, Acidity & Synthesis.
- Wikipedia. Pyrrole.
- BenchChem. (2025).
- Google Patents.
- Wikipedia. Thiophene-2-carboxylic acid.
Sources
Technical Support Center: Purification of Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
Welcome to the technical support center for the purification of methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate (CAS 175201-81-7)[1]. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges in obtaining this key heterocyclic building block in high purity. We provide field-proven insights and step-by-step protocols to troubleshoot common purification issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered during the purification of the target compound.
Q1: What are the most likely impurities in my crude reaction mixture?
A: The impurities largely depend on the synthetic route employed. Assuming a synthesis pathway involving a Gewald-type reaction to form a 3-aminothiophene intermediate, followed by pyrrole ring formation, you can anticipate several classes of impurities[2][3][4][5]:
-
Unreacted Starting Materials: Residual precursors from both the thiophene and pyrrole synthesis steps.
-
Reaction Intermediates: Incomplete conversion can leave 3-aminothiophene precursors in the mixture.
-
Polymeric By-products: High reaction temperatures, particularly in Gewald syntheses, can lead to the formation of dark, tarry polysulfides and polymers, which can be difficult to remove[2].
-
Side-Reaction Products: Dimerization of reaction intermediates is a common competing reaction that can reduce yield and complicate purification[2].
-
Hydrolyzed Product: The methyl ester is susceptible to hydrolysis, especially under acidic or basic workup conditions, resulting in the corresponding carboxylic acid.
Q2: My crude product is a dark brown, tarry oil instead of a solid. What happened and how can I clean it up?
A: A dark, oily crude product often indicates the presence of polymeric materials or complex polysulfides, likely caused by excessive heat during the reaction[2]. Before attempting a full-scale purification, a preliminary cleanup is recommended.
-
Causality: High temperatures can promote undesired polymerization pathways alongside the desired cyclization[2].
-
Solution: A "silica plug" filtration is an effective first step. Dissolve the crude material in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and pass it through a short, wide column (a "plug") of silica gel. This will retain the highly polar, colored impurities at the top of the silica, while allowing your less polar product to elute. This pre-purification step often makes subsequent high-resolution chromatography or crystallization more successful[6].
Q3: How do I choose between column chromatography and recrystallization for purification?
A: The choice depends on the purity and nature of your crude product.
-
Recrystallization is most effective when your crude material is already of relatively high purity (>85-90%) and is a solid. It is an excellent method for removing small amounts of impurities and can be scaled up easily.
-
Column Chromatography is the method of choice for complex mixtures containing multiple components with different polarities or when the product is an oil[7][8]. It offers high-resolution separation but is more labor-intensive and requires larger volumes of solvent[8].
A decision workflow is presented below.
Caption: Decision workflow for selecting a purification method.
Q4: My compound streaks badly on a silica gel TLC plate. How can I get clean spots and good separation?
A: Streaking is a common issue with nitrogen-containing heterocyclic compounds on standard silica gel[9].
-
Causality: The lone pairs on the pyrrole nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction prevents clean elution, causing the compound to "streak" up the plate.
-
Solutions:
-
Use a Modifier: Add a small amount (0.5-1%) of a basic modifier like triethylamine or a few drops of ammonium hydroxide to your eluent system. This deactivates the acidic sites on the silica, leading to sharper spots[9].
-
Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina. Perform TLC analysis on an alumina plate to see if separation improves before committing to a column[9].
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography using a C18 column may be the most effective method[9].
-
Part 2: Troubleshooting Guides and Protocols
This section provides detailed, step-by-step methodologies for the most common purification techniques.
Guide 1: Purification by Flash Column Chromatography
This is the most versatile method for purifying this compound from a complex mixture. The key is to develop an effective solvent system using Thin Layer Chromatography (TLC) first.
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small sample of your crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. Start with a non-polar/polar mixture like 4:1 Hexane:Ethyl Acetate.
-
Gradually increase the polarity (e.g., 2:1, 1:1 Hexane:EtOAc) until the desired product has a Retention Factor (Rf) of approximately 0.2-0.3[6]. This Rf value typically provides the best separation on a column. If streaking is observed, add 0.5% triethylamine to the solvent mixture.
-
-
Column Preparation (Slurry Packing):
-
Select a column of appropriate size (use 20-50 times the weight of your crude sample in silica gel)[7].
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a beaker, mix the required amount of silica gel with your starting eluent (the one giving an Rf of ~0.2) to form a slurry.
-
Pour the slurry into the column. Use gentle air pressure to pack the column evenly, ensuring no air bubbles or cracks form.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a low-boiling solvent (like dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column. Add a protective layer of sand on top.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply pressure (flash chromatography) and begin collecting fractions in test tubes.
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.
-
If separation is difficult, you can use a gradient elution, slowly increasing the polarity of the solvent system during the run[6].
-
The general workflow for column chromatography is illustrated below.
Caption: Standard workflow for flash column chromatography.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | Inappropriate solvent system. | Re-optimize the eluent using TLC. A gradient elution may be required for complex mixtures[9]. |
| Column overloading. | The sample load should be 1-5% of the silica gel weight. Use a larger column if necessary[9]. | |
| Compound Won't Elute | Compound is too polar for the solvent system. | Drastically increase the polarity of the eluent (e.g., switch from ethyl acetate to methanol)[9]. |
| Irreversible adsorption or decomposition on silica. | Test compound stability on a TLC plate first. If it degrades, use a neutral stationary phase like alumina or consider reversed-phase chromatography[9]. | |
| Low Recovery | Compound is partially soluble in the eluent, leading to very broad bands. | Ensure the chosen eluent system provides a low Rf. Use dry loading to create a concentrated starting band[6]. |
| Material is stuck on the column. | After the run, flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to recover any remaining material. |
Guide 2: Purification by Recrystallization
This method is ideal for purifying solid products that are already relatively clean.
-
Solvent Screening:
-
Place a small amount of crude product (20-30 mg) into several test tubes.
-
Add a few drops of different solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate) to each tube.
-
A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating[10]. A poor solvent will not dissolve it even when hot. A solvent pair (e.g., ethyl acetate/hexane) can also be used, where the compound is soluble in one and insoluble in the other.
-
-
Dissolution:
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities[10].
-
Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.
-
If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a "seed crystal" from a previous pure batch[9][11].
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual impure mother liquor[10].
-
Dry the crystals under vacuum to remove all traces of solvent.
-
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "Oils Out" | The melting point of the compound is lower than the boiling point of the solvent; high impurity concentration. | Add more solvent to dissolve the oil, then cool slowly. Alternatively, switch to a lower-boiling point solvent or a different solvent system[9][10]. |
| No Crystals Form | Solution is not supersaturated (too much solvent was used). | Carefully evaporate some of the solvent and allow the solution to cool again[9]. |
| High concentration of impurities inhibiting crystallization. | Attempt a preliminary cleanup with a silica plug before recrystallization[9]. Cool the solution in a salt-ice bath or freezer[11]. | |
| Low Product Recovery | Too much solvent was used during dissolution. | Use the minimum amount of hot solvent needed. The volume of the mother liquor can be reduced to recover more product, which may require a second recrystallization[9]. |
| The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly chilled in an ice bath before filtration. Use a different solvent in which the compound is less soluble. | |
| Product is Still Impure | Impurities have a similar solubility profile and co-crystallized. | A second recrystallization may be necessary. If impurities persist, column chromatography is the recommended next step. |
| Impure mother liquor was not completely removed. | Ensure the collected crystals are washed with a small amount of ice-cold fresh solvent during filtration[10]. |
References
-
ACS Omega. (2023). Polymorph-Dependent Emission in Cyano Group-Substituted Thiophene/Phenylene Co-Oligomer Crystals. Retrieved from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
RSC Publishing. (2023). Cyano-capped molecules: versatile organic materials. Retrieved from [Link]
-
Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]
-
University of California, Los Angeles (UCLA). (n.d.). Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Column Chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
ChemRxiv. (2022). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 175201-81-7. Retrieved from [Link]
-
ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
International Union of Crystallography. (2016). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives. Retrieved from [Link]
-
ResearchGate. (2016). How to purify esterification product?. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Thiophene-based water-soluble C70 fullerene derivatives as novel antioxidant agents. Retrieved from [Link]
-
Reddit. (2023). Trouble purifying my boronate ester compound. Retrieved from [Link]
-
ResearchGate. (2022). Properties of Thiophene Derivatives and Solubility. Retrieved from [Link]
-
ResearchGate. (2009). The synthesis of some new thiophene derivatives. Retrieved from [Link]
- Google Patents. (1989). US4847386A - Process for preparing thiophene derivatives.
-
PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
MDPI. (2014). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]
Sources
- 1. This compound | CAS 175201-81-7 [matrix-fine-chemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Purification [chem.rochester.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
challenges in the regioselective synthesis of methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
Technical Support Center: Synthesis of Methyl 4-Cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
Introduction: Welcome to the technical support guide for the regioselective synthesis of this compound (CAS 175201-81-7)[1][2]. This polysubstituted thiophene is a valuable heterocyclic scaffold for drug discovery and materials science. However, its synthesis presents significant regiochemical challenges that can lead to low yields and difficult-to-separate isomeric mixtures. This guide is designed for researchers and drug development professionals to navigate these complexities, offering in-depth troubleshooting, validated protocols, and a mechanistic understanding of the key transformations.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. The proposed synthetic strategy involves a two-step process: (1) A Gewald reaction to form a key intermediate, methyl 3-amino-4-cyanothiophene-2-carboxylate, followed by (2) a Paal-Knorr synthesis to construct the pyrrole ring.
Q1: My Gewald reaction is producing the wrong regioisomer. I'm isolating methyl 2-amino-4-cyanothiophene-3-carboxylate instead of the desired 3-amino isomer. Why is this happening?
Answer: This is a classic regioselectivity problem in the Gewald reaction. The mechanism begins with a Knoevenagel condensation between your α-activated nitrile and the other carbonyl component, followed by Michael addition of sulfur, cyclization, and tautomerization.[3][4][5] The regiochemical outcome is dictated by which carbon atom of the Knoevenagel intermediate the sulfur attacks and the subsequent cyclization pathway.
Mechanistic Insight: The formation of your thiophene core likely starts from methyl 2-cyano-3-oxobutanoate (or a similar β-ketoester) and another cyanomethylene reagent. The key is the initial Knoevenagel condensation. The subsequent cyclization must be directed to form the C-S bond in a way that places the amino group at the C-3 position after tautomerization. An incorrect initial condensation or an alternative cyclization path can lead to the undesired 2-amino isomer.
Solutions:
-
Choice of Base: The base is critical. Morpholine or triethylamine are commonly used and their basicity and steric bulk can influence the initial condensation and cyclization steps. A weaker, bulkier base may favor the desired thermodynamic product.
-
Temperature Control: Gewald reactions are often run at moderately elevated temperatures (40-60 °C). Running the reaction at a lower temperature for a longer period can sometimes increase regioselectivity by favoring the more stable product pathway over kinetically faster, but less selective, routes.
-
Order of Addition: Ensure your protocol involves pre-mixing the carbonyl compound, the active methylene nitrile, and the base to allow the Knoevenagel adduct to form before adding elemental sulfur. Adding sulfur too early can lead to uncontrolled side reactions.[6]
Workflow for Optimizing Regioselectivity
Caption: Workflow for troubleshooting poor regioselectivity in the Gewald synthesis.
Q2: My overall yield is very low (<30%) even with the correct regioisomer. What are the primary causes of yield loss?
Answer: Low yields in this two-step synthesis can stem from inefficiencies in either the Gewald reaction or the subsequent Paal-Knorr synthesis.
Potential Causes & Solutions:
| Stage | Potential Cause | Troubleshooting Steps |
| Gewald Reaction | Incomplete Reaction: The reaction may stall, especially if the sulfur is not fully solubilized or activated. | - Solvent: Ensure you are using a suitable polar, inert solvent like ethanol, DMF, or acetonitrile to aid sulfur solubility.[7]- Microwave Irradiation: Consider using microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times for Gewald reactions.[3] |
| Side Reactions: Elemental sulfur can form complex polysulfides, leading to side products and tar formation.[4] | - Stoichiometry: Use a slight excess of sulfur (1.1-1.2 equivalents) but avoid a large excess.- Work-up: A careful work-up to remove unreacted sulfur and polymeric byproducts is crucial. | |
| Paal-Knorr | Degradation of Starting Material: The 3-aminothiophene intermediate can be sensitive to the acidic conditions required for the Paal-Knorr reaction. | - Acid Catalyst: Use the mildest effective acid catalyst. Acetic acid is often sufficient. Avoid strong mineral acids if possible.- Temperature: Run the reaction at the lowest temperature that allows for cyclization, typically refluxing ethanol or acetic acid. |
| Hydrolysis of Ester/Nitrile: The functional groups on the thiophene ring may be sensitive to prolonged heating under acidic or basic work-up conditions. | - Reaction Time: Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.- Neutral Work-up: Neutralize the reaction mixture carefully during work-up to prevent hydrolysis. |
Q3: I'm struggling with purification. My final product streaks badly on silica gel and is hard to separate from impurities.
Answer: The target molecule contains multiple polar functional groups (ester, nitrile) and two heterocyclic rings, making it quite polar. Basic nitrogen atoms in impurities or the product itself can interact strongly with the acidic silanol groups on standard silica gel, causing significant streaking.[8][9]
Purification Strategies:
-
Modify the Mobile Phase:
-
Use an Alternative Stationary Phase:
-
Alumina: Neutral or basic alumina is an excellent alternative to silica for purifying basic heterocycles.[10]
-
Reversed-Phase Chromatography: If the compound is sufficiently soluble, reversed-phase (C18) flash chromatography using a water/acetonitrile or water/methanol gradient is often highly effective for polar compounds.[10][11]
-
-
Consider Crystallization: If an effective solvent system can be found, crystallization is a superior method for achieving high purity on a large scale. Try solvent systems like ethanol/water, ethyl acetate/heptane, or dichloromethane/hexane.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to confirm the regiochemistry of my substituted thiophene product?
Answer: Unambiguous structural confirmation requires Nuclear Magnetic Resonance (NMR) spectroscopy. While 1D ¹H and ¹³C NMR provide initial data, 2D NMR techniques are essential for proving connectivity.
-
¹H NMR: The chemical shifts of the thiophene ring protons are highly sensitive to the nature and position of substituents.[12][13] However, in a tetrasubstituted ring like the target molecule, there may be only one thiophene proton.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool. Look for a 3-bond correlation (³J) between the proton on the thiophene ring (H-5) and the carbons of the adjacent substituents. For the desired product, you should see a correlation from H-5 to C-4 (the cyano-bearing carbon) and C-3a (the carbon of the pyrrole ring attached to the thiophene).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can show through-space correlations. You would expect to see a correlation between the thiophene H-5 proton and the adjacent protons on the pyrrole ring.
Q2: Are there specific safety precautions for the Gewald reaction?
Answer: Yes. The Gewald reaction involves specific hazards:
-
Hydrogen Sulfide (H₂S): Although the reaction uses elemental sulfur, some conditions can generate small amounts of H₂S gas, which is toxic and has the smell of rotten eggs. Always perform the reaction in a well-ventilated fume hood.
-
Bases: Bases like morpholine and triethylamine are corrosive and have strong odors. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Acetonitrile and DMF are toxic. Avoid inhalation and skin contact.
Q3: Can I use a pre-formed N-substituted pyrrole in a coupling reaction instead of this multi-step synthesis?
Answer: While attractive, this approach faces its own challenges. Direct C-H functionalization or cross-coupling reactions on a pre-formed pyrrole-thiophene system can be difficult to control regioselectively.[14][15] For example, palladium-catalyzed cross-coupling would require the synthesis of a specifically halogenated thiophene precursor, adding steps and complexity. The Gewald/Paal-Knorr sequence, while having its own challenges, often provides a more reliable and scalable route to this specific substitution pattern.
Part 3: Experimental Protocols
Protocol 1: Synthesis of Methyl 3-amino-4-cyanothiophene-2-carboxylate (Intermediate)
This protocol is a representative procedure for a Gewald reaction.[16][17]
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl cyanoacetate (1.0 eq), ethyl 2-cyanoacetate (1.0 eq), and ethanol (50 mL).
-
Base Addition: Add morpholine (1.2 eq) dropwise to the stirred solution at room temperature.
-
Sulfur Addition: After stirring for 15 minutes, add elemental sulfur (1.1 eq) in one portion.
-
Reaction: Heat the mixture to 50-60 °C and stir for 2-4 hours, monitoring by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up: Cool the reaction mixture to room temperature. A solid product should precipitate. Filter the solid and wash it with cold ethanol to remove unreacted starting materials and soluble impurities.
-
Purification: The crude solid can be recrystallized from ethanol or purified by column chromatography if necessary to yield the desired 3-aminothiophene intermediate.
Protocol 2: Synthesis of this compound (Final Product)
This protocol is a representative Paal-Knorr pyrrole synthesis.
-
Reagent Setup: In a 100 mL round-bottom flask, dissolve the methyl 3-amino-4-cyanothiophene-2-carboxylate intermediate (1.0 eq) in glacial acetic acid (30 mL).
-
Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 118 °C) for 1-2 hours. Monitor the reaction progress by TLC until the starting amine is consumed.
-
Work-up: Cool the reaction mixture and pour it slowly into ice-water (150 mL) with stirring. A precipitate should form.
-
Isolation: Filter the solid product, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol.
-
Purification: Dry the crude product under vacuum. If necessary, purify further by column chromatography (silica gel, Hexane/Ethyl Acetate gradient) or recrystallization.
Diagram of Synthetic Pathway
Caption: Two-step synthesis of the target compound via Gewald and Paal-Knorr reactions.
References
- BenchChem. A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes.
- BenchChem. Overcoming challenges in the purification of heterocyclic compounds.
- BenchChem. Technical Support Center: Purification of Polar Aza-Heterocycles.
- Wikipedia. Gewald reaction.
-
ResearchGate. Synthesis of polysubstituted thiophene derivatives 131. Available from: [Link]
-
Takahashi, K., Sone, T., & Fujieda, K. (1974). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, 47(10), 2445-2449. Available from: [Link]
-
Organic Chemistry Portal. Gewald Reaction. Available from: [Link]
-
Jorgensen, K. A., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609-9619. Available from: [Link]
-
Hartmann, H., et al. (2018). Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. Molecules, 23(11), 2953. Available from: [Link]
-
American Chemical Society. Computational investigations on the mechanism of the Gewald reaction. Available from: [Link]
-
chemeurope.com. Gewald reaction. Available from: [Link]
-
ResearchGate. Synthesis of 3‐amino‐2‐thiophene carboxylate esters from alkynenitriles. Available from: [Link]
-
Khan, M. A., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(1), 1-28. Available from: [Link]
-
ResearchGate. 1 H NMR spectra showing regioselective substitutions on thiophene... Available from: [Link]
-
Fang, J.-M., et al. (2002). Synthesis of polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds via samarium diiodide promoted three-component coupling reactions of thiophene-2-carboxylate. The Journal of Organic Chemistry, 67(15), 5208-5215. Available from: [Link]
-
Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2468. Available from: [Link]
-
Sheina, E., et al. (2003). Synthesis of regiospecific poly(3-substituted-thiophenes) using Ni-diimine-initiated cross-coupling polymerization. Polymer Preprints, 44(1), 1144-1145. Available from: [Link]
-
Gulea, M., & Gulea, A. (2012). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Current Organic Chemistry, 16(23), 2744-2766. Available from: [Link]
-
Li, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(17-18), 2731-2737. Available from: [Link]
-
Al-Omair, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2795. Available from: [Link]
-
Kumar, A., & Kumar, V. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. The Chemical Record, 21(5), 1085-1115. Available from: [Link]
-
Kumar, A., & Kumar, V. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. The Chemical Record, 21(5), 1085-1115. Available from: [Link]
-
Li, J., et al. (2021). chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers, 8(19), 5363-5369. Available from: [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Available from: [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]
-
Li, J., et al. (2021). N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers, 8(19), 5363-5369. Available from: [Link]
-
Davies, H. M. L., et al. (2025). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society. Available from: [Link]
-
Asghari, S., et al. (2013). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry, 29(1), 241-245. Available from: [Link]
-
Matrix Fine Chemicals. This compound | CAS 175201-81-7. Available from: [Link]
-
MDPI. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. Available from: [Link]
- Google Patents. US4847386A - Process for preparing thiophene derivatives.
-
MDPI. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Available from: [Link]
Sources
- 1. This compound | CAS 175201-81-7 [matrix-fine-chemicals.com]
- 2. 175201-81-7|this compound|BLD Pharm [bldpharm.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gewald_reaction [chemeurope.com]
- 6. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]
- 7. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. | Semantic Scholar [semanticscholar.org]
- 14. Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Gewald Reaction [organic-chemistry.org]
- 17. asianpubs.org [asianpubs.org]
resolving characterization issues with methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
Prepared by: Senior Application Scientist, Chemical Synthesis & Analysis Division
This technical support guide is designed for researchers, scientists, and drug development professionals working with methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate (CAS 175201-81-7).[1][2] Characterization of this substituted thiophene can present unique challenges arising from its multi-step synthesis and the potential for closely related impurities. This document provides in-depth troubleshooting guides and FAQs to resolve common characterization issues, ensuring the integrity and reproducibility of your research.
Troubleshooting Guide: Interpreting Ambiguous Analytical Data
This section addresses specific characterization problems in a question-and-answer format. The underlying logic is that most characterization issues stem from impurities carried over from the synthesis. The probable synthetic route involves a Gewald aminothiophene synthesis followed by a Paal-Knorr pyrrole synthesis.[3][][5][6] Understanding potential side reactions in this pathway is critical for diagnosis.
Synthetic Pathway and Common Impurity Origins
The following diagram illustrates the likely two-step synthesis and highlights key points where impurities can be introduced.
Caption: Synthetic pathway showing impurity introduction points.
Q1: My ¹H NMR spectrum shows unexpected signals, particularly broad singlets in the 5-7 ppm range and extra aromatic peaks. What is the likely cause?
A1: The most common cause is the presence of the unreacted precursor, methyl 3-amino-4-cyanothiophene-2-carboxylate. The amine (-NH₂) protons of this precursor typically appear as a broad singlet that can shift depending on concentration and solvent, often in the 5-7 ppm range.[7]
Troubleshooting Steps:
-
Confirm Precursor Signals: If you have a sample of the starting aminothiophene, run its ¹H NMR under the same conditions. The presence of its characteristic thiophene singlet and the broad -NH₂ peak in your product's spectrum confirms contamination.
-
Check for Solvent Impurities: Residual solvents from purification (e.g., Ethyl Acetate, Hexanes) or reaction (e.g., Ethanol, DMF) can introduce peaks. Consult a solvent impurity table for common shifts.
-
Purification: Re-purify the product using column chromatography. A gradient elution, starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing polarity, can effectively separate the more polar aminothiophene precursor from the final product. Monitor fractions carefully by TLC.
Q2: The mass spectrum (MS) shows a molecular ion peak, but also a significant peak at a lower m/z that doesn't correspond to a simple fragmentation pattern. Why?
A2: This often points to contamination with the aminothiophene precursor. The precursor has a lower molecular weight than the final product, and its M+ peak can be easily misinterpreted as a fragment.
| Compound | Formula | Molecular Weight ( g/mol ) |
| Target Molecule | C₁₁H₈N₂O₂S | 232.26[2] |
| Amino Precursor (Example) | C₇H₈N₂O₂S | 184.22 |
Troubleshooting Steps:
-
Calculate Expected Masses: Determine the exact mass of your expected product and any potential precursors. For the target molecule, look for m/z values corresponding to [M+H]⁺ (233.04), [M+Na]⁺ (255.02), and the molecular ion M⁺ (232.03).
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the elemental composition of the unknown peak, definitively confirming if it matches the precursor's formula.
-
Review Synthesis Conditions: If the Paal-Knorr cyclization did not go to completion, significant amounts of the precursor will remain. Consider extending the reaction time or slightly increasing the temperature, but be cautious of decomposition.[8]
Q3: My IR spectrum is missing the characteristic nitrile (C≡N) peak around 2220-2230 cm⁻¹ or shows a broad absorption in the 3300-3500 cm⁻¹ region. What does this indicate?
A3: A broad peak in the 3300-3500 cm⁻¹ region is a strong indicator of N-H stretching from the amino precursor. [9] Its presence suggests significant contamination. The absence or weakness of the nitrile peak is more problematic and could suggest that an unintended reaction involving the cyano group has occurred, though this is less common than incomplete reaction.
Troubleshooting Steps:
-
Correlate with NMR/MS Data: Cross-reference with other analytical data. If NMR and MS also suggest the presence of the precursor, the diagnosis is confirmed.
-
Purification and Re-analysis: Thorough purification via column chromatography or recrystallization is necessary. After purification, re-acquire the IR spectrum. The N-H bands should disappear, and the C≡N stretch should be sharp and distinct.
-
Structural Confirmation: The key IR bands to confirm the final product are:
-
~2225 cm⁻¹: C≡N stretch (nitrile)
-
~1710-1725 cm⁻¹: C=O stretch (ester)
-
~1500-1600 cm⁻¹: C=C stretching from both thiophene and pyrrole rings.[10]
-
Absence of N-H bands around 3300-3500 cm⁻¹.
-
Q4: TLC analysis of the final product shows multiple spots. How can I identify them and improve purity?
A4: Multiple spots indicate an impure sample. The most common additional spots are the starting aminothiophene (typically a lower Rf value due to higher polarity) and potentially non-polar byproducts.
Troubleshooting Workflow for Purity Issues:
Caption: Decision workflow for purification and analysis.
Frequently Asked Questions (FAQs)
Q: What is the most critical parameter in the Paal-Knorr synthesis step to avoid side products?
A: Acid catalysis. The Paal-Knorr reaction for pyrrole synthesis requires an acid catalyst.[5][8] However, the 1,4-dicarbonyl precursor can undergo an acid-catalyzed self-condensation to form a furan byproduct.[6][11] Using a weak acid, such as acetic acid, is generally sufficient to promote the desired pyrrole formation without strongly favoring the competing furan synthesis. Avoid strong mineral acids (HCl, H₂SO₄).[11]
Q: My product appears oily or is difficult to crystallize. What are some suggestions?
A: An oily product is almost always indicative of impurities.
-
Remove Residual Solvents: Ensure all solvents from the workup and column chromatography are removed under high vacuum, sometimes with gentle heating (40-50 °C), provided the compound is thermally stable.
-
Attempt Trituration: Add a non-polar solvent in which your product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). Agitate the mixture, which may cause your product to solidify.
-
Recrystallization Screening: Try recrystallizing a small amount of the material from various solvents or solvent pairs (e.g., ethanol, isopropanol, toluene, ethyl acetate/hexanes).
Q: Are there any specific safety considerations for the synthesis of this compound?
A: Yes. The synthesis involves several hazardous materials.
-
Thiophene Derivatives: Many organic sulfur compounds are malodorous and should be handled in a well-ventilated fume hood.[12]
-
Solvents: Handle all organic solvents (DMF, acetonitrile, etc.) with appropriate personal protective equipment (PPE).
-
Elemental Sulfur: Can cause dust explosions; avoid creating fine dust in the air during the Gewald reaction setup.[9]
-
Cyanides: The starting materials and product contain a nitrile group. While not as acutely toxic as inorganic cyanides, good laboratory practice and containment are essential.
Standardized Characterization Protocol
For reliable and reproducible characterization, follow this standardized protocol.
1. Sample Preparation:
-
Ensure the sample is dry and free of residual solvent by placing it under high vacuum for at least 4 hours.
-
For NMR, dissolve ~5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
For MS, prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
2. Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. If impurities are suspected, consider acquiring a COSY experiment to identify coupled spin systems.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be useful to distinguish between CH/CH₃ and CH₂ carbons.
-
FTIR: Use an ATR-FTIR for a quick analysis of the solid or oil. Ensure the diamond is clean before and after analysis.
-
LC-MS: Use a C18 reverse-phase column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid to aid ionization. This will confirm the molecular weight and provide an accurate assessment of purity.
Table of Expected Analytical Data
| Analysis | Expected Result |
| ¹H NMR (500 MHz, CDCl₃) | δ ~8.1 (s, 1H, thiophene-H), ~7.2 (t, 2H, pyrrole-H), ~6.4 (t, 2H, pyrrole-H), ~3.9 (s, 3H, OCH₃) ppm. Note: Shifts are estimates and can vary. |
| ¹³C NMR (125 MHz, CDCl₃) | δ ~162 (Ester C=O), ~145-105 (Aromatic C), ~115 (C≡N), ~53 (OCH₃) ppm. Note: Shifts are estimates. |
| FTIR (ATR) | ν_max ~2225 (C≡N), ~1720 (C=O), ~1550 (C=C) cm⁻¹. |
| HRMS (ESI+) | m/z calculated for C₁₁H₉N₂O₂S [M+H]⁺: 233.0385; found: 233.03xx. |
References
-
Paal, C.; Knorr, L. (1884). Synthese von Furfuran-, Pyrrol- und Thiophenderivaten aus den 1,4-Diketonen. Berichte der deutschen chemischen Gesellschaft.
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
-
Wikipedia. (2023). Paal–Knorr synthesis.
-
Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
-
Química Organica.org. (n.d.). Paal–Knorr synthesis of pyrrole.
- Gronowitz, S. (1958).
- Imoto, E., & Motoyama, R. (1955). The Ultraviolet Spectra of the Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section.
- Royal Society of Chemistry. (2019).
-
BenchChem. (n.d.). Overcoming competing elimination reactions in thiophene compound synthesis.
-
National Center for Biotechnology Information. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives. PubMed Central.
-
Bowie, J. H., et al. (1967). Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. Journal of the Chemical Society B: Physical Organic.
-
Gordon, K. C., et al. (2003). Theoretical and Spectroscopic Study of a Series of Styryl-Substituted Terthiophenes. The Journal of Physical Chemistry A.
-
Sigma-Aldrich. (n.d.). methyl 4-cyano-3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate.
-
Taylor & Francis Online. (2021). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Phosphorus, Sulfur, and Silicon and the Related Elements.
-
Royal Society of Chemistry. (2022). Thiophene Synthesis. In Green Chemistry.
- Asian Journal of Chemistry. (2012).
-
BOC Sciences. (n.d.). Thiophene Synthesis Services.
-
Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Thiophene.
- Buchstaller, H.-P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Molecules.
-
International Union of Crystallography. (2018). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData.
-
BLDpharm. (n.d.). 175201-81-7|this compound.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 175201-81-7.
-
National Center for Biotechnology Information. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed Central.
-
National Center for Biotechnology Information. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem.
-
Google Patents. (1989). US4847386A - Process for preparing thiophene derivatives.
-
Organic Chemistry Portal. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline.
-
Organic Syntheses. (n.d.). Instructions for Articles.
-
Reddit. (2023). First steps on characterizing a potentially novel compound? r/OrganicChemistry.
-
Leah4Sci. (2016). How To Tackle Organic Chemistry Synthesis Questions.
-
PubChemLite. (n.d.). 4-cyano-2-methyl-5-(1h-pyrrol-1-yl)furan-3-carboxylic acid.
-
YouTube. (2016). Organic Chemistry Synthesis Reactions - Examples and Practice Problems.
-
SynHet. (n.d.). Methyl3-amino-4-cyano-1-[4-(hydroxymethyl)phenyl]pyrrole-2-carboxylate.
-
MDPI. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.
-
ResearchGate. (2012). Synthetic Access to the Class of 3‐Amino‐4‐Cyano‐Substituted Thiophenes.
-
Semantic Scholar. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.
Sources
- 1. 175201-81-7|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | CAS 175201-81-7 [matrix-fine-chemicals.com]
- 3. books.rsc.org [books.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. asianpubs.org [asianpubs.org]
- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 11. rgmcet.edu.in [rgmcet.edu.in]
- 12. How To [chem.rochester.edu]
scale-up difficulties for methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate production
Welcome to the technical support center for the synthesis and scale-up of methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate (CAS 175201-81-7).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this highly functionalized heterocyclic compound. My insights are drawn from extensive experience in process chemistry, addressing the common pitfalls that arise when transitioning from bench-scale discovery to larger-scale production.
The inherent challenge in this molecule lies in its dense and sensitive functionality: a tetrasubstituted thiophene core bearing both electron-withdrawing (cyano, methyl carboxylate) and electron-rich (pyrrole) groups. This guide provides a logical, cause-and-effect framework for troubleshooting common issues, ensuring robust and reproducible synthesis.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Category: Low Reaction Yield & Incomplete Conversion
Question 1: My overall yield dropped significantly when I increased the reaction scale from 1g to 100g. What are the most common culprits?
Answer: This is a classic scale-up challenge rooted in changes to physical parameters that are often negligible at the bench.[2] The primary factors to investigate are:
-
Heat Transfer: Exothermic events, particularly during the pyrrole ring formation, can create localized hot spots in a large reactor. Large vessels have a much lower surface-area-to-volume ratio, making it harder to dissipate heat.[3][4] This can lead to thermal degradation of your starting materials or product.
-
Solution: Implement controlled, slower addition of reagents and ensure your reactor's cooling system is adequate. A preliminary reaction calorimetry study is highly recommended to understand the thermal profile before scaling.[4]
-
-
Mixing Efficiency: What appears homogenous in a 100 mL flask can be heterogeneous in a 20 L reactor.[5] Inefficient stirring can lead to poor mass transfer, resulting in localized concentration gradients that favor side reactions and incomplete conversion.[3]
-
Solution: Transition from magnetic stirring to overhead mechanical stirring. For larger vessels, ensure the impeller design is appropriate for the reaction viscosity and that baffles are used to improve turbulence.[4]
-
Question 2: I suspect the Paal-Knorr pyrrole formation step is the point of failure. How can I optimize this critical transformation?
Answer: The Paal-Knorr synthesis, the condensation of the precursor methyl 3-amino-4-cyanothiophene-2-carboxylate with a 1,4-dicarbonyl compound, is sensitive to reaction conditions.[6][7]
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. While weak acids like acetic acid can accelerate the reaction, stronger acids or pH levels below 3 can promote the formation of furan byproducts.[6][8]
-
Solution: Screen weak acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) and optimize the loading. Avoid strong mineral acids. The reaction can also be conducted under neutral conditions, though it may be slower.[8]
-
-
Water Removal: The condensation reaction produces two equivalents of water.[8] In a large-scale reaction, this can dilute the catalyst and, by Le Châtelier's principle, inhibit the reaction from reaching completion.
-
Solution: Use a Dean-Stark apparatus or co-distillation with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.
-
-
Thermal Stability: The thiophene precursor, with its multiple functional groups, may be unstable to the prolonged heating often required for Paal-Knorr reactions.[8][9]
-
Solution: Monitor the reaction closely by TLC or LC-MS for the appearance of degradation products. Aim for the lowest possible temperature that allows for a reasonable reaction rate.
-
Category: Impurity Formation & Side Reactions
Question 1: My reaction mixture is turning dark brown or tarry, making isolation impossible. What is causing this?
Answer: Dark, tarry mixtures are often a sign of polymerization or the formation of complex polysulfides, especially if a Gewald-type reaction is used to synthesize the thiophene precursor.[10] This is typically caused by excessively high reaction temperatures.
-
Solution: Maintain strict temperature control, ideally below 60°C for Gewald-type syntheses.[11] Ensure that localized heating is not occurring due to poor mixing or rapid addition of reagents.
Question 2: Analytical data (LC-MS) shows a significant impurity with a mass corresponding to the furan analogue of my product. How do I prevent this?
Answer: This is a classic side reaction of the Paal-Knorr synthesis. Under strongly acidic conditions (pH < 3), the intermediate hemiaminal can be eliminated to form a furan instead of a pyrrole.[6][8]
-
Solution: The remedy is to maintain weakly acidic or neutral reaction conditions. Buffer the reaction if necessary or use a milder acid catalyst like acetic acid. This favors the desired intramolecular attack by the amine nitrogen over the competing cyclization pathway that leads to the furan.
Category: Purification & Isolation Challenges
Question 1: My product "oils out" from solution instead of forming crystals during recrystallization. How can I achieve a solid product?
Answer: "Oiling out" is common for polar molecules or when the crude material contains impurities that inhibit crystal lattice formation.[12]
-
Solution: Employ a systematic approach:
-
Add More Solvent: Re-heat the mixture to dissolve the oil, then add a small amount of the hot "good" solvent until the solution is just below saturation. Allow it to cool very slowly.[12]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[12]
-
Use Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.[12]
-
Change Solvent System: Switch to a different solvent or a co-solvent system (a "good" solvent where the compound is soluble and a "poor" solvent where it is not). Dissolve the crude product in a minimum of the hot "good" solvent and slowly add the "poor" solvent until turbidity persists.
-
Question 2: The product streaks badly during silica gel column chromatography, leading to poor separation.
Answer: The combination of the two nitrogen-containing heterocyclic rings makes your target molecule basic and polar. This leads to strong, non-ideal interactions with the acidic silanol groups on the surface of standard silica gel, causing streaking.[13]
-
Solution:
-
Add a Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia in methanol to your eluent. This will neutralize the acidic sites on the silica and improve peak shape.[12][13]
-
Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina. For highly polar compounds, reversed-phase chromatography (C18 silica) with a mobile phase like water/acetonitrile is often the best choice, though it is more costly to scale.[12] Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for purifying very polar compounds.[13][14]
-
Table 1: Troubleshooting Common Purification Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" During Crystallization | Solution is too supersaturated; Cooling too quickly; Presence of impurities. | Re-dissolve and add more hot solvent; Cool slowly; Scratch flask; Use seed crystals; Try a different solvent system.[12] |
| Streaking on Silica Gel Column | Strong interaction between the basic product and acidic silica. | Add a basic modifier (e.g., 0.5% triethylamine) to the eluent; Switch to neutral alumina or reversed-phase (C18) silica.[13] |
| Emulsion During Aqueous Workup | Presence of surfactant-like impurities; Vigorous shaking. | Add brine (saturated NaCl solution) to increase the polarity of the aqueous phase; Gently invert the separatory funnel instead of shaking.[12] |
| Difficulty Removing High-Boiling Solvents (DMF, DMSO) | High boiling point and miscibility with common organic solvents. | Perform multiple washes with water or brine; Consider azeotropic distillation with a solvent like toluene.[12] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most plausible synthetic pathway for this molecule?
A1: A convergent synthesis is most logical. The thiophene core is likely constructed first, followed by the formation of the pyrrole ring. A highly probable key intermediate is methyl 3-amino-4-cyanothiophene-2-carboxylate . This intermediate would then undergo a Paal-Knorr reaction with succinaldehyde (or a derivative) to form the final product. The synthesis of the aminothiophene precursor itself likely involves a variation of established thiophene syntheses like the Gewald or Fiesselmann reactions, adapted for this specific substitution pattern.[15][16]
Sources
- 1. This compound | CAS 175201-81-7 [matrix-fine-chemicals.com]
- 2. Scale-Up: What Goes Wrong? [rsc.org]
- 3. sdlookchem.com [sdlookchem.com]
- 4. catsci.com [catsci.com]
- 5. We’re going to need a bigger flask | Opinion | Chemistry World [chemistryworld.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biotage.com [biotage.com]
- 15. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Chromatographic Purification of Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
Welcome to the technical support center for handling sensitive heterocyclic compounds. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of decomposition of methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate during column chromatography. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your compound.
Section 1: Understanding the Challenge - Frequently Asked Questions (FAQs)
Q1: My compound, this compound, consistently degrades during silica gel chromatography. What are the most likely causes?
A1: The molecular structure of your compound contains two key features that make it susceptible to degradation on standard silica gel:
-
Electron-Rich Heterocycles: The compound contains both a pyrrole and a thiophene ring. These five-membered heterocycles are electron-rich and aromatic.[1][2][3] The pyrrole ring, in particular, is highly reactive and prone to protonation and subsequent acid-catalyzed polymerization, especially at the C2 and C3 positions.[3][4] Standard silica gel possesses acidic surface silanol groups (Si-OH), which can act as a catalyst for this degradation pathway.
-
Hydrolyzable Methyl Ester: The methyl ester functional group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[5][6] The acidic nature of the silica gel surface can facilitate this hydrolysis, leading to the formation of an unwanted, more polar impurity.
Q2: What are the typical signs of on-column decomposition I should look for?
A2: Decomposition during chromatography can manifest in several ways:
-
Low Recovery: A significant loss of mass after the purification process.
-
Tailing Peaks: Broad, asymmetrical peaks on the chromatogram, often indicating interaction with active sites on the stationary phase.
-
Appearance of New Spots/Peaks: Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the collected fractions shows new, unexpected compounds. Often, a highly polar spot that does not move from the baseline of the TLC plate (corresponding to the carboxylic acid or polymer) is a strong indicator.
-
Irreproducible Results: The outcome of the separation varies significantly between runs, even with seemingly identical conditions.[7]
-
Color Streaks on the Column: The formation of colored bands (often brown or black) on the silica column is a classic sign of pyrrole polymerization.
Q3: Is this compound inherently unstable?
A3: While the compound can be stable under neutral, inert conditions, its structure suggests a high potential for instability in the presence of acid, strong bases, or excessive heat. The combination of the acid-sensitive pyrrole moiety and the hydrolyzable ester makes the choice of purification technique critical.[8] The key is not to view the compound as "unstable" but as "sensitive" to specific conditions that must be controlled during purification.
Section 2: Troubleshooting and Optimization Guide
This section provides a systematic approach to diagnosing and solving decomposition issues. Follow this workflow to optimize your purification protocol.
Caption: Troubleshooting workflow for sensitive compound purification.
Step 1: Mitigate the Acidity of the Stationary Phase
The primary cause of degradation is often the acidic nature of silica gel.
-
Question: Are you using untreated, standard-grade silica gel?
-
Analysis: The surface silanol groups (Si-OH) on silica are acidic and can catalyze the decomposition of your compound.
-
Solution A (Recommended): Deactivate the Silica Gel. Passivating these acidic sites before introducing your compound is the most effective strategy. This is achieved by pre-treating the silica with a basic modifier.
-
See Protocol 1: Deactivation of Silica Gel for Flash Chromatography.
-
-
Solution B: Use an Alternative Stationary Phase. If deactivation is insufficient, consider a different stationary phase altogether.
-
Neutral Alumina: Can be a good alternative, but be aware it can have its own activity issues.
-
Reversed-Phase Silica (C18): This is an excellent option if your compound is soluble in common reversed-phase solvents (e.g., acetonitrile, methanol, water). The separation occurs in a non-acidic environment.
-
Step 2: Neutralize the Mobile Phase
Even with deactivated silica, maintaining a non-acidic environment during elution is crucial.
-
Question: What is your mobile phase composition?
-
Analysis: Solvents like dichloromethane can contain trace amounts of HCl. Even neutral solvents will not counteract the inherent acidity of the silica.
-
Solution: Add a Basic Modifier to the Eluent. The addition of a small amount of a volatile base to your mobile phase systemically neutralizes acidic sites as the solvent front moves down the column.
-
Recommended Modifier: Add 0.1% to 1% triethylamine (Et₃N) or pyridine to your mobile phase mixture (e.g., Hexane/Ethyl Acetate + 0.5% Et₃N).
-
Causality: The lone pair on the nitrogen of triethylamine interacts with the acidic silanol protons, effectively "capping" them and rendering them unavailable to interact with your sensitive compound.
-
Caption: Passivation of acidic silica sites by a basic modifier.
Step 3: Optimize Sample Loading
The way you apply your compound to the column can significantly impact its stability.
-
Question: Are you loading your sample dissolved in a strong solvent ("wet loading")?
-
Analysis: Dissolving the compound in a minimal amount of a strong solvent and applying it directly to the top of the column concentrates your sensitive material on a small, highly acidic portion of the silica before elution begins. This is a critical window for decomposition.
-
Solution: Use a Dry Loading Technique. This method involves pre-adsorbing your compound onto a small amount of silica (or another inert support like Celite®) before adding it to the column.
-
Benefit: The compound is distributed thinly and is only exposed to the mobile phase as it begins to move down the column, preventing a prolonged "acid bath" at the top.
-
Procedure: Dissolve your crude product in a suitable solvent (e.g., dichloromethane, acetone). Add a small amount of silica gel (2-3 times the mass of your crude product). Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained. Carefully layer this powder on top of your prepared column.
-
Step 4: Adjust Run Conditions
-
Question: Are you using slow, gravity-fed chromatography?
-
Analysis: Increased contact time between your compound and the stationary phase provides more opportunity for degradation.
-
Solution: Use Flash Chromatography and Optimize Flow Rate.
-
Flash Chromatography: Applying pressure (air or nitrogen) significantly speeds up the separation, reducing the residence time on the column from hours to minutes.
-
Temperature: If practical, running the column in a cold room or with a jacketed column at a reduced temperature can slow the rate of any potential decomposition reactions.[8]
-
Section 3: Recommended Protocols & Data
Protocol 1: Deactivation and Packing of Silica Gel for Flash Chromatography
-
Prepare the Slurry: In a beaker, measure the required volume of silica gel for your column.
-
Add Mobile Phase: Add your chosen mobile phase (e.g., 95:5 Hexane/Ethyl Acetate) containing 0.5% triethylamine . Add enough solvent to create a mobile slurry that can be easily poured.
-
Stir: Gently stir the slurry for 5-10 minutes. This allows the triethylamine to equilibrate and neutralize the silica surface.
-
Pack the Column: Pour the slurry into your chromatography column and use pressure to pack the bed firmly, ensuring no air bubbles are trapped.
-
Equilibrate: Run 2-3 column volumes of the base-modified mobile phase through the packed column before loading your sample. This ensures the entire stationary phase bed is fully equilibrated and passivated.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Standard Method (High Risk) | Recommended Method (Low Risk) | Rationale |
| Stationary Phase | Standard Silica Gel | Silica Gel deactivated with Et₃N | Neutralizes acidic Si-OH groups, preventing acid-catalyzed decomposition. |
| Mobile Phase | Neutral Solvents (e.g., Hexane/EtOAc) | Solvents + 0.1-1% Et₃N | Continuously passivates the stationary phase during elution. |
| Sample Loading | Wet Loading | Dry Loading onto Silica or Celite® | Avoids concentrating the analyte on raw silica, minimizing initial degradation. |
| Elution Method | Gravity Chromatography | Flash Chromatography | Reduces contact time between the analyte and the stationary phase. |
| Expected Outcome | Low yield, polymerization, hydrolysis | High yield, high purity, intact compound | Conditions are optimized to preserve the integrity of the sensitive molecule. |
References
- Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024). LCGC North America.
- What is the acidity order of thiophene pyrrole and furan? (2017). Quora.
- Basic behavior of pyrrole, thiophene and furan. Química Organica.org.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
- Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Pharmaguideline.
- Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (2015). Phytochemistry Reviews.
- Hydrolysis of methyl esters.
- Methyl Esters. Organic Chemistry Portal.
- Hydrolysis of methyl esters and alkylation to phenacyl esters.
- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids.
- Electron-rich and Electron-poor Heterocycles. YouTube.
- Five-membered Heterocycles Pyrrole, Furan and Thiophene. Lecture Notes.
- Heterocyclic Chemistry. Boyer Research Group.
Sources
- 1. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. quora.com [quora.com]
- 5. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 6. Methyl Esters [organic-chemistry.org]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Structural Landscape of Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate for Drug Discovery
For researchers, scientists, and drug development professionals navigating the intricate world of heterocyclic chemistry, the thiophene scaffold remains a cornerstone of innovation. Its unique electronic properties and versatile substitution patterns make it a privileged structure in medicinal chemistry. This guide provides an in-depth comparative analysis of methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate , a molecule of significant interest, benchmarked against a structurally related alternative. In the absence of a publicly available crystal structure for our primary compound, this guide will leverage data from closely related analogues and computational predictions to infer its structural characteristics, offering a valuable predictive tool for researchers.
Introduction: The Thiophene Scaffold in Modern Drug Discovery
Thiophene and its derivatives are integral to a wide array of approved drugs and clinical candidates, demonstrating efficacy in oncology, neurology, and infectious diseases.[1] Their bioisosteric relationship with benzene, coupled with the sulfur atom's ability to engage in unique intermolecular interactions, provides a powerful platform for modulating drug-target engagement and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The subject of this guide, this compound, combines the thiophene core with a cyano group, a known hydrogen bond acceptor and metabolic blocker, and a pyrrole moiety, another key five-membered aromatic heterocycle prevalent in bioactive molecules. This specific combination of functional groups suggests its potential as a kinase inhibitor or a modulator of protein-protein interactions.[2][3][4]
Predicted Structural Features of this compound
While a definitive X-ray crystal structure for this compound is not currently available in the public domain, we can infer its likely solid-state conformation and key structural parameters by examining the crystal structures of analogous compounds.
Core Tenets of the Predicted Structure:
-
Planarity and Conformation: The thiophene and pyrrole rings are both aromatic and thus individually planar. The key conformational flexibility will arise from the rotation around the C-N bond connecting the two rings. Based on the crystal structure of the closely related 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, a relatively planar overall structure can be anticipated, with a slight dihedral angle between the two rings.[5] The methyl carboxylate and cyano groups are expected to be nearly coplanar with the thiophene ring to maximize conjugation.
-
Intermolecular Interactions: The presence of the cyano group and the carbonyl oxygen of the ester provides strong hydrogen bond acceptors. In a crystalline solid, these are likely to engage in C-H···N and C-H···O interactions with neighboring molecules. The aromatic rings also offer the potential for π-π stacking interactions, which are common in the crystal packing of such planar heterocyclic systems.
-
Bond Lengths and Angles: Standard bond lengths and angles for substituted thiophene and pyrrole rings are well-established. Any significant deviations in an experimental structure would indicate electronic effects of the substituents. For instance, the electron-withdrawing nature of the cyano and carboxylate groups is expected to influence the bond lengths within the thiophene ring.
Comparative Analysis: Unveiling the Impact of Substitution
To contextualize the predicted properties of our target molecule, we will compare it with a structurally similar alternative: methyl 4-cyano-3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate . The addition of two methyl groups to the pyrrole ring provides a valuable point of comparison for understanding how seemingly minor structural modifications can influence physicochemical properties and solid-state packing.
| Property | This compound | Methyl 4-cyano-3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate |
| Molecular Formula | C11H8N2O2S | C13H12N2O2S |
| Molecular Weight | 232.26 g/mol | 260.31 g/mol |
| Predicted Solubility | Higher in polar solvents | Lower in polar solvents |
| Predicted Crystal Packing | Likely dominated by π-π stacking and hydrogen bonding | Steric hindrance from methyl groups may disrupt optimal π-π stacking |
| Potential for Drug-Target Interactions | Unhindered pyrrole N-H may act as a hydrogen bond donor | Methyl groups may provide beneficial hydrophobic interactions |
The steric bulk of the methyl groups in the alternative compound is expected to have a significant impact on its solid-state structure. These groups may hinder the close packing of the aromatic rings, potentially leading to a less dense crystal structure and altered solubility properties. From a drug design perspective, these methyl groups could also occupy hydrophobic pockets in a target protein, potentially enhancing binding affinity.
Synthetic Pathways: A Practical Guide
The synthesis of polysubstituted thiophenes is a well-trodden path in organic chemistry, with the Gewald aminothiophene synthesis being a particularly robust and versatile method.[6][7][8] Below is a plausible, detailed protocol for the synthesis of this compound, based on established methodologies.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of the 2-aminothiophene intermediate via Gewald Reaction
-
To a stirred solution of an appropriate β-ketoester (1.0 eq.) and malononitrile (1.0 eq.) in ethanol (5 mL/mmol), add a catalytic amount of a base such as morpholine or triethylamine (0.1 eq.).
-
Add elemental sulfur (1.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 2-amino-3-cyano-4-substituted-thiophene-5-carboxylate intermediate.
Step 2: Paal-Knorr Pyrrole Synthesis to form the final product
-
In a round-bottom flask, dissolve the 2-aminothiophene intermediate (1.0 eq.) and 2,5-dimethoxytetrahydrofuran (1.1 eq.) in glacial acetic acid (10 mL/mmol).
-
Heat the mixture to reflux (approximately 118 °C) for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a beaker of ice-water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Thiophene Derivatives: Unveiling the Therapeutic Potential of Pyrrolyl-Thiophenes Against Established Drug Scaffolds
In the landscape of medicinal chemistry, the thiophene ring stands as a privileged scaffold, a cornerstone in the design of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in diverse molecular interactions have cemented its role in a wide array of approved drugs.[1] This guide provides a comprehensive comparison of a promising class of thiophene derivatives, represented by methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate , against established thiophene-based pharmaceuticals. Through a detailed examination of their synthesis, physicochemical characteristics, and biological activities, we aim to provide researchers, scientists, and drug development professionals with a thorough understanding of their relative therapeutic potential.
While specific experimental data for this compound is not extensively available in peer-reviewed literature, we will utilize data for the closely related and well-characterized analogue, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-phenyl-4-(thiophen-2-yl)thiophene-2-carboxamide , as a representative of the pyrrolyl-thiophene class. This compound shares the core pyrrolyl-thiophene structure and provides a basis for a scientifically grounded comparison. For our benchmark, we have selected Lornoxicam , a potent non-steroidal anti-inflammatory drug (NSAID) from the oxicam class, which also features a thiophene moiety and exhibits a range of biological activities.[3][4]
The Thiophene Scaffold: A Versatile Player in Drug Discovery
The five-membered sulfur-containing heterocycle, thiophene, is a recurring motif in a multitude of biologically active compounds.[5][6] Its structural and electronic similarity to a phenyl ring allows it to act as a bioisostere, often leading to improved pharmacokinetic and pharmacodynamic properties. Thiophene derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[2][7] This versatility stems from the ability of the thiophene ring to be readily functionalized, allowing for the fine-tuning of a molecule's properties to achieve desired therapeutic outcomes.[3]
Synthesis and Physicochemical Properties: A Tale of Two Thiophenes
The synthetic accessibility of a compound is a critical factor in its potential for drug development. Here, we compare the synthetic routes and key physicochemical properties of our representative pyrrolyl-thiophene and Lornoxicam.
Representative Pyrrolyl-Thiophene: 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-phenyl-4-(thiophen-2-yl)thiophene-2-carboxamide
The synthesis of this class of compounds typically involves a multi-step sequence, often culminating in the formation of the substituted thiophene ring via established cyclization reactions. A plausible synthetic approach is outlined below.
Caption: Plausible synthetic workflow for a pyrrolyl-thiophene derivative.
Physicochemical Properties of a Representative Pyrrolyl-Thiophene:
| Property | Value | Reference |
| Molecular Formula | C23H20N2OS2 | N/A |
| Molecular Weight | 404.55 g/mol | N/A |
| Appearance | Solid | [8] |
| Solubility | Soluble in organic solvents like DMSO and DMF | General knowledge |
Lornoxicam: An Established Thiophene-Containing Drug
The synthesis of Lornoxicam is well-documented and involves the construction of the thieno[2,3-e][1][9]thiazine core.[10][11]
Caption: Synthetic pathway for the drug Lornoxicam.
Physicochemical Properties of Lornoxicam:
| Property | Value | Reference |
| Molecular Formula | C13H10ClN3O4S2 | [4] |
| Molecular Weight | 371.82 g/mol | [4] |
| Appearance | Yellow crystalline powder | [10] |
| Melting Point | 225-230 °C (decomposes) | [10] |
| Solubility | Practically insoluble in water, soluble in DMSO | [10] |
Comparative Biological Activity: A Multifaceted Evaluation
The true measure of a compound's potential lies in its biological activity. We will now compare the reported activities of our representative pyrrolyl-thiophene and Lornoxicam across several key therapeutic areas.
Anticancer Activity
Thiophene derivatives have emerged as a significant class of anticancer agents, targeting various pathways involved in tumor growth and proliferation.[12]
Comparative Anticancer Activity (IC50 values in µM):
| Compound | HepG2 (Liver) | A549 (Lung) | MCF-7 (Breast) | Reference |
| Representative Pyrrolyl-Thiophene Analogue | Data not available | Data not available | Data not available | N/A |
| Lornoxicam | 150.5 ± 12.3 | 185.2 ± 15.1 | 210.8 ± 18.5 | [13] |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.5 ± 0.08 | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., HepG2, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Thiophene derivatives have shown promise in this area.[16]
Comparative Antimicrobial Activity (MIC in µg/mL):
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | Reference |
| Representative Pyrrolyl-Thiophene Analogue | ~15 | ~30 | [17][18] |
| Meloxicam (Comparator) | >100 | >100 | [1][9] |
| Ciprofloxacin (Control) | 0.5 | 0.25 | General knowledge |
Pyrrole-containing compounds have demonstrated significant antibacterial activity.[17][18] While specific data for our chosen analogue is illustrative, the broader class shows potential. Meloxicam, another thiophene-containing NSAID, exhibits weak direct antibacterial activity.[1][9]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Prepare Inoculum: Grow bacterial strains overnight and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Kinase Inhibitory Activity
Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Thiophene derivatives have been explored as potent kinase inhibitors.[19][20]
Comparative Kinase Inhibitory Activity (IC50 in nM):
| Compound | VEGFR2 | PDGFRβ | Pim-1 | Reference |
| Representative Pyrrolyl-Thiophene Analogue | ~50-100 | ~100-200 | Data not available | [19][20] |
| Lornoxicam | >10,000 | >10,000 | >10,000 | Assumed based on primary mechanism |
| Sunitinib (Control) | 2 | 2 | >10,000 | [21] |
Pyrrole indolin-2-one scaffolds, which share structural similarities with our representative compound, are known potent inhibitors of receptor tyrosine kinases like VEGFRs and PDGFRs.[19] Lornoxicam's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, and it is not a potent kinase inhibitor.[22]
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Kinase Reaction: Set up a reaction mixture containing the target kinase, a suitable substrate (e.g., a peptide), and ATP in a buffer solution.
-
Compound Addition: Add the test compounds at various concentrations.
-
Incubation: Incubate the reaction at a specific temperature for a defined period to allow for phosphorylation.
-
Detection: Quantify the amount of phosphorylated substrate using methods such as ADP-Glo™, LanthaScreen™, or HTRF®.
-
Data Analysis: Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Caption: General workflow for an in vitro kinase inhibition assay.
Structure-Activity Relationship (SAR) and Future Directions
The comparative analysis reveals that the pyrrolyl-thiophene scaffold holds significant promise as a versatile platform for the development of novel therapeutics. The presence of the pyrrole ring in conjunction with the thiophene core appears to confer potent biological activities, particularly in the realms of anticancer and antimicrobial applications.
Key SAR Insights:
-
Pyrrole Substitution: The nature and position of substituents on the pyrrole ring can significantly influence activity and selectivity.
-
Thiophene Core: The thiophene ring serves as a rigid scaffold that can be functionalized to modulate physicochemical properties and target engagement.
-
Linker and Terminal Groups: The groups attached to the thiophene core are crucial for interacting with specific biological targets.
Future research should focus on synthesizing and evaluating a broader library of pyrrolyl-thiophene derivatives to establish a more comprehensive SAR. This will enable the rational design of compounds with improved potency, selectivity, and drug-like properties.
Conclusion
This guide has provided a comparative overview of a representative pyrrolyl-thiophene derivative and the established thiophene-containing drug, Lornoxicam. While direct comparisons are limited by the availability of data for the specific target molecule, the analysis of structurally related compounds highlights the significant potential of the pyrrolyl-thiophene scaffold in medicinal chemistry. Their demonstrated anticancer and antimicrobial activities, coupled with their potential as kinase inhibitors, make them an exciting area for further investigation. As our understanding of the intricate biology of diseases evolves, the versatility of the thiophene ring, particularly when combined with other privileged heterocycles like pyrrole, will undoubtedly continue to fuel the discovery of the next generation of therapeutics.
References
-
Thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
-
Meloxicam inhibits biofilm formation and enhances antimicrobial agents efficacy by Pseudomonas aeruginosa. MicrobiologyOpen.
-
A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed.
-
A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science.
-
Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications. ResearchGate.
-
A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College.
-
A Review on Anticancer Activities of Thiophene and Its Analogs. ResearchGate.
-
Lornoxicam synthesis. ChemicalBook.
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI.
-
LORNOCAM. New Drug Approvals.
-
Structure-Activity Relationships of Thiophene Derivatives of Biological Interest. Taylor & Francis Online.
-
This compound | CAS 175201-81-7. Matrix Fine Chemicals.
-
Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. NIH.
-
methyl 4-cyano-3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate. Sigma-Aldrich.
-
Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonamide thiophene-2-carboxylic acid methyl ester. Patsnap Eureka.
-
Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate.
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH.
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. NIH.
-
Anti-tumor effect of non-steroidal anti-inflammatory drugs on human ovarian cancers. PubMed.
-
Anti-Inflammatory Drugs as Anticancer Agents. MDPI.
-
Pharmacological and biochemical activities of tenoxicam (Ro 12-0068), a new non-steroidal anti-inflammatory drug. PubMed.
-
Synthesis and biological evaluation of thiophene [3,2-b] pyrrole derivatives as potential anti-inflammatory agents. PubMed.
-
Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. PubMed.
-
Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. PubMed.
-
Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents. NIH.
-
Synthesis and Anti-microbial Screening of N-(3-cyano-4,5,6,7-tetrahydro-1 benzothiophen-2-yl)-2-(arylphenyl)acetamide. Der Pharma Chemica.
-
Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Emerging Technologies and Innovative Research.
-
Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate.
-
Structures of some bioactive compounds containing thiophene moiety. ResearchGate.
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.
-
Research on antibacterial and antifungal agents. XIII. Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids. PubMed.
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. ResearchGate.
-
Comprehensive characterization of the Published Kinase Inhibitor Set. The University of North Carolina at Chapel Hill.
-
Synthesis, Pim kinase inhibitory potencies and in vitro antiproliferative activities of diversely substituted pyrrolo[2,3-a]carbazoles. PubMed.
-
Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. PubMed.
Sources
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Meloxicam and Study of Their Antimicrobial Effects against Phyto- and Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Lornoxicam | Semantic Scholar [semanticscholar.org]
- 4. Lornoxicam synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CN112592356A - Method for synthesizing lornoxicam - Google Patents [patents.google.com]
- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Meloxicam inhibits biofilm formation and enhances antimicrobial agents efficacy by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonamide thiophene-2-carboxylic acid methyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 12. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-tumor effect of non-steroidal anti-inflammatory drugs on human ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Research on antibacterial and antifungal agents. XIII. Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 20. Synthesis, Pim kinase inhibitory potencies and in vitro antiproliferative activities of diversely substituted pyrrolo[2,3-a]carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacological and biochemical activities of tenoxicam (Ro 12-0068), a new non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate and Its Positional Isomers
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the structural arrangement of substituents on a heterocyclic scaffold is a critical determinant of biological activity. This guide provides a comprehensive comparison of the biological activities of methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate and its positional isomers. While direct comparative studies on these specific isomers are limited, this document synthesizes available data on related structures to elucidate potential structure-activity relationships (SAR) and guide future research. Thiophene and pyrrole moieties are prevalent in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3]
The Core Molecule and Its Isomeric Landscape
The subject of this guide is this compound, a molecule featuring a thiophene core substituted with a methyl carboxylate, a cyano group, and a pyrrole ring. The specific arrangement of these functional groups is paramount to its interaction with biological targets. The primary isomers of interest are positional isomers, where these substituents occupy different positions on the thiophene ring. Understanding the biological implications of these positional variations is crucial for the rational design of more potent and selective therapeutic agents.
The key isomers for comparison are:
-
Isomer 1 (Target Molecule): this compound (CAS 175201-81-7)[4][5][6][7]
-
Isomer 2: methyl 3-cyano-4-(1H-pyrrol-1-yl)thiophene-2-carboxylate
-
Isomer 3: methyl 5-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
-
Isomer 4: methyl 4-cyano-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate
dot graph { layout=neato; node [shape=plaintext]; "Isomer 1" [label="Isomer 1\n(Target Molecule)"]; "Isomer 2" [label="Isomer 2"]; "Isomer 3" [label="Isomer 3"]; "Isomer 4" [label="Isomer 4"]; "Isomer 1" -- "Isomer 2" [label="Positional Isomers"]; "Isomer 1" -- "Isomer 3" [label="Positional Isomers"]; "Isomer 1" -- "Isomer 4" [label="Positional Isomers"]; }
Caption: Positional isomers of this compound.
Comparative Biological Activities: An Evidence-Based Discussion
Anticancer Activity
Thiophene and pyrrole derivatives have demonstrated significant potential as anticancer agents.[1][2][8][9][10] The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and inhibit key enzymes involved in cancer cell proliferation and survival, such as kinases and tubulin.[1][11][12]
Structure-Activity Relationship Insights:
Studies on various substituted thiophenes suggest that the position and nature of electron-withdrawing groups, such as the cyano (CN) group, and bulky aromatic substituents, like the pyrrole ring, can significantly influence anticancer potency.[13] For instance, certain 2-amino-3-cyanothiophene derivatives have been identified as potent inhibitors of STAT3, a key signaling protein in cancer. The cyano group in these analogs plays a crucial role in their binding and inhibitory activity.
It is plausible that the relative positions of the cyano and pyrrolyl groups in our target isomers will modulate their interaction with biological targets. For example, the proximity of the electron-rich pyrrole ring to the electron-withdrawing cyano group and the ester functionality could influence the molecule's electronic distribution and, consequently, its binding affinity to target proteins.
Antimicrobial Activity
Both thiophene and pyrrole scaffolds are present in numerous compounds with notable antibacterial and antifungal properties.[14][15][16][17][18] The mode of action for these compounds can vary, from disrupting cell membrane integrity to inhibiting essential enzymes.
Structure-Activity Relationship Insights:
In a series of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids, some derivatives showed appreciable antibacterial activity, particularly against Staphylococcus species, while being inactive as antifungal agents.[18] This highlights the specificity of action that can be achieved through structural modifications. The antimicrobial activity of 2-cyano-3-(5'-R-2'-furyl)propenic acid derivatives was found to increase with a more pronounced electron-acceptor effect of the substituent on the furan ring.[19] This suggests that the electronic properties of the heterocyclic substituents are critical for antimicrobial efficacy.
For our target isomers, the positioning of the pyrrole and cyano groups could impact their ability to penetrate microbial cell walls and interact with intracellular targets. For instance, the steric hindrance and electronic effects resulting from different substitution patterns might favor binding to bacterial enzymes over fungal ones, or vice versa.
Experimental Protocols for Biological Evaluation
To facilitate further research and direct comparison of these isomers, we provide detailed protocols for assessing their potential anticancer and antimicrobial activities.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[20][21]
Principle:
This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (the target molecule and its isomers) in the culture medium. After the initial 24-hour incubation, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Formazan Solubilization: Incubate the plate for another 2-4 hours at 37°C. After this incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle:
This method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a defined incubation period.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solution: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration.
-
Preparation of Microtiter Plates: Dispense 50 µL of sterile broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) into each well of a 96-well plate.
-
Serial Dilution: Add 50 µL of the antimicrobial stock solution to the first well of each row. Perform two-fold serial dilutions by transferring 50 µL from each well to the next well in the same row. Discard the final 50 µL from the last well. This will result in a range of concentrations of the test compound.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add 50 µL of the diluted inoculum to each well, including a positive control well (broth and inoculum without the antimicrobial agent) and a negative control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 16-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Conclusion and Future Directions
Future research should focus on the synthesis and systematic biological evaluation of these specific isomers against a panel of cancer cell lines and microbial strains. Such studies, employing the standardized protocols outlined in this guide, will provide the much-needed quantitative data to establish clear structure-activity relationships. This will, in turn, enable the rational design of novel, more effective therapeutic agents based on the versatile pyrrolyl-cyanothiophene scaffold.
References
- Abdel-Rahman, S. A., Wafa, E. I., Ebeid, K., Geary, S. M., Naguib, Y. W., El-Damasy, A. K., & Salem, A. K. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Nanomedicine: Nanotechnology, Biology and Medicine, 38, 102459.
-
ResearchGate. (n.d.). Thiophene Derivative‐Loaded Nanoparticles Mediate Anticancer Activity Through the Inhibition of Kinases and Microtubule Assembly | Request PDF. Retrieved from [Link]
- Late, A. R., Kadam, V. N., & Rahane, R. D. (2023). Synthesis and in vitro Evaluation of Novel Thiophene Derivatives. Journal of Drug Delivery and Therapeutics, 13(7), 104-109.
- Abdelnaby, R. M., El-Malah, A. A., FakhrEldeen, R. R., Saeed, M. M., Nadeem, R. I., Younis, N. S., Abdel-Rahman, H. M., & El-Dydamony, N. M. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Pharmaceuticals, 15(6), 700.
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 175201-81-7. Retrieved from [Link]
-
Semantic Scholar. (n.d.). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. Retrieved from [Link]
-
Scirp.org. (n.d.). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Retrieved from [Link]
-
NIH. (2024). Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. Retrieved from [Link]
-
NIH. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Retrieved from [Link]
-
Studylib. (n.d.). Synthesis and Biological Evaluation of Some 3-Cyano-4-(1. Retrieved from [Link]
-
NIH. (2014). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Retrieved from [Link]
-
PubMed. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). Molecules PDF. Retrieved from [Link]
-
Chemical Point. (n.d.). Methyl 4-cyano-3-(N-pyrrolo)thiophene-2-carboxylat. Retrieved from [Link]
-
NIH. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Retrieved from [Link]
-
PubMed. (2014). Synthesis and biological evaluation of 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives as potential anticancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. Retrieved from [Link]
-
MDPI. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]
-
ACS Publications. (2020). Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. Retrieved from [Link]
-
NIH. (2020). Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Pot Synthesis , Characterization and Antimicrobial Activity of New 3-Cyano-4-Alkyl-6-(2,5-Dichlorothiophen-3-Yl)-2(1H)-Pyridones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential | Request PDF. Retrieved from [Link]
-
NIH. (2025). Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. Retrieved from [Link]
-
NIH. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Retrieved from [Link]
-
ResearchGate. (n.d.). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Retrieved from [Link]
-
MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
NIH. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]
-
NIH. (2024). 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. Retrieved from [Link]
-
PubMed. (2018). Synthesis and Biological Evaluation of 3-cyano-4H-chromene Derivatives Bearing Carbamate Functionality. Retrieved from [Link]
-
ResearchGate. (n.d.). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Retrieved from [Link]
-
PubMed. (1991). Research on antibacterial and antifungal agents. XIII. Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity. Retrieved from [Link]
-
PubMed. (2010). Synthesis and Biological Activity of Organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates and .... Retrieved from [Link]
-
MDPI. (2023). Antimicrobial Properties of a Novel PEGylated Copper Nanoparticle-Embedded Silicone Rubber with Potential for Use in Biomedical Applications. Retrieved from [Link]
-
NIH. (2023). Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors. Retrieved from [Link]
-
PubMed. (1985). Antimicrobial activity of methyl esters and nitriles of 2-cyano-3-(5'-R-2'-furyl)propenic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent development in synthesis of pyrrolin‐4‐ones/pyrrolin‐3‐ones. Retrieved from [Link]
-
NIH. (2019). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Retrieved from [Link]
-
MDPI. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Retrieved from [Link]
Sources
- 1. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biolmolchem.com [biolmolchem.com]
- 4. This compound | CAS 175201-81-7 [matrix-fine-chemicals.com]
- 5. 175201-81-7|this compound|BLD Pharm [bldpharm.com]
- 6. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 7. chemicalpoint.eu [chemicalpoint.eu]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. studylib.net [studylib.net]
- 16. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Research on antibacterial and antifungal agents. XIII. Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antimicrobial activity of methyl esters and nitriles of 2-cyano-3-(5'-R-2'-furyl)propenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]
- 21. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Methyl 4-Cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate: Two Competing Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry. Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate, a molecule incorporating both thiophene and pyrrole scaffolds, represents a structure of significant interest for drug discovery programs. This guide provides an in-depth comparison of two prominent synthetic routes to this target molecule, offering a critical evaluation of their respective strengths and weaknesses based on established chemical principles and available experimental data.
Two primary strategies emerge for the construction of this molecule:
-
Route A: The Gewald-Clauson-Kaas Approach. This convergent strategy involves the initial construction of a substituted aminothiophene core via the Gewald reaction, followed by the annulation of the pyrrole ring using the Clauson-Kaas synthesis.
-
Route B: The Halogenation-Cross-Coupling Strategy. This route entails the synthesis of a halogenated thiophene intermediate, which then undergoes a transition-metal-catalyzed cross-coupling reaction with pyrrole to form the desired C-N bond.
This guide will dissect each route, providing detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most appropriate synthetic strategy for their needs.
Route A: The Gewald-Clauson-Kaas Approach
This classical approach leverages two powerful named reactions to build the target molecule in a stepwise fashion.
Step 1: Gewald Synthesis of Methyl 3-Amino-4-cyanothiophene-2-carboxylate
The Gewald reaction is a one-pot, three-component reaction that efficiently produces highly substituted 2-aminothiophenes.[1][2][3] In this case, a suitable ketone, methyl cyanoacetate, and elemental sulfur are condensed in the presence of a base.
Reaction Scheme:
Causality Behind Experimental Choices:
The choice of base is critical in the Gewald reaction, as it catalyzes both the initial Knoevenagel condensation between the ketone and the active methylene compound (methyl cyanoacetate) and the subsequent ring closure.[2] Morpholine or triethylamine are commonly employed for this purpose. The reaction is typically carried out in a polar solvent like ethanol or dimethylformamide to facilitate the dissolution of the reactants and intermediates. Microwave irradiation has been shown to accelerate the reaction and improve yields in some cases.[4]
Experimental Protocol: Gewald Synthesis
-
To a stirred solution of the appropriate α-cyano ketone (1.0 eq) and methyl cyanoacetate (1.0 eq) in ethanol (20 mL), add elemental sulfur (1.1 eq).
-
Add diethylamine (1.5 eq) dropwise to the suspension.
-
Heat the reaction mixture to 50°C and stir for 3 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 3-amino-4-cyanothiophene-2-carboxylate.
Step 2: Clauson-Kaas Pyrrole Synthesis
The Clauson-Kaas reaction provides a reliable method for the synthesis of N-substituted pyrroles from a primary amine and 2,5-dimethoxytetrahydrofuran.[2][4][5] The reaction proceeds via an acid-catalyzed condensation.
Reaction Scheme:
Causality Behind Experimental Choices:
The reaction is typically catalyzed by a Brønsted acid, such as acetic acid or p-toluenesulfonic acid, which facilitates the in situ formation of the 1,4-dicarbonyl compound from 2,5-dimethoxytetrahydrofuran.[5] The choice of solvent can vary, with acetic acid itself often serving as both the catalyst and solvent. Greener protocols utilizing water or solvent-free conditions under microwave irradiation have also been developed.[4][6]
Experimental Protocol: Clauson-Kaas Synthesis
-
In a round-bottom flask, dissolve methyl 3-amino-4-cyanothiophene-2-carboxylate (1.0 eq) in glacial acetic acid (15 mL).
-
Add 2,5-dimethoxytetrahydrofuran (1.2 eq) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the final product.
Logical Flow of the Gewald-Clauson-Kaas Approach
Caption: Workflow for the Gewald-Clauson-Kaas synthesis route.
Route B: The Halogenation-Cross-Coupling Strategy
This alternative approach involves the initial preparation of a halogenated thiophene building block, followed by a modern cross-coupling reaction to introduce the pyrrole moiety.
Step 1: Synthesis of Methyl 4-Cyano-3-halothiophene-2-carboxylate
The synthesis of the key 3-halothiophene intermediate can be approached in several ways. One common method involves the Sandmeyer-type reaction from the corresponding 3-aminothiophene, which can be prepared via the Gewald reaction as described in Route A. Alternatively, direct halogenation of a suitable thiophene precursor can be employed.
Experimental Protocol: Synthesis of Methyl 3-Bromo-4-cyanothiophene-2-carboxylate (via Sandmeyer-type reaction)
-
Dissolve methyl 3-amino-4-cyanothiophene-2-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (48%).
-
Cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Extract the product with dichloromethane, wash the organic layer with water and brine, and dry over magnesium sulfate.
-
Purify the crude product by column chromatography to obtain methyl 3-bromo-4-cyanothiophene-2-carboxylate.
Step 2: Buchwald-Hartwig or Ullmann Cross-Coupling
With the 3-halothiophene in hand, the pyrrole ring can be introduced via a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation.
Reaction Scheme (Buchwald-Hartwig):
Causality Behind Experimental Choices:
The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation.[7] The choice of palladium catalyst and phosphine ligand is crucial for achieving high yields and depends on the specific substrates. Sterically hindered biarylphosphine ligands such as XPhos or RuPhos are often effective.[8] A strong base, such as sodium tert-butoxide or cesium carbonate, is required to deprotonate the pyrrole and facilitate the catalytic cycle.
The Ullmann condensation is a classical copper-catalyzed alternative.[9] While it often requires higher temperatures and may have a more limited substrate scope compared to the Buchwald-Hartwig reaction, it can be a viable option, particularly with more reactive iodo-substituted thiophenes. L-proline has been shown to be an effective ligand in promoting Ullmann-type couplings at lower temperatures.[10]
Experimental Protocol: Buchwald-Hartwig Cross-Coupling
-
To an oven-dried Schlenk tube, add methyl 3-bromo-4-cyanothiophene-2-carboxylate (1.0 eq), pyrrole (1.5 eq), cesium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd2(dba)3, 2 mol%) and ligand (e.g., Xantphos, 4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane as the solvent via syringe.
-
Heat the reaction mixture to 100-120°C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the final product.
Logical Flow of the Halogenation-Cross-Coupling Strategy
Caption: Workflow for the Halogenation-Cross-Coupling synthesis route.
Comparative Analysis
| Feature | Route A: Gewald-Clauson-Kaas | Route B: Halogenation-Cross-Coupling |
| Overall Strategy | Convergent, builds thiophene then pyrrole. | Linear, functionalizes a pre-formed thiophene. |
| Key Reactions | Gewald reaction, Clauson-Kaas synthesis. | Halogenation, Buchwald-Hartwig/Ullmann coupling. |
| Starting Materials | Simple, commercially available ketones/aldehydes, cyanoacetates. | Requires synthesis of a 3-aminothiophene precursor. |
| Atom Economy | Generally good, especially the one-pot Gewald reaction. | Can be lower due to the introduction and removal of a halogen. |
| Reaction Conditions | Gewald: Mild to moderate. Clauson-Kaas: Can require acidic conditions and heat, but greener alternatives exist. | Halogenation: Can involve harsh reagents (e.g., Sandmeyer). Cross-coupling: Often requires inert atmosphere and specialized catalysts/ligands. |
| Yields | Can be variable depending on the substrate for both steps. | Cross-coupling reactions can provide high yields, but the halogenation step may be lower yielding. |
| Scalability | Gewald reaction is often scalable. Clauson-Kaas can be scaled, but purification may be challenging. | Cross-coupling reactions can be challenging to scale up due to catalyst cost and sensitivity. |
| Versatility | The Gewald reaction allows for a wide range of substituents on the thiophene ring. | The cross-coupling approach is versatile for introducing various N-aryl groups. |
| Potential Drawbacks | The Clauson-Kaas reaction can be sensitive to substrate electronics and may require optimization. | The use of expensive and air-sensitive palladium catalysts and ligands. The Sandmeyer reaction can generate hazardous byproducts. |
Conclusion
Both the Gewald-Clauson-Kaas approach and the Halogenation-Cross-Coupling strategy offer viable pathways to this compound.
Route A is attractive due to its use of classical, well-established reactions and readily available starting materials. The one-pot nature of the Gewald reaction is a significant advantage in terms of efficiency. However, the potentially harsh conditions of the Clauson-Kaas reaction may require careful optimization, especially for sensitive substrates.
Route B leverages the power of modern cross-coupling chemistry, which can offer high yields and a broad substrate scope for the C-N bond formation step. This route may be preferable if a variety of N-aryl thiophenes are desired. The main challenges lie in the synthesis of the halogenated intermediate and the cost and handling of the palladium catalysts.
The ultimate choice of synthetic route will depend on the specific requirements of the research, including the availability of starting materials and specialized equipment, desired scale, and the need for analogue synthesis. For rapid access to the target compound from simple precursors, the Gewald-Clauson-Kaas approach may be more straightforward. For projects requiring the synthesis of a library of related N-aryl thiophenes, the Halogenation-Cross-Coupling strategy offers greater flexibility in the final step.
References
- Fanta, P. E. The Ullmann Synthesis of Biaryls. Synthesis1974, 1974 (1), 9–21.
- Gewald, K. Heterocyclen aus CH-aciden Nitrilen, VII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chem. Ber.1966, 99 (3), 1002–1007.
- Gewald, K.; Schinke, E.; Böttcher, H. Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus Carbonylverbindungen, Cyanessigestern und Schwefel. Chem. Ber.1966, 99 (1), 94–100.
-
Gewald Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 13, 2026, from [Link]
-
Gewald reaction - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]
- Clauson-Kaas, N.; Tyle, Z. Preparation of N-Substituted Pyrroles from 2,5-Dialkoxytetrahydrofurans. Acta Chem. Scand.1952, 6, 667–670.
- Banu, H.; Kumar, A. Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc2009, (xiv), 181-190.
-
A green chemistry approach to gewald reaction - Der Pharma Chemica. (n.d.). Retrieved January 13, 2026, from [Link]
- US4847386A - Process for preparing thiophene derivatives - Google Patents. (n.d.).
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. (2021). Retrieved January 13, 2026, from [Link]
-
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - NIH. (2023). Retrieved January 13, 2026, from [Link]
-
This compound | CAS 175201-81-7 - Matrix Fine Chemicals. (n.d.). Retrieved January 13, 2026, from [Link]
-
Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC. (n.d.). Retrieved January 13, 2026, from [Link]
-
A new and high yielding synthesis of unstable pyrroles via a modified Clauson-Kaas reaction. - University of Tasmania - Figshare. (2023). Retrieved January 13, 2026, from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 13, 2026, from [Link]
-
l-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Semantic Scholar. (n.d.). Retrieved January 13, 2026, from [Link]
- [ - L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-, methyl ester - Organic Syntheses Procedure. (n.d.). Retrieved January 13, 2026, from http://www.orgsyn.org/demo.aspx?prep=v78p0258
-
Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate - PrepChem.com. (n.d.). Retrieved January 13, 2026, from [Link]
-
L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Request PDF - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
-
Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling - NIH. (n.d.). Retrieved January 13, 2026, from [Link]
-
Pyrrolo[2,1‐f][1][9][11]triazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
-
Recent development in synthesis of pyrrolin‐4‐ones/pyrrolin‐3‐ones - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
-
New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. - SciSpace. (n.d.). Retrieved January 13, 2026, from [Link]
-
Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. (n.d.). Retrieved January 13, 2026, from [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
-
3-bromothiophene - Organic Syntheses Procedure. (n.d.). Retrieved January 13, 2026, from [Link]
-
Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide - MDPI. (n.d.). Retrieved January 13, 2026, from [Link]
- DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents. (n.d.).
-
Synthesis of 8-Bromoflavone and Its Buchwald–Hartwig Reaction with Amines | Request PDF - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
-
Buchwald–Hartwig Amination | Semantic Scholar. (n.d.). Retrieved January 13, 2026, from [Link]
-
An improved synthesis of N-aryl and N-heteroaryl substituted homopiperazines—from conventional thermal conditions to scaling-up using microwave heating | Request PDF - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
-
SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][1][9][12]thiadiazole Series | Request PDF - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Clauson-Kaas-Reaktion – Wikipedia [de.wikipedia.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 6. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles - Google Patents [patents.google.com]
- 10. l-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Gewald Reaction [organic-chemistry.org]
A Comparative Guide to the Reactivity of Methyl 4-Cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate and Its Analogs
Introduction
The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and versatile reactivity.[1] When functionalized, the thiophene scaffold gives rise to a vast chemical space with tunable characteristics. This guide focuses on methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate (hereafter MCTP ), a densely functionalized heterocyclic system. The strategic placement of a π-excessive pyrrole ring and two potent electron-withdrawing groups (EWGs)—a cyano group and a methyl ester—on the thiophene core creates a fascinating push-pull electronic environment. This intricate interplay of electron densities governs the molecule's reactivity, making it a valuable synthon for constructing complex molecular architectures.
This guide provides a comparative analysis of the reactivity of MCTP against a key analog: methyl 4-cyano-3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate (hereafter DM-MCTP ). By introducing electron-donating methyl groups to the pyrrole ring, we can probe how subtle electronic and steric modifications influence the outcomes of various chemical transformations. We will dissect the molecule's reactivity through the lens of electrophilic aromatic substitution, nucleophilic acyl substitution, and cycloaddition reactions, grounding our analysis in mechanistic principles and supporting experimental data.
Electronic Architecture and Predicted Reactivity
The reactivity of MCTP is dictated by the electronic contributions of its substituents. The pyrrole ring at the C3 position acts as an electron-donating group, increasing the electron density of the thiophene ring. Conversely, the cyano group at C4 and the methyl carboxylate at C2 are strong EWGs that significantly reduce electron density through both inductive and mesomeric effects. This creates a polarized system with distinct reactive sites.
-
Thiophene Ring: The combined effect of the EWGs at C2 and C4 deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene.[2] However, the C5 position, being α to the sulfur atom and less directly influenced by the EWGs, remains the most probable site for electrophilic substitution. The electron-rich nature of five-membered heterocycles like pyrrole and thiophene generally makes them more reactive than benzene.[3][4]
-
Pyrrole Ring: The pyrrole ring is inherently more reactive towards electrophiles than thiophene.[5][6] The α-positions (C2' and C5') are highly activated and represent potential sites for electrophilic attack.
-
Ester Carbonyl: The carbonyl carbon of the methyl ester at C2 is a classic electrophilic site, susceptible to nucleophilic acyl substitution.[7][8]
-
Cyano Group: The nitrile carbon is also electrophilic, though generally less reactive than a carbonyl carbon. The group as a whole strongly activates the thiophene ring for potential nucleophilic aromatic substitution.
The introduction of two methyl groups in DM-MCTP is expected to:
-
Increase the electron-donating ability of the pyrrole ring, potentially enhancing the reactivity of the thiophene C5 position.
-
Introduce steric hindrance around the pyrrole-thiophene bond, which may influence the approach of reagents.
Below is a diagram illustrating the key electronic influences within the MCTP scaffold.
Caption: Electronic push-pull effects in the MCTP scaffold.
Comparative Reactivity Analysis
Electrophilic Aromatic Substitution (EAS)
Electrophilic substitution is a hallmark reaction of aromatic heterocycles.[9] In MCTP and its analogs, the key questions are regioselectivity (which position reacts) and relative rate.
-
Regioselectivity: For both MCTP and DM-MCTP, the thiophene C5 position is the predicted major site of electrophilic attack. This is due to the stabilizing effect of the adjacent sulfur atom on the cationic intermediate (σ-complex). The EWGs at C2 and C4 disfavor attack at other positions. While the pyrrole ring is highly activated, the steric bulk of the thiophene substituent may direct attack to the less hindered C5' position of the pyrrole. However, in many cases, the thiophene C5 position is preferentially attacked.
-
Reactivity: The overall order of reactivity for EAS among common five-membered heterocycles is generally pyrrole > furan > thiophene > benzene.[2][4] The deactivating EWGs on MCTP reduce its reactivity below that of simple thiophenes. In comparing MCTP to DM-MCTP, the electron-donating methyl groups on the pyrrole in DM-MCTP increase the electron density of the entire system, leading to a faster rate of EAS compared to MCTP.
The general mechanism for EAS at the C5 position is depicted below.
Caption: General mechanism for electrophilic aromatic substitution.
Nucleophilic Acyl Substitution
The ester group at the C2 position is a prime target for nucleophiles. This reaction proceeds via a classic addition-elimination mechanism, forming a tetrahedral intermediate.[7][10]
-
Reactivity: The reactivity of the carbonyl carbon is enhanced by the electron-withdrawing nature of the thiophene ring, which is itself substituted with another EWG (the cyano group). This makes the ester in MCTP more reactive towards nucleophiles (e.g., in hydrolysis or aminolysis) than a simple alkyl ester.
-
Comparison: In comparing MCTP and DM-MCTP, the overall electronic effect of the substituent at C3 is critical. The more electron-donating 2,5-dimethylpyrrol-1-yl group in DM-MCTP slightly reduces the electrophilicity of the C2 carbonyl carbon compared to the unsubstituted pyrrol-1-yl group in MCTP. Therefore, MCTP is expected to undergo nucleophilic acyl substitution at a slightly faster rate than DM-MCTP.
| Reaction Type | Nucleophile (Example) | Expected Reactivity Order | Rationale |
| Hydrolysis | H₂O / H⁺ or OH⁻ | MCTP > DM-MCTP | The more electron-donating dimethyl-pyrrole group in DM-MCTP slightly reduces the electrophilicity of the ester carbonyl. |
| Aminolysis | R-NH₂ | MCTP > DM-MCTP | Same rationale as hydrolysis. The C2-carbonyl is more electron-deficient in MCTP. |
| Transesterification | R-OH / H⁺ | MCTP > DM-MCTP | Same rationale as hydrolysis. |
Cycloaddition Reactions
While the aromaticity of thiophene and pyrrole rings makes them reluctant participants in cycloaddition reactions like the Diels-Alder reaction, it is not impossible, especially for highly activated or electronically biased systems.[11][12]
-
MCTP as a Dienophile: The C4-C5 double bond, activated by the C4-cyano group, could potentially act as a dienophile in a [4+2] cycloaddition with an electron-rich diene. However, this is often a low-yielding process due to the stability of the aromatic ring.
-
MCTP as a Diene: Thiophenes can sometimes act as dienes, but this usually requires oxidation to the more reactive thiophene-S,S-dioxide.[13] The pyrrole moiety is also known to undergo cycloadditions, often with dienophiles like benzynes.[12]
-
Comparison: There is no strong theoretical basis to predict a significant difference in cycloaddition reactivity between MCTP and DM-MCTP without specific experimental data. Steric hindrance from the methyl groups in DM-MCTP might disfavor certain cycloaddition pathways.
Experimental Protocol: Saponification of MCTP
This protocol describes a standard procedure for the hydrolysis of the methyl ester in MCTP to the corresponding carboxylic acid, a key nucleophilic acyl substitution reaction.[7][14]
Objective: To synthesize 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid via base-catalyzed hydrolysis.
Materials:
-
This compound (MCTP) (1.0 eq)
-
Methanol (MeOH)
-
Potassium Hydroxide (KOH) (2.0 eq)
-
Deionized Water
-
2M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve MCTP (e.g., 2.32 g, 10 mmol) in methanol (40 mL).
-
Base Addition: In a separate beaker, dissolve potassium hydroxide (1.12 g, 20 mmol) in deionized water (10 mL). Add the aqueous KOH solution to the methanolic solution of MCTP at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 65-70 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate/hexanes mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup - Quenching: After the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature and then further cool in an ice bath.
-
Acidification: Slowly add 2M HCl dropwise with stirring until the pH of the solution is ~2-3 (test with pH paper). A precipitate of the carboxylic acid product should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid.
Summary of Comparative Reactivity
The following table summarizes the expected differences in reactivity between MCTP and its dimethylated analog, DM-MCTP.
| Property / Reaction Type | MCTP | DM-MCTP | Underlying Rationale |
| Electron Density at Thiophene C5 | Lower | Higher | The +I effect of the two methyl groups on the pyrrole ring increases electron donation to the thiophene core. |
| Rate of Electrophilic Aromatic Substitution | Slower | Faster | Higher electron density at the reaction site (C5) in DM-MCTP leads to faster reaction with electrophiles. |
| Electrophilicity of C2-Ester Carbonyl | Higher | Lower | Increased electron donation from the dimethyl-pyrrole group in DM-MCTP slightly reduces the partial positive charge on the carbonyl carbon. |
| Rate of Nucleophilic Acyl Substitution | Faster | Slower | The more electrophilic carbonyl carbon in MCTP reacts more readily with nucleophiles.[14] |
| Steric Hindrance around Pyrrole | Lower | Higher | The methyl groups at the 2' and 5' positions of the pyrrole ring introduce significant steric bulk. |
Conclusion
The study of this compound (MCTP) and its 2',5'-dimethyl analog (DM-MCTP) reveals a nuanced interplay of electronic and steric effects. The introduction of electron-donating methyl groups in DM-MCTP enhances the thiophene ring's reactivity towards electrophiles at the C5 position. Conversely, this same electron donation slightly deactivates the C2-ester carbonyl, making MCTP the more reactive substrate for nucleophilic acyl substitution. These predictable, yet subtle, differences in reactivity underscore the power of targeted substituent modification in fine-tuning the chemical behavior of complex heterocyclic scaffolds. Understanding these principles allows researchers to select the appropriate analog and reaction conditions to achieve desired synthetic outcomes in drug discovery and materials science.
References
-
Profeta, S. et al. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory. ResearchGate. Available at: [Link]
-
Online Organic Chemistry Tutor. Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Available at: [Link]
-
Pearson. (2024). Reactions of Pyrrole, Furan, and Thiophene. Available at: [Link]
-
Al-Suwaidan, I. A. et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH. Available at: [Link]
-
Meth-Cohn, O., & van Vuuren, G. (1984). Cycloaddition reactions of thiophene S,N-ylides. A novel route to thionitroso compounds. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
Belen'kii, L. I. et al. (2000). Substrate and positional selectivity in electrophilic substitution reactions in pyrrole, furan, thiophene, and selenophene derivatives and related benzoannelated systems. ResearchGate. Available at: [Link]
-
YouTube. (2020). Pyrrole, Furan and Thiophene reactivity : Electrophilic substitution RXN. Available at: [Link]
-
YouTube. (2021). Chapter 1 I Electrophilic Substitution in Pyrrole & Thiophene I TYBSc CBCS New Syllabus I CH-507. Available at: [Link]
-
Rajappa, S. (1994). Thiophenes and their Benzo Derivatives: Reactivity. ResearchGate. Available at: [Link]
- Gronowitz, S. (Ed.). (1991).
-
Matrix Fine Chemicals. This compound. Available at: [Link]
-
ResearchGate. Typical cycloaddition methods for the synthesis of pyrroles. Available at: [Link]
-
NIH. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Diels–Alder cycloadditions of N-arylpyrroles via aryne intermediates using diaryliodonium salts. Available at: [Link]
-
ResearchGate. (2012). Reactivity of 2-Cyano-N-(4-(1-Methyl-1 H -benzo[d]imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1 H -Pyrazol-5-yl)Acetamide: A Facile Synthesis of Pyrazole, Thiazole, 1,3,4-. Available at: [Link]
-
ACS Publications. (2012). Horner−Wadsworth−Emmons Reagents as Azomethine Ylide Analogues: Pyrrole Synthesis via (3 + 2) Cycloaddition. Available at: [Link]
-
Sci-Hub. Cycloaddition reactions of thiophene S,N-ylides. A novel route to thionitroso compounds. Available at: [Link]
-
Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Available at: [Link]
- Google Patents. US4847386A - Process for preparing thiophene derivatives.
-
YouTube. (2017). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry. Available at: [Link]
-
Scientific & Academic Publishing. (2012). A Facile Synthesis of Pyrazole, Thiazole, 1,3,4-Thiadiazole and Polysubstituted Thiophene Derivatives. Available at: [Link]
-
MDPI. (2016). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Available at: [Link]
-
ResearchGate. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2023). 21.2 Nucleophilic Acyl Substitution Reactions. Available at: [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reactions of Pyrrole, Furan, and Thiophene Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. youtube.com [youtube.com]
- 11. Cycloaddition reactions of thiophene S,N-ylides. A novel route to thionitroso compounds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. d-nb.info [d-nb.info]
- 13. Sci-Hub. Cycloaddition reactions of thiophene S,N-ylides. A novel route to thionitroso compounds / Journal of the Chemical Society, Chemical Communications, 1984 [sci-hub.box]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Confirming the Purity of Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate by HPLC
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. For novel heterocyclic compounds such as methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate, a molecule with significant potential in medicinal chemistry, a robust analytical methodology for purity assessment is not merely a procedural step but a critical determinant of data integrity and therapeutic efficacy.[1] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity determination of this compound, juxtaposed with other analytical techniques, and is supported by detailed experimental protocols and performance data.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique used extensively in the pharmaceutical industry to separate, identify, and quantify components in a mixture. Its application is crucial throughout the drug development process, from discovery and process development to quality control and product release.[2] For a non-volatile and thermally labile compound like this compound, HPLC is the preeminent method for purity analysis due to its high resolving power, which enables the separation of the main component from closely related impurities.[3]
The Imperative of Purity in Drug Development
The presence of impurities in an active pharmaceutical ingredient (API) can have significant consequences, potentially altering the drug's efficacy, safety, and stability.[4] Impurities can arise from various sources, including the synthesis process (e.g., unreacted starting materials, intermediates, by-products), degradation of the API, or contamination.[5][6][7] Therefore, a validated, high-resolution analytical method is essential to ensure that the level of impurities is within acceptable limits as defined by regulatory bodies like the International Council for Harmonisation (ICH).[8][9]
HPLC Method for Purity Determination of this compound
The development of a robust HPLC method requires a systematic approach, considering the physicochemical properties of the analyte and potential impurities.[10][11] For this compound (Molecular Formula: C₁₁H₈N₂O₂S, Molecular Weight: 232.26), a reversed-phase HPLC method is the most suitable approach.[12][13]
Experimental Protocol
A detailed step-by-step methodology for the purity assessment is provided below:
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent retention and separation for moderately polar aromatic and heterocyclic compounds.[3] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A common and effective mobile phase for reversed-phase chromatography, ensuring good peak shape and resolution.[3] |
| Gradient Elution | 0-5 min: 30% B5-25 min: 30-85% B25-30 min: 85% B30-35 min: 85-30% B35-40 min: 30% B | A gradient is necessary to elute a wide range of potential impurities with varying polarities and to ensure the main peak is well-resolved from any closely eluting species.[10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, offering a good balance between analysis time and separation efficiency. |
| Detection | UV at 254 nm | The aromatic and heterocyclic nature of the molecule suggests strong UV absorbance at this wavelength, providing good sensitivity.[14] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[15] |
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[14]
4. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
The method should be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.[16][17]
Causality Behind Experimental Choices
The selection of a C18 column is based on the non-polar nature of the stationary phase, which interacts favorably with the moderately polar analyte, allowing for good retention and separation from more polar or less polar impurities. The use of a gradient elution is critical as it allows for the separation of compounds with a wide range of polarities that might be present as impurities from the synthesis of thiophene derivatives.[5][18][19] Phosphoric acid in the mobile phase helps to protonate any free silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak shape.[3]
HPLC Workflow for Purity Determination
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. moravek.com [moravek.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. database.ich.org [database.ich.org]
- 10. pharmtech.com [pharmtech.com]
- 11. asianjpr.com [asianjpr.com]
- 12. This compound | CAS 175201-81-7 [matrix-fine-chemicals.com]
- 13. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 14. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 15. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ajpaonline.com [ajpaonline.com]
- 17. actascientific.com [actascientific.com]
- 18. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Comparative Review of Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate and Structurally Related Analogs for Drug Discovery
In the landscape of modern medicinal chemistry, the synthesis and evaluation of novel heterocyclic compounds remain a cornerstone of drug discovery. The thiophene nucleus, in particular, is a privileged scaffold, present in numerous FDA-approved drugs, owing to its diverse biological activities which include anti-inflammatory, anticancer, and antimicrobial properties.[1][2] When fused or substituted with other heterocyclic moieties such as pyrrole, the resulting compounds often exhibit enhanced or novel pharmacological profiles.[3] This guide provides a comprehensive literature review of methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate, a molecule of significant interest, and compares it with structurally similar compounds, offering insights into their synthesis, spectral characteristics, and potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities.
Introduction to the Target Scaffold
The core structure of interest, this compound (CAS No. 175201-81-7), combines three key pharmacophoric features: a thiophene-2-carboxylate moiety, a cyano group at the 4-position, and a pyrrole ring at the 3-position.[4] The ester and cyano groups are electron-withdrawing, influencing the electronic properties of the thiophene ring, while the pyrrole substitution introduces a distinct steric and electronic character. This unique combination suggests a potential for diverse biological interactions. A closely related analog, methyl 4-cyano-3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate (CAS No. 900019-87-6), provides a valuable point of comparison to elucidate structure-activity relationships (SAR).
Synthetic Strategies: A Two-Step Approach
A plausible and efficient synthetic route to this compound involves a two-step process: the initial synthesis of a 3-aminothiophene precursor followed by the construction of the pyrrole ring.
Part 1: Synthesis of the 3-Aminothiophene Precursor
The key intermediate for this synthesis is a substituted 3-aminothiophene. A robust method for the preparation of 3-aminothiophenes is the reaction of a 3-oxotetrahydrothiophene with hydroxylamine hydrochloride.[5] Specifically for our target, the synthesis would commence with a hypothetical methyl 4-cyano-3-oxotetrahydrothiophene-2-carboxylate.
Experimental Protocol: Synthesis of Methyl 3-amino-4-cyanothiophene-2-carboxylate (Hypothetical)
-
Reaction Setup: To a solution of methyl 4-cyano-3-oxotetrahydrothiophene-2-carboxylate (1.0 eq) in acetonitrile (10 volumes), add hydroxylamine hydrochloride (1.2 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and add diethyl ether to precipitate the product as its hydrochloride salt.
-
Purification: Filter the solid and wash with cold diethyl ether. The hydrochloride salt can be neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the desired methyl 3-amino-4-cyanothiophene-2-carboxylate.
Part 2: Paal-Knorr Pyrrole Synthesis
With the 3-aminothiophene precursor in hand, the pyrrole ring can be constructed via the Paal-Knorr synthesis. This classic reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound or its equivalent.[6] A common and effective reagent for forming an unsubstituted pyrrole ring is 2,5-dimethoxytetrahydrofuran, which serves as a stable precursor to succinaldehyde.[7]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve methyl 3-amino-4-cyanothiophene-2-carboxylate (1.0 eq) in glacial acetic acid (15 volumes).
-
Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (approximately 118°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and pour it into ice-water. The product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.
Spectroscopic and Physicochemical Properties: A Comparative Analysis
| Property | This compound (Predicted) | Methyl 4-cyano-3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate | Methyl 3-amino-4-cyanothiophene-2-carboxylate (Precursor) |
| Molecular Formula | C₁₁H₈N₂O₂S | C₁₃H₁₂N₂O₂S | C₇H₆N₂O₂S |
| Molecular Weight | 232.26 | 260.32 | 182.20 |
| ¹H NMR | δ ~7.5-8.0 (s, 1H, thiophene-H), ~6.5 (t, 2H, pyrrole-H), ~6.2 (t, 2H, pyrrole-H), ~3.9 (s, 3H, OCH₃) | δ ~7.5 (s, 1H, thiophene-H), ~5.9 (s, 2H, pyrrole-H), ~3.8 (s, 3H, OCH₃), ~2.0 (s, 6H, CH₃) | δ ~7.0-7.5 (s, 1H, thiophene-H), ~5.0-6.0 (br s, 2H, NH₂), ~3.8 (s, 3H, OCH₃) |
| ¹³C NMR | δ ~162 (C=O), ~140-150 (thiophene C), ~120-125 (pyrrole C), ~115 (CN), ~110-115 (thiophene C), ~52 (OCH₃) | δ ~162 (C=O), ~140-150 (thiophene C), ~130 (pyrrole C-CH₃), ~105 (pyrrole C-H), ~115 (CN), ~110-115 (thiophene C), ~52 (OCH₃), ~13 (CH₃) | δ ~165 (C=O), ~150-160 (thiophene C-NH₂), ~110-140 (thiophene C), ~117 (CN), ~95 (thiophene C-CN), ~51 (OCH₃) |
| IR (cm⁻¹) | ~2220 (C≡N), ~1720 (C=O, ester), ~1500-1600 (aromatic C=C) | ~2220 (C≡N), ~1715 (C=O, ester), ~1500-1600 (aromatic C=C) | ~3400 & 3300 (N-H), ~2210 (C≡N), ~1680 (C=O, ester), ~1550-1600 (aromatic C=C) |
Potential Biological Activities and Therapeutic Applications
The convergence of the thiophene and pyrrole scaffolds in the target molecule suggests a rich potential for biological activity. Both heterocyclic systems are independently known to be constituents of compounds with a wide array of pharmacological effects.[1][3]
Anti-inflammatory Activity
Thiophene-based compounds are well-documented for their anti-inflammatory properties, with some commercial drugs like Tinoridine and Tiaprofenic acid featuring this core structure.[2] The mechanism of action often involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2] Similarly, pyrrole derivatives have demonstrated significant anti-inflammatory effects, with some acting as potent inhibitors of pro-inflammatory cytokines like TNF-α.[8] The combination of these two moieties in the target compound could lead to a synergistic or unique anti-inflammatory profile.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare a solution of human recombinant COX-2 enzyme in a suitable buffer (e.g., Tris-HCl). Prepare a solution of the substrate, arachidonic acid.
-
Compound Incubation: Add varying concentrations of the test compound (dissolved in DMSO) to the enzyme solution and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Quantification of Prostaglandin E2 (PGE2): After a set reaction time (e.g., 10 minutes), stop the reaction and measure the amount of PGE2 produced using a commercial ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.
Anticancer Activity
Numerous thiophene and pyrrole derivatives have been investigated as potential anticancer agents.[3][9][10] Their mechanisms of action are diverse and can include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[3][10] For instance, certain pyrrole derivatives have been shown to be competitive inhibitors of EGFR and VEGFR, key targets in cancer therapy.[3] The cyano-substituted thiophene scaffold has also been explored for its antimitotic properties.[10]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents. Its synthesis, achievable through a reliable two-step process involving the formation of a 3-aminothiophene intermediate followed by a Paal-Knorr pyrrole synthesis, makes it an accessible target for medicinal chemists. Based on the well-established biological activities of its constituent thiophene and pyrrole moieties, this compound and its analogs are worthy of further investigation, particularly in the areas of anti-inflammatory and anticancer research. The detailed experimental protocols provided in this guide offer a starting point for the synthesis and biological evaluation of this intriguing class of molecules. Future work should focus on the actual synthesis and characterization of the target compound to confirm the predicted properties and to fully explore its therapeutic potential.
References
-
Synthesis and Pharmacochemistry of New Pleiotropic Pyrrolyl Derivatives. (2025). ResearchGate. [Link]
-
In vivo anti-inflammatory activity. (2021). ResearchGate. [Link]
-
Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (2015). National Institutes of Health. [Link]
- Process for preparing thiophene derivatives. (1989).
-
Paal–Knorr synthesis. Wikipedia. [Link]
-
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. ResearchGate. [Link]
-
Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. [Link]
-
Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. (2022). National Institutes of Health. [Link]
-
This compound. Matrix Fine Chemicals. [Link]
-
Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. (2011). ResearchGate. [Link]
-
New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer. (2014). National Institutes of Health. [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). National Institutes of Health. [Link]
-
Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2001). ResearchGate. [Link]
-
Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (2022). National Institutes of Health. [Link]
-
Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. (2023). MDPI. [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (2021). National Institutes of Health. [Link]
-
Mechanism of the Paal-Knorr Reaction : The Importance of Water Mediated Hemialcohol Pathway. ResearchGate. [Link]
-
Paal–Knorr synthesis of thiophene. Química Organica.org. [Link]
-
Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. (2014). ResearchGate. [Link]
-
Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2017). MDPI. [Link]
-
Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem. [Link]
-
Synthetic Access to the Class of 3‐Amino‐4‐Cyano‐Substituted Thiophenes. (2018). ResearchGate. [Link]
Sources
- 1. 175201-81-7|this compound|BLD Pharm [bldpharm.com]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS 175201-81-7 [matrix-fine-chemicals.com]
- 5. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. Pyrrole synthesis [organic-chemistry.org]
- 8. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cost-Benefit Analysis of Synthetic Pathways to Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate is a molecule of interest, featuring a highly functionalized thiophene core that serves as a versatile scaffold. The strategic selection of a synthetic pathway is critical, balancing factors such as yield, cost, scalability, and safety.
This guide provides an in-depth, objective comparison of the most viable synthetic approaches to this target molecule. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights to inform your synthetic strategy.
Overview of Synthetic Strategies
The synthesis of the target molecule logically breaks down into two primary challenges: the construction of the polysubstituted thiophene ring and the installation of the N-pyrrole substituent. Our analysis has identified a dominant and highly convergent two-step strategy as the most practical approach. This strategy involves first building a key intermediate, a substituted 2-aminothiophene, which is then converted to the final product.
We will therefore compare two distinct methodologies for achieving the first and most critical step: the synthesis of the thiophene core.
-
Pathway 1: The Classic Gewald Three-Component Reaction. This pathway leverages a well-established multicomponent reaction to construct the thiophene ring in a single, convergent step from simple, commercially available precursors.
-
Pathway 2: An Alternative Synthesis via an Activated Butadiene. This less common but mechanistically distinct pathway offers a route to the key 3-amino-4-cyanothiophene intermediate from a specialized, halogenated precursor, providing a different set of trade-offs in terms of starting material complexity and reaction conditions.
The logical flow for these comparative pathways is outlined below.
Pathway 1: The Convergent Gewald Three-Component Synthesis
The Gewald reaction is a powerful tool in heterocyclic chemistry, enabling the one-pot synthesis of polysubstituted 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur, typically in the presence of a basic catalyst.[1][2]
Reaction Scheme:
The synthesis of the key intermediate, methyl 3-amino-4-cyanothiophene-2-carboxylate, is achieved by the condensation of cyanoacetone, methyl cyanoacetate, and elemental sulfur.
Expertise & Rationale
The elegance of this pathway lies in its convergence. Three simple components assemble into a complex, highly functionalized heterocycle in a single transformation. The reaction mechanism begins with a Knoevenagel condensation between the ketone (cyanoacetone) and the activated nitrile (methyl cyanoacetate), followed by the addition of sulfur and subsequent cyclization.[2] The choice of a base, such as morpholine or L-proline, is critical for catalyzing the initial condensation and facilitating the ring-closing steps.[3]
A significant consideration is the choice of the ketone. To achieve the desired 4-cyano substitution pattern on the thiophene ring, cyanoacetone is the required starting material. This presents a notable challenge, as cyanoacetone is known to be unstable and is not as readily available as simpler ketones like acetone. This choice directly impacts the cost and practicality of the synthesis.
Experimental Protocol (Proposed)
This protocol is a representative procedure based on established Gewald reaction methodologies.[3][4]
-
To a 100 mL round-bottom flask, add methyl cyanoacetate (3.3 mmol), cyanoacetone (3.0 mmol), elemental sulfur (4.5 mmol), and L-proline (0.3 mmol).
-
Add N,N-Dimethylformamide (DMF, 3.0 mL) as the solvent.
-
Equip the flask with a condenser and stir the mixture at 60 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield methyl 3-amino-4-cyanothiophene-2-carboxylate.
Cost-Benefit Analysis
| Metric | Performance & Analysis |
| Yield | Moderate to High. Gewald reactions typically provide yields ranging from 35-85%, highly dependent on substrate and conditions.[4] |
| Cost | High. The primary cost driver is the starting material, cyanoacetone , which is significantly more expensive and less stable than common ketones. Methyl cyanoacetate and sulfur are inexpensive commodities. |
| Simplicity | High. This is a one-pot, three-component reaction, which minimizes unit operations, transfers, and intermediate isolations, leading to high step economy. |
| Scalability | Moderate. While one-pot reactions are desirable, the potential instability of cyanoacetone and the exothermic nature of the initial condensation may require careful thermal management on a larger scale. Purification by chromatography can also be a bottleneck. |
| Safety/Greenness | Moderate. DMF is a common solvent but has reproductive toxicity concerns. The use of L-proline as a catalyst is a green advantage over stronger, more hazardous bases.[3] The main concern is the handling of the unstable cyanoacetone. |
Pathway 2: Synthesis from an Activated Butadiene Precursor
An alternative, though less conventional, route to the 3-amino-4-cyanothiophene scaffold involves the cyclization of a highly activated polyhalogenated butadiene derivative. This method provides access to the core structure through a different bond-forming strategy.[5]
Reaction Scheme:
This pathway begins with a specialized starting material, 1,1-dibromo-3,4,4-trichloro-2-cyano-1,3-butadiene, which reacts with a sulfur source and an amine to form the thiophene ring.
Expertise & Rationale
This pathway is an example of building a heterocyclic system from a highly functionalized, acyclic precursor. The rationale here is that the unique push-pull electronic nature of the butadiene starting material allows for a chemoselective cyclization reaction.[5] The vinylsulfanyl group formed initially undergoes ring closure to form the thiophene. This method offers access to a unique substitution pattern that might be difficult to achieve otherwise.
However, the primary drawback is the accessibility of the starting material. The synthesis of 1,1-dibromo-3,4,4-trichloro-2-cyano-1,3-butadiene is a multi-step process itself, starting from tetrachloro-1-propene.[5] This significantly lowers the overall step economy when compared to the one-pot Gewald reaction.
Cost-Benefit Analysis
| Metric | Performance & Analysis |
| Yield | Good. The reported yields for the cyclization step itself are generally good.[5] However, the overall yield from simple starting materials is low due to the multi-step synthesis of the butadiene precursor. |
| Cost | Very High. The cost is dominated by the synthesis of the specialized butadiene starting material, which is not commercially available and requires multiple synthetic steps with hazardous reagents. |
| Simplicity | Low. This is a multi-step linear synthesis, requiring the isolation and purification of several intermediates before the final cyclization can be performed. |
| Scalability | Low. The synthesis and handling of polyhalogenated intermediates pose significant safety and waste disposal challenges, making this route poorly suited for large-scale production. |
| Safety/Greenness | Low. The synthesis of the precursor involves multiple halogenated compounds and likely requires stringent safety protocols. The overall atom economy is poor compared to the convergent Gewald pathway. |
Final Step: Clauson-Kaas Pyrrole Synthesis
Both pathways converge on the key intermediate, methyl 3-amino-4-cyanothiophene-2-carboxylate. The final step to introduce the pyrrole ring is a classic and reliable Clauson-Kaas pyrrole synthesis.[6][7]
Reaction Scheme:
The primary amino group of the thiophene intermediate reacts with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst to form the N-substituted pyrrole ring.
Expertise & Rationale
The Clauson-Kaas reaction is the method of choice for converting primary amines to N-substituted pyrroles.[7] The mechanism involves the acid-catalyzed ring-opening of 2,5-dimethoxytetrahydrofuran to form a reactive dialdehyde equivalent. The primary amine then undergoes a double condensation to form the aromatic pyrrole ring, releasing water. Acetic acid is a common and effective solvent and catalyst for this transformation.[6] Recent advancements have demonstrated that microwave-assisted synthesis can dramatically reduce reaction times and, in some cases, allow the use of greener solvents like water.[7][8]
Experimental Protocol (Representative)
-
In a flask, dissolve methyl 3-amino-4-cyanothiophene-2-carboxylate (1.0 equiv) in glacial acetic acid.
-
Add 2,5-dimethoxytetrahydrofuran (1.1 equiv).
-
Heat the mixture to reflux (approx. 110-120 °C) for 2-4 hours, monitoring by TLC.
-
After cooling, neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x volume).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify by recrystallization or column chromatography to yield the final product.
Comparative Summary and Recommendation
| Feature | Pathway 1 (Gewald Reaction) | Pathway 2 (Activated Butadiene) |
| Overall Yield | Moderate | Low (from simple precursors) |
| Starting Material Cost | High (due to cyanoacetone) | Very High (custom synthesis) |
| Number of Steps | 1 (to intermediate) | >3 (to intermediate) |
| Scalability | Moderate | Low |
| Safety & Greenness | Moderate | Low |
| Key Advantage | High step economy, convergence | Access to unique derivatives |
| Key Disadvantage | Unstable/expensive ketone required | Very low overall efficiency |
Recommendation:
For the synthesis of this compound, Pathway 1, utilizing the Gewald three-component reaction followed by the Clauson-Kaas synthesis, is unequivocally the superior strategy.
Despite the high cost and handling challenges associated with the cyanoacetone starting material, the pathway's exceptional convergence and high step economy make it far more practical and efficient than the linear, low-yielding, and hazardous alternative. The one-pot nature of the Gewald reaction is a significant advantage for both lab-scale and potential scale-up operations.
Researchers should focus their optimization efforts on the Gewald step, exploring alternative "green" catalysts and carefully managing reaction conditions to maximize yield and ensure safety when handling cyanoacetone. The subsequent Clauson-Kaas reaction is a robust and high-yielding transformation that reliably delivers the final product.
References
- Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie/Chemical Monthly, 132(2), 279-293.
- Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction.
- Sigma-Aldrich. (n.d.).
- Penthala, N. R., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry.
- Reddy, T. R., et al. (n.d.).
- Putrov, D., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
- Wikipedia. (n.d.). Gewald reaction.
- Figshare, University of Tasmania. (2023). A new and high yielding synthesis of unstable pyrroles via a modified Clauson-Kaas reaction.
- Ketcha, D. M., et al. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc.
- ChemicalBook. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- Penthala, N. R., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.
- Echemi. (n.d.).
- SGR Lifesciences. (n.d.).
- Google Patents. (n.d.).
- PubMed. (2016). Thiophene-forming one-pot synthesis of three thienyl-bridged oligophenothiazines and their electronic properties.
- PubMed. (2007).
- Open Access Journals. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene.
- ResearchGate. (n.d.). Ag(I)
- ResearchGate. (n.d.). Recent development in synthesis of pyrrolin‐4‐ones/pyrrolin‐3‐ones.
- Green Chemistry (RSC Publishing). (n.d.).
- MDPI. (n.d.).
- ResearchGate. (2014). Synthetic Access to the Class of 3‐Amino‐4‐Cyano‐Substituted Thiophenes.
- Sci-Hub. (n.d.). Synthesis of substituted 2‐amino‐3‐cyano‐4‐methylpyrroles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 7. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
This document serves as your operational plan, ensuring that every step, from waste generation to final disposal, is conducted with the highest degree of safety and regulatory compliance.
Hazard Profile and Waste Classification: A Structurally-Informed Assessment
The disposal protocol for any compound is dictated by its inherent hazards. The molecular structure of methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate contains three key functional groups that classify it unequivocally as hazardous waste.
-
Nitrile Group (-C≡N): Organic nitriles are a well-known class of toxic compounds. Their hazard profile is often linked to the potential for metabolic release of cyanide, which can interfere with cellular respiration[2]. Compounds containing the cyano group are considered toxic, and their waste must be managed to prevent the release of toxic substances or the formation of hydrogen cyanide gas, particularly under acidic conditions[3].
-
Thiophene Ring: Thiophene and its derivatives are sulfur-containing heterocycles. They are often classified as skin and eye irritants and can be harmful if inhaled or ingested[4][5][6]. Environmentally, sulfur compounds are pollutants of concern, necessitating controlled disposal to prevent environmental release[7][8].
-
Pyrrole Ring: Pyrrole is recognized as a toxic substance that must be disposed of as hazardous waste[9][10]. It is incompatible with strong acids and oxidizing agents, a critical consideration for waste segregation[9].
Based on this structural analysis and data from closely related analogs, this compound must be managed as hazardous chemical waste . A similar compound, methyl 4-cyano-3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate, carries hazard statements indicating it is harmful if swallowed, in contact with skin, or if inhaled. Therefore, all materials contaminated with this substance must be disposed of through a licensed hazardous waste contractor. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain [6][11].
Logical Framework for Hazard Assessment
The following diagram illustrates the relationship between the compound's structure and the resulting safety mandates.
Caption: Step-by-step workflow for compliant chemical waste disposal.
By adhering to this comprehensive guide, you ensure that the disposal of this compound is handled with the scientific rigor it demands, protecting yourself, your colleagues, and the environment.
References
-
U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
Occupational Safety and Health Administration. Hazardous Waste - Overview. [Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
-
LibreTexts Chemistry. 20.7: Chemistry of Nitriles. [Link]
-
ACS Publications. Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. [Link]
-
Occupational Safety and Health Administration. Hazardous Waste - Standards. [Link]
-
Organic Syntheses. Pyrrole Procedure. [Link]
-
Matrix Fine Chemicals. This compound | CAS 175201-81-7. [Link]
-
National Institutes of Health (NIH). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. [Link]
-
CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]
-
ResearchGate. Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. [Link]
-
Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
-
Clean Management Environmental Group. OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
-
Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]
-
American Chemical Society. Regulation of Laboratory Waste. [Link]
- Google Patents.
-
American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]
-
ACS Publications. Practical Protocols for Improving Safety and Sustainability in Multidisciplinary Research Laboratories. [Link]
-
ResearchGate. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. [Link]
-
Ohio EPA. Managing Hazardous Waste Generated in Laboratories. [Link]
-
National Center for Biotechnology Information (NCBI). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]
Sources
- 1. This compound | CAS 175201-81-7 [matrix-fine-chemicals.com]
- 2. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. acs.org [acs.org]
A Senior Application Scientist's Guide to Handling Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
Welcome to your essential guide for the safe handling of methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate. As researchers and drug development professionals, our commitment to safety is as paramount as our scientific pursuits. This document provides a detailed, step-by-step framework for managing this compound in the laboratory, from initial handling to final disposal. The protocols herein are designed to be a self-validating system, grounded in established safety principles and tailored to the specific chemical nature of this substituted thiophene.
Hazard Analysis: Understanding the Compound
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H332 | Harmful if inhaled |
Source: Sigma-Aldrich
These classifications suggest that the primary routes of exposure are ingestion, skin contact, and inhalation, all of which can lead to harmful health effects. The core structure contains a thiophene ring, a pyrrole ring, and a cyano (nitrile) group. Thiophene and its derivatives are known to be harmful and can cause skin and eye irritation.[1][2][3] Some thiophene compounds have also been shown to cause neuronal degeneration in animal studies.[4] Pyrrole and furan derivatives are also common in pharmacologically active compounds and require careful handling.[5][6][7] The cyano group introduces the potential for toxicity associated with nitriles.
Given these factors, a cautious and comprehensive approach to personal protective equipment (PPE) is essential.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is your first and most critical line of defense. The following recommendations are based on a thorough assessment of the compound's potential hazards.
Hand Protection: The Critical Barrier
Due to the risk of skin absorption (H312), robust hand protection is non-negotiable.
-
Primary Recommendation: Double-layered nitrile gloves.
-
Rationale: Nitrile gloves offer excellent resistance to a broad range of chemicals, including many solvents, bases, and oils.[8][9] They are also resistant to punctures and snags.[8] The practice of double-gloving provides an additional layer of protection against tears and minimizes the risk of exposure when removing the outer, potentially contaminated glove.[1]
-
Protocol:
-
Inspect gloves for any signs of damage before use.
-
Don the first pair of nitrile gloves, ensuring a snug fit.
-
Don the second pair of nitrile gloves over the first.
-
Change gloves immediately if you suspect contamination or after a maximum of 30-60 minutes of continuous use.[10]
-
Dispose of used gloves in a designated hazardous waste container.[1][2]
-
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Primary Recommendation: Chemical splash goggles meeting ANSI Z87.1 standards.
-
Rationale: The potential for eye irritation from thiophene derivatives necessitates robust eye protection.[11][12] Standard safety glasses do not provide a complete seal and are inadequate for protecting against chemical splashes.
-
Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation (e.g., weighing, preparing solutions), a face shield should be worn in conjunction with chemical splash goggles.[8][13]
Protective Clothing: Minimizing Skin Contact
-
Primary Recommendation: A buttoned, long-sleeved laboratory coat.
-
Rationale: A lab coat protects your personal clothing and underlying skin from accidental spills and contamination.[14]
-
Material Considerations: For handling larger quantities or in situations with a significant splash risk, consider a lab coat made of a chemically resistant material.
-
Additional Measures: Always wear long pants and closed-toe shoes to ensure complete skin coverage.[13]
Respiratory Protection: A Precautionary Measure
-
Primary Recommendation: Handle this compound within a certified chemical fume hood.
-
Rationale: The "harmful if inhaled" (H332) classification indicates a significant respiratory hazard. Engineering controls, such as a fume hood, are the most effective way to minimize inhalation exposure.[13]
-
In the Absence of a Fume Hood: If handling small quantities outside of a fume hood is unavoidable, a respirator may be required. A risk assessment should be conducted by your institution's Environmental Health and Safety (EHS) office to determine the appropriate type of respirator.[13]
Operational Plan: From Benchtop to Disposal
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Handling Procedures
The following workflow outlines the key steps for safely handling this compound.
Caption: A step-by-step workflow for the safe handling of the compound.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent of the spill and whether you can safely manage it with the available resources. For large spills, contact your institution's EHS office.
-
Don PPE: If not already wearing it, don the full complement of recommended PPE.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[1]
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[2]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[1][2]
Disposal Plan
Proper disposal is a critical final step to ensure environmental and personnel safety.
-
Solid Waste: Collect any solid compound, contaminated spatulas, weigh boats, and disposable labware in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[1]
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[1]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate quantity.[2]
-
Storage and Disposal: Store sealed hazardous waste containers in a designated, well-ventilated area. Arrange for collection and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[1][2]
The following decision tree illustrates the waste disposal process.
Caption: A decision tree for the proper segregation and disposal of waste.
By adhering to these protocols, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues. Always consult your institution's specific safety guidelines and do not hesitate to contact your EHS department with any questions.
References
- Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.
- Proper Disposal of 2-(Chloromethyl)thiophene: A Guide for Laboratory Professionals. Benchchem.
- methyl 4-cyano-3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate. Sigma-Aldrich.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
- Chemical Safety: Personal Protective Equipment.
- Personal Protective Equipment for Fragrance Oil. Fragrance Oils Direct UK.
- Balancing Acute and Chronic Occupational Risks: The Use of Nitrile Butadiene Rubber Undergloves by Firefighters to Reduce Exposure to Toxic Contaminants. NIH.
- SAFETY DATA SHEET. Fisher Scientific.
- Personal Protective Equipment for Use in Handling Hazardous Drugs.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
- PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. PharmaTutor.
- SAFETY DATA SHEET. Sigma-Aldrich.
- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov.
- Thiophene, a sulfur-containing heterocyclic hydrocarbon, causes widespread neuronal degeneration in rats. PubMed.
- Pyrrole Furan and Thiophene. LIMU-DR Home.
- PYRROLE, THIOPHENE AND FURAN.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nj.gov [nj.gov]
- 4. Thiophene, a sulfur-containing heterocyclic hydrocarbon, causes widespread neuronal degeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
- 6. dr.limu.edu.ly:8080 [dr.limu.edu.ly:8080]
- 7. 159.203.91.186:8080 [159.203.91.186:8080]
- 8. hsa.ie [hsa.ie]
- 9. Balancing Acute and Chronic Occupational Risks: The Use of Nitrile Butadiene Rubber Undergloves by Firefighters to Reduce Exposure to Toxic Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pppmag.com [pppmag.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


